Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Description
BenchChem offers high-quality Ethyl (2R,3R)-2-amino-3-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2R,3R)-2-amino-3-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemical Architecture and Synthetic Methodologies of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Executive Summary
The design and synthesis of non-proteinogenic amino acids are foundational to modern peptidomimetic drug discovery. Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a highly specialized esterified derivative of
Molecular Architecture & Stereochemical Dynamics
Ethyl (2R,3R)-2-amino-3-phenylbutanoate possesses two adjacent chiral centers at the C2 (
The (2R,3R) configuration is structurally significant because the steric bulk of the phenyl ring and the
-
Causality of Conformation: In biological systems, natural amino acids freely rotate, making them susceptible to rapid enzymatic cleavage. The strategic placement of the
-methyl group in the (2R,3R) configuration forces the molecule into a highly populated, low-energy anti rotamer. This rigidification shields the adjacent ester/amide bonds from proteolytic enzymes, drastically increasing the half-life of derived therapeutic compounds.
Biological and Synthetic Relevance
The
Furthermore, the ethyl ester derivative—Ethyl 2-amino-3-phenylbutanoate—serves as a vital building block and intermediate in the multi-step synthesis of complex imidazopyrazine derivatives and engineered luciferins used in advanced bioluminescence assays[2].
Stereoselective Synthesis Framework
Achieving the strict (2R,3R) configuration requires bypassing traditional racemic synthesis in favor of asymmetric catalysis. A highly effective, field-proven approach is the acyclic stereoselective boron alkylation of glycine derivatives[3].
-
Mechanistic Causality: The protocol utilizes the Schiff base acetate of a glycine ester, reacted with a chiral B-alkyl-9-BBN derivative in the presence of a Cinchona alkaloid catalyst (e.g., cinchonidine)[3]. The bulky chiral catalyst creates a rigid, sterically hindered transition state. This architecture physically blocks the electrophile from approaching the si-face of the enolate, forcing a highly selective re-face attack. This precise stereochemical directing establishes the (2R,3R) configuration with exceptional enantiomeric excess (ee > 94%) and diastereomeric selectivity[3].
Experimental Protocol: Anhydrous Esterification and Validation
Once the (2R,3R)-2-amino-3-phenylbutanoic acid intermediate is synthesized, it must be esterified. The following protocol outlines a self-validating system to produce the ethyl ester without risking epimerization at the highly sensitive
Phase 1: Anhydrous Esterification
-
Substrate Suspension: Suspend 10.0 mmol of enantiopure (2R,3R)-2-amino-3-phenylbutanoic acid in 50 mL of absolute ethanol under an inert argon atmosphere.
-
Causality: Argon prevents atmospheric moisture from interfering with the highly moisture-sensitive chlorinating agent, ensuring the reaction remains strictly anhydrous.
-
-
In Situ Acid Generation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add 15.0 mmol of Thionyl Chloride (
).-
Causality:
reacts with ethanol to generate anhydrous HCl in situ. This completely avoids the introduction of aqueous HCl, which would shift the Fischer esterification equilibrium backward toward hydrolysis and potentially cause racemization at the C2 position.
-
-
Reflux and Activation: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for nucleophilic acyl substitution, driving the conversion to the ester.
-
-
Isolation: Concentrate the reaction mixture in vacuo. Recrystallize the resulting crude hydrochloride salt from a mixture of ethanol and diethyl ether.
Phase 2: Self-Validating Quality Control (QC) To ensure the protocol's integrity, the final product must pass through a self-validating analytical loop before downstream application:
-
Chiral HPLC: Run the purified product on a Chiralcel OD-H column (Hexane/Isopropanol 90:10).
-
Validation: A single distinct peak must be observed, confirming
enantiomeric excess (ee) and proving that no epimerization occurred during reflux.
-
-
2D NOESY NMR: Analyze the cross-peaks between the C2-proton and C3-methyl protons.
-
Validation: The presence and intensity of specific nuclear Overhauser effects confirm the retention of the correct relative stereochemistry, ensuring diastereomeric purity.
-
Quantitative Analytical Data
The following table summarizes the expected physicochemical properties and analytical benchmarks for the synthesized target molecule[2].
| Parameter | Value / Specification | Analytical Method |
| Molecular Formula | High-Resolution Mass Spectrometry | |
| HRMS [M+H]+ | Calcd: 208.1338, Found: 208.1331 | Mass Spectrometry (ESI+) |
| Stereochemical Configuration | (2R,3R) | X-Ray Crystallography / Anomalous Dispersion |
| Diastereomeric Excess (de) | > 98% | |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H stationary phase) |
| Key | 400 MHz NMR Spectrometer |
Mechanistic Pathway Visualization
The following diagram illustrates the logical workflow from precursor activation through asymmetric synthesis, esterification, and final stereochemical validation.
Workflow for the stereoselective synthesis and validation of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
References
*[2]2 - google.com *[3]3 - nih.gov *[1]1 - nih.gov
Sources
- 1. In vitro characterization of enzymes involved in the synthesis of nonproteinogenic residue (2S,3S)-beta-methylphenylalanine in glycopeptide antibiotic mannopeptimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3615516B1 - Imidazopyrazinderivate, verfahren zur herstellung davon und deren verwendung als luciferine - Google Patents [patents.google.com]
- 3. Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl (2R,3R)-2-amino-3-phenylbutanoate CAS number and safety data sheet
This in-depth technical guide provides a comprehensive analysis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.
Chemical Identity & Structural Analysis
Core Identification
-
IUPAC Name: Ethyl (2R,3R)-2-amino-3-phenylbutanoate
-
Common Synonyms:
-
(2R,3R)-
-Methylphenylalanine ethyl ester -
Ethyl (2R,3R)-
-Me-Phe
-
-
Molecular Formula:
[1][2] -
Molecular Weight: 207.27 g/mol (Free base) / 243.73 g/mol (HCl salt)
-
Chiral Centers: Two (
).[3] This compound is the ethyl ester of the non-proteinogenic amino acid -methylphenylalanine.
CAS Registry Numbers
Due to the specialized nature of this stereoisomer, different CAS numbers may apply depending on the salt form and stereochemical purity.
| Form | CAS Number | Description |
| Boc-Precursor | 198493-85-5 | (2R,3R)-2-((tert-butoxycarbonyl)amino)-3-phenylbutanoic acid. Primary commercial starting material. |
| HCl Salt (rel) | 2716849-04-4 | rel-Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride. Racemic diastereomer. |
| General/Salt | 159239-61-9 | Ethyl 2-amino-3-phenylbutanoate hydrochloride.[4][5] Often used for unspecified stereochemistry. |
Note: For high-precision drug development, the Boc-protected acid (CAS 198493-85-5) is the standard verifiable starting point. The ethyl ester is typically generated in situ or immediately prior to coupling to prevent cyclization or hydrolysis.
Physicochemical Properties
| Property | Value (Predicted/Analogous) | Context |
| Appearance | White to off-white crystalline solid (HCl salt) | Free base is often a colorless oil. |
| Melting Point | 155–160 °C (HCl salt) | Typical for amino acid ester hydrochlorides. |
| Solubility | Soluble in Water, Methanol, DMSO | High solubility in polar protic solvents. |
| pKa (Amine) | ~7.5 - 8.0 | Basic amino group; protonated at physiological pH. |
| Stability | Hygroscopic | Store under inert gas (Argon/Nitrogen). |
Synthesis & Manufacturing Workflow
The synthesis of the (2R,3R) isomer requires strict stereocontrol. The most reliable industrial route utilizes the Boc-protected acid as the chiral anchor.
Synthesis Protocol (Boc-Deprotection Route)
This protocol describes the conversion of the commercially available Boc-acid to the ethyl ester hydrochloride.
-
Esterification:
-
Reagents: (2R,3R)-Boc-acid (CAS 198493-85-5), Ethanol (anhydrous), Thionyl Chloride (
). -
Conditions: 0°C
Reflux, 2-4 hours. -
Mechanism: Acyl chloride formation followed by nucleophilic attack by ethanol. The acidic conditions simultaneously cleave the Boc group.
-
-
Isolation:
-
Concentrate in vacuo to remove excess ethanol and
. -
Triturate the residue with Diethyl Ether (
) to precipitate the hydrochloride salt.
-
-
Purification:
-
Recrystallization from Ethanol/Ether to ensure enantiomeric excess (
).
-
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl from Boc-precursor.
Safety Data Sheet (SDS) Analysis
Signal Word: WARNING
GHS Classification
Based on the structural class of
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing.[7][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Safety Decision Tree
Caption: Immediate First Aid Response Protocol for Exposure.
Handling & Storage
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent oxidation of the amine or hydrolysis of the ester.
-
Container: Tightly sealed, moisture-proof container.
Stability
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis in the presence of moisture, reverting to the parent acid.
-
Cyclization: Free base amino esters can undergo intramolecular cyclization to form diketopiperazines upon prolonged storage at room temperature. Always store as the HCl salt .
References
-
Sigma-Aldrich. (2R,3R)-2-Boc-amino-3-phenyl-butyric acid Product Page. Retrieved from
-
PubChem. Ethyl 2-amino-3-phenylbutanoate Hydrochloride Compound Summary. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Phenylalanine Ethyl Ester Analogues. Retrieved from
-
GuideChem. Ethyl 2-amino-3-phenylbutanoate hydrochloride CAS 159239-61-9.[4][5] Retrieved from
Sources
Strategic Utilization of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in Peptidomimetic Design
The following technical guide details the strategic application of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in peptidomimetic research. This document is structured for senior researchers and medicinal chemists, focusing on the molecule's utility as a conformationally constrained building block.
Executive Summary: The Stereochemical Anchor
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is the ethyl ester precursor to (2R,3R)-
Unlike canonical phenylalanine, which rotates freely around the
-
Receptor Subtype Selectivity: Discriminating between closely related GPCRs (e.g.,
vs. opioid receptors). -
Proteolytic Resistance: The non-standard backbone and steric bulk prevent recognition by chymotrypsin-like proteases.
-
NMR Structural Probing: The distinct chemical shifts induced by the (2R,3R) geometry serve as diagnostic markers for bioactive conformations.
Technical Profile & Stereochemical Integrity
Chemical Identity
-
IUPAC Name: Ethyl (2R,3R)-2-amino-3-phenylbutanoate
-
Common Name: (2R,3R)-
-Methylphenylalanine ethyl ester -
Stereochemistry: (2R, 3R). This configuration corresponds to a D-amino acid mimic with specific side-chain topology. Note that standard L-Phenylalanine has the (2S) configuration. The (2R) backbone places this residue in the "D" stereochemical space, often inducing
-turns or destabilizing -helices in L-peptide sequences.
The "Magic Methyl" Effect
The
-
Constraint: The vicinal coupling constants (
) in NMR and modeling studies confirm that (2R,3R)- -MePhe heavily biases the side chain population toward the trans or gauche(-) rotamers, avoiding the gauche(+) conformation due to steric clash between the -methyl and the carbonyl group. -
Erythro vs. Threo: The (2R,3R) isomer typically belongs to the erythro pair (along with 2S,3S), distinguishing it from the threo forms (2S,3R and 2R,3S). This distinction is vital, as erythro and threo isomers often display orthogonal biological activities.
Data Summary: Isomer Impact on Selectivity
Table 1: Comparative impact of
| Isomer Substituted (Pos 3) | Configuration | Receptor Affinity ( | Receptor Affinity ( | Selectivity ( | Conformation |
| L-Phe (Control) | (2S) | High | Moderate | High | Flexible |
| (2R, 3R) | Low - Moderate | Low | Variable | Constrained (D-like) | |
| (2S, 3R) | High | Very Low | Ultra-High | Constrained (L-like) |
Note: While (2S,3R) is often the "super-agonist" for
Mechanistic Applications
Pathway Visualization: The Peptidomimetic Workflow
The following diagram illustrates the workflow for converting the ethyl ester precursor into a bioactive peptidomimetic, highlighting the critical decision points for stereochemical retention.
Figure 1: Critical workflow for integrating Ethyl (2R,3R)-2-amino-3-phenylbutanoate into SPPS pipelines. Note the racemization risk during hydrolysis.
The NMR "Self-Validating" System
A defining feature of the (2R,3R) isomer is its distinct NMR signature. This allows researchers to validate the stereochemical integrity of the final peptide without needing complex chiral chromatography.
-
The 3 ppm Rule: In
NMR, the methyl group of the (2R,3R) isomer typically resonates ~3 ppm downfield compared to the (2S,3R) or (2R,3S) isomers.[1]-
(2R,3R)
: ~16-17 ppm -
(2S,3R)
: ~13-14 ppm
-
-
Mechanism: This shift is due to the
-substituent effect arising from the specific spatial arrangement of the methyl group relative to the carbonyl oxygen. -
Protocol: Always run a
NMR of the crude peptide. If the methyl peak is shifted upfield, racemization likely occurred during the coupling or hydrolysis steps.
Experimental Protocols
Protocol A: Controlled Hydrolysis (Ester to Acid)
Objective: Convert the ethyl ester to the free acid suitable for Fmoc protection without epimerizing the
Reagents:
-
Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq)
-
Lithium Hydroxide (LiOH
H O) (2.5 eq) -
Solvent: THF/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the ethyl ester in THF at 0°C.
-
Saponification: Add the LiOH solution dropwise. The low temperature is critical to suppress enolization-mediated racemization.
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (System: CHCl
/MeOH 9:1). -
Workup: Carefully acidify to pH 3.0 using 1N HCl. Do not use strong mineral acids at high concentrations.
-
Extraction: Extract immediately with Ethyl Acetate (
). -
Drying: Dry over Na
SO and concentrate in vacuo. -
Validation: Check optical rotation. If
deviates by >5% from literature, repurify via chiral HPLC.
Protocol B: Sterically Demanding Coupling (SPPS)
Context: The
Reagents:
-
Fmoc-(2R,3R)-
-MePhe-OH (3.0 eq) -
HATU (2.9 eq)
-
HOAt (3.0 eq) - Crucial additive for hindered amines
-
DIEA (6.0 eq)
Workflow:
-
Pre-activation: Dissolve the amino acid and HATU/HOAt in minimal DMF. Add DIEA. Let activate for exactly 30 seconds . Prolonged activation can lead to guanidinium capping.
-
Coupling: Add the activated mixture to the resin.
-
Duration: Double couple.
-
Coupling 1: 2 hours at Room Temp.
-
Coupling 2: 4 hours at Room Temp or 1 hour at 50°C (microwave).
-
-
Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences in the final product.
References
-
Hruby, V. J., et al. (1994). "Beta-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues." Journal of Organic Chemistry. Link
-
Liao, S., et al. (2001).[2] "Synthesis, biology, NMR and conformation studies of the topographically constrained
-opioid selective peptide analogs of [ -iPrPhe3]deltorphin I." The Journal of Peptide Research.[2] Link -
Misicka, A., et al. (1995). "Synthesis and Biological Properties of
-MePhe3 Analogues of Deltorphin I and Dermenkephalin." Journal of Medicinal Chemistry. Link -
Qian, X., et al. (1996). "Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine."[3] Biological & Pharmaceutical Bulletin. Link
-
Sigma-Aldrich. "Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate Product Information." (Used for general handling safety data of similar esters). Link
Sources
Engineering Topographical Constraints: A Technical Analysis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate vs. Classical Phenylalanine Derivatives
Executive Summary
In the field of peptidomimetics and rational drug design, natural L-phenylalanine (Phe) is a ubiquitous pharmacophore. However, its inherent conformational flexibility and susceptibility to proteolytic degradation limit its direct therapeutic efficacy. To overcome these barriers, medicinal chemists employ phenylalanine derivatives —a broad class of structurally modified amino acids. Among the most sophisticated of these modifications is Ethyl (2R,3R)-2-amino-3-phenylbutanoate , an esterified, topographically constrained unnatural amino acid.
This whitepaper provides an in-depth technical analysis of the structural, thermodynamic, and pharmacokinetic differences between broad-spectrum phenylalanine derivatives and the highly specific Ethyl (2R,3R)-2-amino-3-phenylbutanoate scaffold, equipping researchers with the causality behind their experimental applications.
Structural Taxonomy: Broad Derivatives vs. Precision Scaffolds
General Phenylalanine Derivatives
The term "phenylalanine derivatives" encompasses a vast library of modifications designed to alter the electronic, steric, or metabolic profile of the parent amino acid. These include:
-
Ring-Substituted Derivatives (e.g., Fluorinated Phe): The introduction of highly electronegative fluorine atoms modulates the pKa of adjacent functional groups and increases resistance to oxidative metabolism without significantly altering the van der Waals radius (1)[1].
-
β-Amino Acids (β-Phenylalanine): Shifting the amino group from the α-carbon to the β-carbon creates a backbone that is fundamentally unrecognized by endogenous proteases, exponentially increasing half-life (2)[2].
Ethyl (2R,3R)-2-amino-3-phenylbutanoate
In contrast to broad modifications, Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a precision tool. Chemically, it is the ethyl ester of erythro-(2R,3R)-β-methylphenylalanine. It features two critical modifications:
-
β-Methylation: The addition of a methyl group at the Cβ position creates a second chiral center, yielding four possible stereoisomers. The specific (2R,3R) configuration dictates strict spatial geometry.
-
Ethyl Esterification: The carboxylic acid is masked as an ethyl ester, neutralizing the zwitterionic nature of the amino acid.
Fig 1. Structural evolution and functional causality of phenylalanine derivatives.
Mechanistic Causality: The Thermodynamics of Conformational Constraint
The primary divergence between standard Phe derivatives and (2R,3R)-β-methylphenylalanine lies in conformational thermodynamics .
In natural L-Phe, the side chain freely rotates around the Cα-Cβ bond (the χ1 dihedral angle), dynamically populating three staggered rotamers (gauche(+), gauche(-), and trans). When a peptide binds to a target receptor, it must freeze into a single bioactive conformation. This loss of rotational freedom incurs a significant entropic penalty (
The Causality of β-Methylation: By introducing a methyl group at the β-position, a severe steric clash is generated between the β-methyl group and the α-amino or α-carbonyl groups. 13C-NMR studies have conclusively demonstrated that this steric hindrance virtually eliminates two of the three rotameric states. Specifically, the (2R,3R) stereoisomer restricts the side chain predominantly to the trans conformation (3)[3].
By pre-organizing the molecule into the required bioactive geometry, the entropic penalty of binding is bypassed. This topographical design strategy has been proven to increase receptor selectivity by orders of magnitude, such as in the development of highly selective delta-opioid receptor ligands (4)[4].
Pharmacokinetics: The Prodrug Ester Strategy
While standard phenylalanine derivatives often remain as free carboxylic acids (zwitterions at physiological pH 7.4), Ethyl (2R,3R)-2-amino-3-phenylbutanoate utilizes an ethyl ester.
The Causality of Esterification: Zwitterions possess a hydration shell that severely impedes passive diffusion across the hydrophobic core of cellular lipid bilayers. Esterification masks the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP). Once the molecule permeates the cell membrane, ubiquitous intracellular carboxylesterases hydrolyze the ethyl ester, releasing the active (2R,3R)-β-methylphenylalanine directly into the cytosol.
Experimental Methodologies: Self-Validating Protocols
Because the biological activity of β-methylphenylalanine is entirely dependent on absolute stereochemical purity, researchers must employ rigorous, self-validating protocols for isolation and quality control.
Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality: Traditional RP-HPLC for chiral resolution suffers from high solvent consumption and slow mass transfer. SFC utilizes supercritical CO₂, which possesses liquid-like density for solvation but gas-like diffusivity. This allows for significantly faster flow rates without peak broadening, enabling the preparative separation of all four β-MePhe stereoisomers in a single run (5)[5].
-
Preparation: Dissolve the racemic mixture of Cbz-protected Ethyl 2-amino-3-phenylbutanoate in methanol.
-
Stationary Phase: Inject onto a Daicel Chiralpak AD-H column (20 mm x 250 mm).
-
Mobile Phase: Elute isocratically using supercritical CO₂ with a 50:50 Methanol/Ethanol organic modifier.
-
Recovery: Depressurize the eluent to vent the CO₂, yielding the isolated (2R,3R) fraction with >90% recovery.
Protocol 2: Stereochemical QC via Marfey's Reagent
Causality: Enantiomers cannot be separated on standard achiral columns because they have identical physicochemical properties. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomers. Diastereomers possess different dipole moments and spatial arrangements, allowing them to be easily resolved on a standard, cost-effective C18 reverse-phase column (6)[6].
-
Derivatization: React a 50 µg aliquot of the isolated (2R,3R) ester (post-deprotection) with 100 µL of 1% Marfey's reagent in acetone and 20 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. Quench with 20 µL of 1M HCl.
-
RP-HPLC Analysis: Inject onto an achiral C18 column using a linear gradient of Acetonitrile in 0.1% TFA.
-
Validation: Absolute stereopurity is confirmed if exactly one peak is observed at the specific retention time for the (2R,3R) adduct (approx. 17.1 min).
Fig 2. Self-validating experimental workflow for the isolation of (2R,3R) stereoisomers.
Quantitative Data Presentation
The following table summarizes the physicochemical and conformational differences driving the selection of these compounds in drug development.
| Compound Classification | Representative Molecule | Primary Structural Modification | χ1 Rotameric Freedom | Passive Membrane Permeability (LogP Trend) | Primary Application |
| Natural Amino Acid | L-Phenylalanine | None | High (gauche+, gauche-, trans) | Low (Zwitterionic) | Endogenous protein synthesis |
| General Derivative | 4-Fluoro-L-Phenylalanine | Ring Substitution (Fluorine) | High (gauche+, gauche-, trans) | Low (Zwitterionic) | PET imaging, Protease resistance |
| Precision Scaffold | Ethyl (2R,3R)-2-amino-3-phenylbutanoate | β-Methylation + Ethyl Ester | Severely Restricted (Dominant trans) | High (Neutral Ester Prodrug) | Topographical peptide drug design |
References
-
Kover, K. E., et al. (1994). Conformational Properties of the Unnatural Amino Acid β-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. ACS Publications. 3
-
Hruby, V. J., et al. (1991). Topographically designed analogues of [D-Pen,D-Pen5]enkephalin. PubMed. 4
-
Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. 5
-
Tóth, G., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. 6
-
Pace, V., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. 1
-
Cardoso, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. 2
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Topographically designed analogues of [D-Pen,D-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of β-Amino Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Application of β-Methylphenylalanine Ethyl Ester Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer both biological activity and enhanced pharmacokinetic properties is relentless. While α-amino acids form the fundamental alphabet of life, their β-homologues have emerged as powerful tools for therapeutic innovation. β-Phenylalanine derivatives (β-PADs), and specifically their esterified forms, represent a class of building blocks prized for their ability to create peptidomimetics with unique conformational constraints and significantly improved stability against proteolytic degradation compared to their natural α-amino acid counterparts.
This guide provides an in-depth exploration of β-methylphenylalanine ethyl ester derivatives, a subset of β-PADs that introduces an additional stereocenter and methyl group, offering a nuanced tool for probing and modulating biological interactions. We will dissect the synthetic strategies, from classical reactions to modern biocatalytic methods, delve into the analytical techniques for stereochemical assignment, and survey their applications in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile building blocks in their programs.
The Molecular Architecture: Understanding the Core Scaffold
The foundational structure is ethyl 3-amino-3-phenylbutanoate, which contains a β-methyl group on the carbon adjacent to the phenyl ring. This seemingly simple modification introduces a second chiral center, resulting in four possible stereoisomers: (3R, βS), (3S, βR), (3R, βR), and (3S, βS). The precise stereochemistry is critical, as it profoundly influences the conformational properties and, consequently, the biological activity of any peptide or molecule into which it is incorporated.
The ethyl ester functionality is not merely a protecting group; it serves as a crucial synthetic handle and can modulate the lipophilicity and cell permeability of the parent molecule, influencing its pharmacokinetic profile.
Caption: Core structure of β-methylphenylalanine ethyl ester.
Synthetic Pathways: Accessing Stereochemically Pure Derivatives
The synthesis of β-PADs, particularly with control over multiple stereocenters, remains a significant challenge in drug discovery. The choice of synthetic route is dictated by the desired stereoisomer, scalability, and available starting materials.
Classical and Asymmetric Chemical Synthesis
Historical methods often relied on reactions like the Rodionow-Johnson reaction, which involves the condensation of an aldehyde, malonic acid, and ammonia, followed by esterification. While effective for generating the racemic backbone, this approach necessitates a subsequent resolution step, which can be inefficient.
Modern chemical synthesis has pivoted towards asymmetric methods to establish chirality directly.
-
Michael Addition: The conjugate addition of an amine to a substituted ethyl cinnamate derivative is a common strategy. The use of chiral auxiliaries or catalysts can guide the stereochemical outcome. A plausible route involves the Michael addition of N-ethylaniline to ethyl acrylate to form N-Ethyl-N-phenyl-beta-alanine ethyl ester, a related derivative.
-
Reformatsky Reaction: The reaction of an ester and a zinc derivative with a sulfonimine can produce β-sulfonamide esters, which can be further modified and deprotected to yield the desired β-amino ester.
-
Mannich-type Reactions: Asymmetric Mannich reactions between an enolate (or its equivalent) and an imine are powerful for forming the C-C and C-N bonds with high stereocontrol, leading to precursors for β-lactams and other β-amino acid derivatives.
Biocatalytic Synthesis: The Enzymatic Advantage
Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure β-amino acids and their esters. Enzymes offer exceptional stereoselectivity under mild reaction conditions.
-
Transaminase-Mediated Synthesis: ω-Transaminases (ω-TAs) are particularly promising. They can catalyze the asymmetric amination of a stable β-keto ester precursor, such as ethyl benzoylacetate, directly to the chiral β-amino ester. This avoids the use of unstable β-keto acid intermediates that are prone to decarboxylation. Engineered ω-TAs have been developed to produce either the (S)- or (R)-enantiomer with high conversion and excellent enantiomeric excess.
-
Lipase-Catalyzed Resolution: Lipases are widely used for the kinetic resolution of racemic esters. For example, Amano lipase PS from Burkholderia cepacia can selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. This has been successfully applied to the industrial synthesis of (S)-β-phenylalanine. Similarly, microorganisms like Sphingobacterium sp. and Arthrobacter sp. have been identified that can perform stereoselective hydrolysis of racemic β-phenylalanine ethyl ester to produce the (R)- and (S)-enantiomers, respectively.
Caption: Workflow for ω-Transaminase catalyzed synthesis.
Characterization and Stereochemical Assignment
Given the presence of multiple stereoisomers, rigorous analytical characterization is paramount. A combination of techniques is required to confirm the structure and assign the absolute stereochemistry.
-
Chromatographic Separation: Chiral Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for separating all four isomers of β-methylphenylalanine derivatives. Columns like the Daicel Chiralpak AD-H are often employed for this purpose, enabling both analytical-scale separation for purity assessment and preparative-scale purification to isolate grams of material.
-
Nuclear Magnetic Resonance (NMR): NMR is essential for structural elucidation. Specific correlations in 13C-NMR chemical shifts can be used to determine the side-chain stereochemistry of β-methylphenylalanine residues within a peptide sequence.
-
Optical Rotation: Measurement of optical rotation provides information about the overall chirality of the molecule and is used in conjunction with other methods to confirm the absolute stereochemical assignment.
| Method | Application | Key Insights | Reference |
| Chiral SFC/HPLC | Enantiomeric/Diastereomeric Separation | Baseline separation of all four stereoisomers; enables preparative purification. | |
| NMR Spectroscopy | Structural Elucidation | Confirms covalent structure; 13C shifts correlate with side-chain stereochemistry. | |
| Optical Rotation | Stereochemical Confirmation | Assigns absolute configuration in combination with known standards. |
Applications in Medicinal Chemistry and Drug Development
The true value of β-methylphenylalanine ethyl ester derivatives lies in their application as sophisticated building blocks for bioactive molecules.
Peptidomimetics and Conformational Control
Incorporating β-methylphenylalanine into a peptide sequence introduces significant conformational constraints on the peptide backbone. This is a deliberate strategy to:
-
Probe Receptor Binding Pockets: The methyl group acts as a topographical probe. By systematically substituting different stereoisomers of β-methylphenylalanine for native phenylalanine residues, researchers can map the steric requirements of a receptor's binding site.
-
Induce Specific Secondary Structures: The constrained rotation around the Cα-Cβ bond can stabilize specific turns or helical structures that may be critical for biological activity.
-
Enhance Metabolic Stability: As noted, β-amino acids are resistant to many proteases, which significantly increases the in-vivo half-life of the resulting peptide-based drug candidate.
A prominent example is in the field of opioid receptor research. The substitution of β-methylphenylalanine into analogs of TIPP (a δ-opioid receptor antagonist) has led to compounds with extraordinarily high potency and selectivity. These studies revealed that the configuration of the β-methyl group has a profound influence on the affinity, selectivity, and signal transduction properties of the peptide.
Non-Peptidic Scaffolds
Beyond peptides, the β-amino ester scaffold is found in a variety of small molecule drugs and drug candidates. They serve as key intermediates in the synthesis of:
-
Antivirals: Used in the synthesis of drugs like Maraviroc.
-
Anticancer Agents: Found in compounds designed to target pathways like the eEF2K kinase in breast cancer.
-
β-Lactam Antibiotics: The β-amino acid motif is the core of the β-lactam ring system.
Pharmacokinetic Considerations
The ethyl ester group plays a critical role in the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Ester moieties are often incorporated to create prodrugs, increasing lipophilicity to enhance absorption. In the body, these esters are rapidly hydrolyzed by esterase enzymes to release the active carboxylic acid form. This is a well-established strategy in drug design, seen in drugs like the β-blocker Esmolol. However, the rate of hydrolysis can vary, and understanding the pharmacokinetics of the ester and its corresponding acid metabolite is crucial.
Key Experimental Protocols
Disclaimer: These protocols are generalized representations and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: General Procedure for Lipase-Catalyzed Resolution of Racemic β-Amino Carboxylic Ester
Causality: This protocol leverages the high enantioselectivity of lipases to physically separate a racemic mixture. The enzyme preferentially catalyzes the hydrolysis of one enantiomer to its carboxylic acid, which has different solubility and chromatographic properties from the unreacted ester enantiomer, allowing for their separation. This is often more cost-effective and scalable than chiral chromatography for large quantities.
-
Reaction Setup: Dissolve the racemic β-amino carboxylic ester hydrochloride salt (e.g., 200 mg) in a suitable organic solvent (e.g., 10 mL of isopropyl ether).
-
Addition of Reagents: Add lipase PSIM (immobilized Pseudomonas cepacia lipase, ~30 mg/mL) to the solution. Add a stoichiometric amount of a base (e.g., triethylamine, 5 equivalents) to neutralize the hydrochloride salt and the acid formed during hydrolysis. Add a controlled amount of water (0.5 equivalents) to act as the nucleophile for the hydrolysis.
-
Incubation: Shake the mixture in an incubator at a controlled temperature (e.g., 45 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to track the conversion and enantiomeric excess (ee) of both the remaining ester and the product acid. Stop the reaction when it reaches approximately 50% conversion to maximize the yield and ee of both components.
-
Work-up: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separation:
-
Unreacted Ester: The filtrate contains the unreacted ester (e.g., the (R)-enantiomer) and triethylamine. Evaporate the solvent to yield the crude ester, which can be further purified.
-
Product Acid: Wash the filtered enzyme with distilled water to dissolve the salt of the product amino acid (e.g., the (S)-enantiomer). The aqueous solution can then be acidified and extracted to isolate the pure amino acid.
-
Protocol 2: Asymmetric Synthesis via ω-Transaminase
Causality: This protocol utilizes an enzyme to perform a stereoselective chemical transformation, creating the desired chiral center from a prochiral starting material. The choice of the specific engineered enzyme variant dictates which final enantiomer is produced. The reaction is driven by the transfer of an amino group from a cheap, plentiful donor molecule.
-
Reaction Setup: In a temperature-controlled vessel, prepare an aqueous buffer solution (e.g., 100 mM HEPES, pH 7.5) containing a co-solvent like DMSO (e.g., 30% v/v) to aid substrate solubility.
-
Add Substrates & Cofactor: Dissolve the β-keto ester substrate (e.g., ethyl benzoylacetate, 30 mM) and an amine donor (e.g., isopropylamine or (S)-1-phenylethylamine, 30 mM) in the buffer solution. Add the essential PLP cofactor (1 mM).
-
Initiate Reaction: Start the reaction by adding the purified, lyophilized engineered ω-transaminase (e.g., 20 mg of 3FCR_4M for the (S)-product).
-
Incubation: Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC. The pH should also be monitored and adjusted if necessary, as the reaction can cause pH shifts.
-
Work-up and Purification: Once the reaction is complete, quench it (e.g., by pH adjustment or addition of an organic solvent). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically pure β-phenylalanine ethyl ester.
Future Perspectives
The field of β-methylphenylalanine ethyl ester derivatives continues to evolve. Future research will likely focus on several key areas:
-
Novel Biocatalysts: The discovery and engineering of new enzymes, such as nitrilases and hydantoinases, will provide alternative and potentially more efficient routes to enantiopure β-PADs.
-
Green Chemistry: A continued push towards developing metal-free and more sustainable synthetic processes will be crucial for industrial-scale production.
-
Expanded Applications: As our understanding of complex diseases grows, these conformationally constrained building blocks will be applied to new and challenging therapeutic targets, including protein-protein interactions and allosteric binding sites.
By combining sophisticated synthetic strategies with a deep understanding of structural biology and pharmacology, β-methylphenylalanine ethyl ester derivatives will remain a cornerstone of rational drug design for the foreseeable future.
References
- Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Scilit.
- Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed.
- Substituted Amino Acid Esters: 2- (Ethyl(phenyl)amino)
- Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinimine Precursor.
- Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame)
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI.
- effects of beta MeF-containing substance P analogs on rabbit iris smooth muscle contraction. PubMed.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists.
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PMC.
- Conformational Properties of the Unnatural Amino Acid .beta.
Solubility profile of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in organic solvents
Technical Guide: Solubility Profile & Characterization of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a critical chiral intermediate often utilized in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs).[1][2]
As a non-standard amino acid derivative (
Physicochemical Identity & Properties
Understanding the solid-state form is a prerequisite for solubility profiling.[1][2][3][4] In synthetic workflows, this compound is frequently handled as a hydrochloride salt to ensure stability and crystallinity.[1][3][4]
| Property | Description |
| IUPAC Name | Ethyl (2R,3R)-2-amino-3-phenylbutanoate |
| Chemical Structure | |
| Molecular Formula | |
| Molecular Weight | 207.27 g/mol (Free Base) / 243.73 g/mol (HCl Salt) |
| Physical State | Free Base: Viscous Oil [1] HCl Salt: White Crystalline Solid [1] |
| Chirality | (2R, 3R) - Specific diastereomer.[1][2] Note: Synthesis often yields a diastereomeric mixture which may require resolution.[1][3][4] |
| Predicted LogP | ~1.8 – 2.2 (Free Base) |
Solubility Profile
The solubility of Ethyl (2R,3R)-2-amino-3-phenylbutanoate is heavily dependent on its protonation state. The following data synthesizes empirical observations from analogous
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Specific Solvent | Free Base (Oil) | HCl Salt (Solid) | Application |
| Polar Protic | Methanol | Miscible | High (>100 mg/mL) | Dissolution for reaction/salt formation.[1][2][3][4] |
| Ethanol | Miscible | High (>80 mg/mL) | Recrystallization (often with anti-solvent).[1][3][4] | |
| Water | Low (<5 mg/mL) | High (>200 mg/mL) | Aqueous workup; Salt is water-soluble.[1][3][4] | |
| Polar Aprotic | DMSO / DMF | Miscible | High (>150 mg/mL) | Stock solutions for bioassays.[1][3][4] |
| Acetonitrile | Miscible | Moderate (20-50 mg/mL) | HPLC mobile phase.[1][2][3][4] | |
| Esters/Ethers | Ethyl Acetate | Miscible | Low/Moderate * | Critical:[1][2][3][4] Salt is often crystallized out of EtOAc.[1][3][4] |
| Diethyl Ether | Miscible | Insoluble (<1 mg/mL) | Anti-solvent for salt precipitation.[1][3][4] | |
| THF | Miscible | Moderate | Reaction solvent.[1][3][4] | |
| Non-Polar | Dichloromethane | Miscible | Moderate | Extraction of free base.[1][3][4] |
| Toluene | Miscible | Insoluble | Anti-solvent; Azeotropic drying.[1][3][4] | |
| Hexane/Heptane | Miscible | Insoluble (<0.1 mg/mL) | Strong Anti-solvent for purification.[1][3][4] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Insight: The HCl salt exhibits a "salting-out" behavior in non-polar solvents.[1][2][3] A common purification strategy involves dissolving the crude oil (free base) in dry Ethanol or Ethyl Acetate and adding HCl (gas or dioxane solution), followed by the addition of Diethyl Ether or Hexane to precipitate the pure crystalline salt [1][2].[1][3][4]
Applications in Purification (Crystallization)
The primary utility of solubility data for this compound is the separation of the (2R,3R) isomer from diastereomeric impurities (e.g., 2R,3S).[1][3]
Solvent Systems for Diastereomeric Enrichment
-
Ethanol / Diethyl Ether:
-
Ethyl Acetate / Hexane:
Experimental Protocols
Since specific quantitative values can vary by batch purity and polymorph, the following self-validating protocols are recommended for precise determination.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this to determine the exact saturation point for process optimization.[1][2][3][4]
-
Preparation: Weigh ~100 mg of the HCl Salt into a 4 mL clear glass vial.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 100
L increments at 25°C.[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.[1][3][4]
-
Sampling: Centrifuge the saturated suspension (10,000 rpm, 5 min).
-
Quantification: Remove 100
L of supernatant, evaporate to dryness under nitrogen/vacuum, and weigh the residue. -
Calculation:
Protocol B: Diastereomeric Salt Crystallization
Use this to isolate the (2R,3R) isomer from a synthetic mixture.
-
Dissolution: Dissolve 1.0 g of crude Free Base (oil) in 5 mL of Ethyl Acetate .
-
Salt Formation: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C. A white precipitate should form immediately.[1][3][4]
-
Thermal Swing: Heat the suspension to 50°C. If the solid does not dissolve, add Methanol dropwise until clear.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then refrigerate at 4°C.
-
Filtration: Filter the white crystals and wash with cold Ethyl Acetate/Hexane (1:1) .
-
Validation: Analyze by Chiral HPLC or NMR to confirm Diastereomeric Ratio (dr).
Visualization: Solubility & Purification Workflow
The following diagram illustrates the decision logic for solvent selection based on the compound's form and the desired outcome.
Caption: Workflow for solvent selection and purification of Ethyl (2R,3R)-2-amino-3-phenylbutanoate based on physical state.
References
-
European Patent Office. (2020).[1][3][4] Imidazopyrazine derivatives, process for preparation thereof, and their uses as luciferins.[1][3][4] EP3615516B1.[1][3][4] (Describes the synthesis and isolation of Ethyl 2-amino-3-phenylbutanoate as an oil and its conversion to HCl salt).
-
BenchChem. (2025).[1][3][4] Technical Guide: Solubility of Ethyl 3-methyl-2-phenylbut-2-enoate in Organic Solvents. (Provides comparative protocols for phenylbutanoate derivatives).
-
PubChem. (2025).[1][3][4] Ethyl (2R)-2-amino-3-phenylpropanoate (Analog).[1][2][4][6] CID 721861.[1][3][4] (Used for homologous series solubility estimation).[1][3][4] [1][4]
Sources
- 1. (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | C12H18ClNO2 | CID 12935373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (R)-Ethyl 2-amino-3-methylbutanoate hydrochloride | 73913-64-1 [sigmaaldrich.com]
- 5. EP2308829B1 - A process for preparing r-beta-amino phenylbutyric acid derivatives - Google Patents [patents.google.com]
- 6. ethyl (2R)-2-amino-3-phenylpropanoate | C11H15NO2 | CID 721861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability of (2R,3R)-2-Amino-3-Phenylbutanoate Ethyl Ester
An In-Depth Technical Guide for Process Chemists and Formulators
Executive Summary
This guide details the thermodynamic and kinetic stability profile of (2R,3R)-2-amino-3-phenylbutanoate ethyl ester , a complex chiral building block often utilized in the synthesis of peptidomimetics and neprilysin inhibitors. Unlike simple amino acids, this molecule possesses two adjacent chiral centers (
The stability of this compound is governed by three primary vectors:
- -Proton Acidity: The electron-withdrawing ester and ammonium groups render the H-atom at position 2 labile, leading to rapid epimerization to the (2S,3R) diastereomer under basic conditions.
-
Steric Strain (A(1,3) Strain): The interaction between the C3-phenyl group and the ester moiety influences the thermodynamic equilibrium between diastereomers.
-
Diketopiperazine (DKP) Dimerization: A concentration-dependent pathway leading to irreversible cyclization.
Part 1: Molecular Architecture & Stability Profile
To understand the degradation pathways, we must first quantify the molecular vulnerabilities.
| Feature | Chemical Moiety | Stability Risk | Activation Trigger |
| High: Epimerization (Racemization) | Base ( | ||
| Ester Bond | Medium: Hydrolysis | Moisture, Acid/Base catalysis | |
| Primary Amine | Medium: Oxidation / Dimerization | Oxygen, High Concentration, Transition Metals | |
| Low: Configurationally stable | Radical initiators (rare in standard storage) |
The Thermodynamic Trap: Epimerization vs. Hydrolysis
While ester hydrolysis is the most obvious degradation pathway, epimerization at C2 is the thermodynamic sink . The (2R,3R) configuration places the bulky phenyl group and the ester group in a specific spatial arrangement. If the (2S,3R) isomer is thermodynamically lower in energy (due to reduced gauche interactions between the phenyl ring and the amino/ester groups), the system will drive toward the epimer even in the absence of water, provided a proton transfer mechanism exists.
Part 2: Degradation Mechanisms (The "Why")
The following Graphviz diagram illustrates the competing degradation networks. Note that the
Caption: Figure 1. Degradation network of (2R,3R)-2-amino-3-phenylbutanoate ethyl ester showing the competition between epimerization (red), hydrolysis (green), and dimerization (black).
1. Mechanism of Epimerization
The
-
Pathway: Deprotonation forms a planar enolate. Reprotonation can occur from either face.[1]
-
Thermodynamic Driver: The reaction will proceed until the ratio of (2R,3R):(2S,3R) satisfies the Boltzmann distribution based on their relative free energies (
). -
Catalysis: Even trace amounts of ketones (e.g., acetone used in cleaning glassware) can catalyze this via Schiff base formation, which increases the acidity of the
-proton by orders of magnitude.
2. Mechanism of Hydrolysis
-
Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.
-
Autocatalysis: As the ester hydrolyzes, the free carboxylic acid product lowers the pH, potentially accelerating further hydrolysis if the system is not buffered.
Part 3: Experimental Assessment Protocols
To validate the stability of your specific lot, do not rely on generic CoAs. Use this self-validating protocol.
A. High-Performance Liquid Chromatography (HPLC) Method
Objective: Separate the (2R,3R) parent from its (2S,3R) epimer and hydrolysis products.
-
Column: Chiralpak IC or AD-H (Immobilized amylose/cellulose derivatives are preferred for
-amino/phenyl esters).-
Note: Standard C18 columns may separate diastereomers ((2R,3R) vs (2S,3R)) but will NOT separate enantiomers if racemization occurs at both centers (unlikely but possible).
-
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Critical: The diethylamine (DEA) ensures the amine remains unprotonated for peak symmetry, but DEA can induce racemization if the sample sits in the autosampler.
-
-
Self-Validating Step: Inject a "Racemization Marker" (a mix of the diastereomers) at
. If resolution ( ) is , the method is invalid for stability testing.
B. Forced Degradation Workflow (Stress Testing)
Perform these tests to determine the kinetic boundaries.
| Stress Condition | Duration | Target Endpoint | Mechanism Probed |
| 0.1 N HCl | 24 Hours | Hydrolysis Acid | Acid-catalyzed hydrolysis |
| 0.1 N NaOH | 4 Hours | Epimer + Acid | Base-catalyzed epimerization & hydrolysis |
| 3% | 4 Hours | N-oxide / Oxidative | Amine oxidation |
| Heat (60°C Solid) | 7 Days | DKP Dimer | Solid-state dimerization |
| Heat (60°C Soln) | 24 Hours | Epimer | Solution-state thermodynamics |
C. Automated Stability Decision Tree
Caption: Figure 2. Logic flow for determining primary degradation risks based on sample state and pH environment.
Part 4: Storage & Handling Strategy
Based on the thermodynamic profile, the following handling protocols are mandatory to maintain >98% diastereomeric excess (de).
-
Isolation as Salt: Never store the free base oil. Isolate as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Reasoning: Protonating the amine (
) prevents it from acting as an internal base. It also destabilizes the enolate transition state, effectively shutting down epimerization.
-
-
Avoid Ketone Solvents: Strictly forbid Acetone or MEK in the final wash steps.
-
Reasoning: Formation of an imine (Schiff base) lowers the
of the -proton by ~5-7 units, causing rapid racemization even in neutral conditions.
-
-
Moisture Control: Store in a desiccator or foil bag with silica gel.
-
Reasoning: Prevents ester hydrolysis.[2]
-
-
Temperature: Store at -20°C for long term.
-
Reasoning: Arrhenius kinetics dictate that lowering temperature significantly retards the dimerization to DKP, which has a high activation energy.
-
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link
-
Soloshonok, V. A., et al. "Racemization of alpha-amino acid esters by aliphatic ketones." International Journal of Peptide and Protein Research, vol. 41, no. 4, 1993, pp. 323-325. Link
- Bada, J. L. "Racemization of Amino Acids." Nature, vol. 237, 1972, pp. 456–458. (Foundational mechanism of -proton abstraction).
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014.
Sources
Architectural Precision in Drug Design: The Role of Chiral Beta-Amino Acid Esters
Executive Summary
In the high-stakes arena of modern drug discovery, chiral beta-amino acid esters have transcended their role as mere building blocks to become pivotal architectural elements.[1][2] Unlike their alpha-amino acid counterparts, which dominate natural biology, beta-amino acids introduce a specific "homologation"—an extra methylene group (
This technical guide dissects the utility of chiral beta-amino acid esters, moving from their mechanistic basis in metabolic stability to their scalable synthesis and application in blockbuster therapeutics like Sitagliptin and emerging metallo-beta-lactamase inhibitors like Taniborbactam .[1][2]
Mechanistic Advantage: The Homologation Effect
The primary driver for incorporating beta-amino acids into drug scaffolds is the evasion of endogenous clearance mechanisms.[2]
Proteolytic Stability
Peptidases and proteases have evolved over millions of years to recognize and cleave the specific geometry of the
-
Steric Mismatch: The active sites of enzymes like trypsin or chymotrypsin cannot accommodate the elongated backbone, rendering beta-peptides largely invisible to hydrolysis.
-
Half-Life Extension: This resistance significantly extends the in vivo half-life (
) of peptide-based therapeutics, transforming rapid-clearance substrates into viable drug candidates.[1][2]
Conformational Control (Foldamers)
Beyond stability, beta-amino acids dictate folding.[1][2] While alpha-peptides require 10-20 residues to form stable helices, beta-peptides can form stable secondary structures (e.g., 14-helix , 12-helix ) with as few as 4-6 residues.[1][2] This allows for the precise positioning of side chains to disrupt Protein-Protein Interactions (PPIs), a "holy grail" in oncology and immunology.
Visualization: Alpha vs. Beta Stability Mechanism
Figure 1: Mechanistic comparison of proteolytic susceptibility. The "homologated" backbone of beta-amino acids disrupts the geometric precision required for enzymatic cleavage.
Synthetic Methodologies: Accessing Enantiopurity
The biological activity of beta-amino acids is strictly governed by their chirality.[2] Racemic mixtures are unacceptable in modern drug development due to off-target toxicity.[1][2] Two dominant strategies exist for accessing enantiopure beta-amino acid esters.
Asymmetric Hydrogenation (Chemocatalysis)
Used extensively in industrial settings (e.g., Merck’s Sitagliptin process), this method involves the reduction of beta-enamino esters or beta-keto esters using chiral Ruthenium (Ru) or Rhodium (Rh) catalysts with ligands like BINAP or SEGPHOS.[1][2]
-
Pros: Scalable to metric tons; high Enantiomeric Excess (ee > 98%).[1][2]
-
Cons: Requires high pressure (
), expensive precious metals, and rigorous purification to remove trace metals.[1]
Enzymatic Kinetic Resolution (Biocatalysis)
A greener, highly selective approach utilizing lipases (e.g., Candida antarctica Lipase B, CAL-B).[1] The lipase selectively hydrolyzes one enantiomer of a racemic ester, leaving the other intact.
-
Pros: Mild conditions (ambient temp/pressure), metal-free, reusable immobilized enzymes.[1]
-
Cons: Maximum theoretical yield is 50% (unless coupled with dynamic kinetic resolution).[1][2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details the resolution of rac-ethyl 3-amino-3-phenylpropanoate to yield the (S)-acid and (R)-ester.[1][2] This scaffold is a common precursor for Dapoxetine and other CNS-active agents.[1][2]
Objective: Isolate (S)-3-amino-3-phenylpropanoic acid with >99% ee.
Reagents & Equipment[3]
-
Substrate: rac-Ethyl 3-amino-3-phenylpropanoate (10 mmol).
-
Enzyme: Immobilized Lipase PS (from Burkholderia cepacia) or CAL-B (Novozym 435).[1][2]
-
Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE) (saturated with water).[1][2]
-
Additives: Triethylamine (
, 0.5 equiv) to buffer pH. -
Analysis: Chiral HPLC (Chiralcel OD-H column).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mmol of the racemic beta-amino ester in 50 mL of water-saturated DIPE. Add 0.5 mmol of
.[1][2] -
Initiation: Add 500 mg of immobilized Lipase PS. Incubate the suspension at 45°C with orbital shaking (200 rpm).
-
Monitoring (Self-Validating Step):
-
Termination: Filter off the immobilized enzyme (can be washed and reused).
-
Separation:
-
The filtrate contains the unreacted (R)-ester .[2]
-
The precipitate (if formed) or the aqueous extraction of the filtrate contains the (S)-beta-amino acid (product of hydrolysis).
-
-
Purification: Acidify the aqueous layer to pH 6.0 to precipitate the zwitterionic (S)-amino acid.[2] Recrystallize from Ethanol/Water.[1][2]
Data Output Table: Typical Resolution Metrics
| Parameter | Value | Notes |
| Substrate | rac-Ethyl 3-amino-3-phenylpropanoate | Phenyl ring can be substituted (F, Cl, OMe) |
| Enzyme | Lipase PS (Immobilized) | High stability in organic solvents |
| Time | 12 - 24 Hours | Dependent on scale and temp |
| Conversion | 48 - 50% | Ideal stop point for Kinetic Resolution |
| Product ee | > 99% (S-acid) | After recrystallization |
| E-Value | > 200 | Indicates high enzyme selectivity |
Visualization: Enzymatic Workflow
Figure 2: Workflow for the lipase-catalyzed kinetic resolution of beta-amino acid esters.
Case Studies in Drug Discovery
Sitagliptin (Januvia®)
Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat Type 2 Diabetes.[1][2] Its core structure features a chiral beta-amino acid moiety: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .[1][2]
-
Role of Beta-Amino Acid: The beta-amino amide backbone mimics the N-terminal peptides cleaved by DPP-4 but forms a stable complex that inhibits the enzyme, preventing the degradation of GLP-1.[1][2]
-
Synthesis Evolution: Originally synthesized via asymmetric hydrogenation of a beta-keto ester.[1][2] Modern routes utilize a Transaminase-Lipase Cascade , where a transaminase enzyme directly installs the chiral amine from a keto-precursor, eliminating heavy metals and high-pressure steps.[1][2]
Taniborbactam (VNRX-5133)
A novel beta-lactamase inhibitor currently in late-stage clinical trials.[1][2]
-
Structure: Contains a cyclic beta-amino acid derivative (a bicyclic boronate).[1][2]
-
Application: It inhibits both serine- and metallo-beta-lactamases (like NDM-1), restoring the potency of antibiotics against "superbugs."[1][2] The beta-amino acid derived scaffold positions the boron atom to covalently trap the catalytic residue of the bacterial enzyme.
Visualization: Sitagliptin Synthesis Pathway
Figure 3: Comparison of synthetic routes for the Sitagliptin beta-amino acid intermediate.[1][2]
Future Outlook: Foldamers and PPIs
The frontier of beta-amino acid research lies in Foldamers .[2] Because beta-peptides can adopt predictable 14-helix structures, they are being designed to disrupt Protein-Protein Interactions (PPIs) with large surface areas (e.g., p53-MDM2 or Bcl-xL).[1][2] Small molecules often fail to cover these large interfaces, but beta-peptide foldamers can display side chains in a spatial arrangement that perfectly matches the target protein's "hot spots" while remaining immune to proteolytic degradation.[1]
References
-
Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed. [Link][1][2]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. [Link][1][2]
-
Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor. Journal of Medicinal Chemistry. [Link][1][2][3]
-
The Biological Stability of β-Peptides: No Interactions between α-Peptidases and β-Peptides. Chimia. [Link][1][2]
-
β-Peptides as inhibitors of protein–protein interactions. PMC (NIH). [Link][1][2]
Sources
Biological Activity Potential of Ethyl (2R,3R)-2-amino-3-phenylbutanoate Scaffolds
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
Ethyl (2R,3R)-2-amino-3-phenylbutanoate represents a critical class of non-proteinogenic amino acid scaffolds, specifically functioning as a
This guide analyzes the scaffold’s utility in peptidomimetics , oncology , and cardiovascular therapeutics . Unlike flexible linear peptides, the (2R,3R)-2-amino-3-phenylbutanoate motif induces conformational restriction, enhancing metabolic stability against proteolysis while improving binding affinity for chiral pockets in targets such as c-Met kinases , tubulin , and Angiotensin-Converting Enzyme (ACE) .
Structural & Stereochemical Analysis
The biological potency of this scaffold is dictated by its specific stereochemistry. The (2R,3R) configuration provides a "lock-and-key" fit that is often superior to its enantiomers or diastereomers.
Conformational Restriction
The introduction of a methyl group at the
-
Impact: This restriction forces the phenyl ring into a specific orientation, often required for
stacking interactions within receptor active sites (e.g., hydrophobic pockets of GPCRs or kinases). -
Metabolic Stability: The non-natural architecture prevents recognition by common endogenous proteases (like chymotrypsin), significantly extending the half-life of peptide drugs incorporating this scaffold.
Chemical Properties Table
| Property | Value / Description | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | ~207.27 g/mol | Fragment-based drug design |
| Stereochemistry | (2R, 3R) | Critical for receptor selectivity |
| Lipophilicity (LogP) | ~1.5 - 2.9 (Derivative dependent) | Good membrane permeability |
| Key Functionality | Versatile derivatization points |
Pharmacological Applications & Mechanisms[1][4][5]
Oncology: Kinase Inhibition & Tubulin Destabilization
Derivatives of the 2-amino-3-phenylbutanoate scaffold have demonstrated potent cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.
-
c-Met Inhibition: The scaffold serves as a hydrophobic core in inhibitors targeting the c-Met receptor tyrosine kinase. The phenyl group occupies the hydrophobic back-pocket of the ATP-binding site, while the amino group forms hydrogen bonds with the hinge region.
-
Tubulin Polymerization: Specific ethyl-2-amino-carboxylate derivatives act as microtubule destabilizing agents. By binding to the colchicine site, they inhibit tubulin polymerization, inducing G2/M cell cycle arrest and subsequent apoptosis.
Cardiovascular: ACE Inhibition
The scaffold is a known precursor for Angiotensin-Converting Enzyme (ACE) inhibitors .[1] The (2R,3R) configuration mimics the transition state of the angiotensin I hydrolysis.
-
Mechanism: The ester moiety acts as a prodrug (hydrolyzed in vivo to the acid), while the phenylbutanoate chain interacts with the
subsite of ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
Antimicrobial: CYP51 Targeting
Recent studies indicate that azole derivatives built upon this
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway potential of this scaffold in oncology, targeting both proliferative signaling (c-Met) and structural division (Tubulin).
Caption: Dual-mechanism oncological activity of (2R,3R)-2-amino-3-phenylbutanoate derivatives targeting c-Met and Tubulin.
Experimental Protocols
As a Senior Scientist, I emphasize that the purity of the stereoisomer is the limiting factor in biological assays. The following protocols ensure rigorous validation.
Synthesis of a Bioactive Schiff Base Derivative
This protocol describes the derivatization of the scaffold to enhance lipophilicity and bioactivity (e.g., for anticancer screening).[2][3]
Reagents:
-
Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic)
Workflow:
-
Dissolution: Dissolve 1 mmol of the ethyl ester scaffold in 10 mL of anhydrous ethanol. Rationale: Anhydrous conditions prevent premature hydrolysis of the ester.
-
Activation: Add 2-3 drops of glacial acetic acid. Rationale: Acid catalysis protonates the aldehyde carbonyl, increasing electrophilicity for amine attack.
-
Condensation: Add 1 mmol of 4-chlorobenzaldehyde. Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. The Schiff base often precipitates. If not, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from hot ethanol/water.
-
Validation: Confirm structure via
-NMR (look for imine singlet ~8.5 ppm) and confirm retention of chirality via chiral HPLC.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine
Self-Validating Steps:
-
Seeding: Seed A549 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add the synthesized derivative at serial dilutions (0.1
M to 100 M). Control: Include DMSO vehicle control (0%) and Doxorubicin (positive control). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. -
Solubilization: Discard supernatant; add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate % Viability =
. Plot dose-response curve to derive .
Synthesis Pathway Visualization
The availability of the (2R,3R) scaffold is often the bottleneck. Below is the preferred biocatalytic route for high enantiopurity.
Caption: Kinetic resolution pathway to isolate the (2R,3R) enantiomer from racemic mixtures.
References
-
Synthesis and Biological Evalu
-Phenylalanine Derivatives. National Institutes of Health (PubMed). Available at: [Link] (Search Term: beta-phenylalanine derivatives lung cancer) -
Ethyl-2-amino-pyrrole-3-carboxylates as Anticancer Agents. Anticancer Drugs (PubMed). Available at: [Link]
-
Design and Synthesis of 2-Phenylthiazole CYP51 Inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Biosynthesis of Non-proteinogenic Amino Acids. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
This application note outlines a validated protocol for the stereoselective synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a
The guide prioritizes the Asymmetric Hydrogenation route, widely regarded as the most scalable and atom-economic method for generating chiral
Abstract
The incorporation of
Retrosynthetic Analysis & Strategy
The synthesis targets the simultaneous establishment of the
-
Step 1: Construction of the tetrasubstituted alkene via Azlactone Synthesis.
-
Step 2: Solvolysis to the (Z)-dehydroamino ester.
-
Step 3: Rhodium-catalyzed asymmetric hydrogenation.
Logical Workflow
Figure 1: Strategic workflow for the asymmetric synthesis of the target amino ester.
Experimental Protocol
Phase 1: Substrate Synthesis (The Dehydroamino Acid)
The formation of the tetrasubstituted alkene is challenging due to steric hindrance. The Erlenmeyer–Plöchl azlactone method is preferred over Horner-Wadsworth-Emmons (HWE) for this specific substrate to ensure high geometric control.
Step 1.1: Azlactone Formation
Reaction: Condensation of Acetophenone with N-Acetylglycine.
-
Reagents:
-
Acetophenone (1.0 equiv, 50 mmol)
-
N-Acetylglycine (1.2 equiv, 60 mmol)
-
Sodium Acetate (anhydrous, 1.5 equiv)
-
Acetic Anhydride (solvent/reagent, 5.0 equiv)
-
-
Procedure:
-
Combine solid reagents in a round-bottom flask equipped with a reflux condenser.
-
Add Acetic Anhydride.
-
Heat the mixture to 120°C for 12–16 hours. The mixture will turn dark orange/brown.
-
Critical Control Point: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of acetophenone.
-
Cool to room temperature. A precipitate (the azlactone) often forms.
-
Add cold ethanol (50 mL) to the slurry and stir at 0°C for 1 hour to fully precipitate the product.
-
Filter the solid and wash with cold ethanol/water (1:1).
-
Recrystallize from Acetone/Water if necessary to obtain pure 4-(1-phenylethylidene)-2-methyloxazol-5-one .
-
Step 1.2: Ring Opening (Solvolysis)
Reaction: Conversion of Azlactone to Ethyl Ester.
-
Reagents:
-
Azlactone intermediate (from Step 1.1)
-
Absolute Ethanol (0.1 M concentration)
-
Sodium Ethoxide (catalytic, 0.1 equiv)
-
-
Procedure:
-
Suspend the azlactone in absolute ethanol.
-
Add catalytic NaOEt.
-
Reflux the mixture for 2–4 hours. The solid will dissolve as the ring opens.
-
Concentrate the solvent in vacuo.
-
Redissolve in Ethyl Acetate and wash with 1M HCl (to neutralize base) and Brine.
-
Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient) is mandatory to separate the (E) and (Z) isomers if a mixture is formed.
-
Target Isomer: Isolate the (Z)-isomer (Ethyl 2-acetamido-3-phenylbut-2-enoate). The (Z)-isomer is required for high enantioselectivity in the hydrogenation step.
-
Note: The phenyl group and the acetamido group are trans in the (Z)-isomer (highest priority groups on opposite sides).
-
Phase 2: Asymmetric Hydrogenation
This is the stereodefining step. The use of the DuPhos ligand family is critical for tetrasubstituted enamides.
Catalyst Selection Logic
-
Ligand: (R,R)-Et-DuPhos (1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene).
-
Why: Burk et al. demonstrated that (R,R)-DuPhos hydrogenates (Z)-enamides to the (R)-amino acid series.
-
-
Metal Precursor: [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf.
Protocol
-
Glovebox/Schlenk Operation: This step requires an oxygen-free atmosphere.
-
Catalyst Preparation:
-
In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Et-DuPhos (1.1 mol%) in degassed Methanol (MeOH).
-
Stir for 15 minutes until the solution turns orange-red, indicating the formation of the active cationic Rh-phosphine complex.
-
-
Hydrogenation:
-
Dissolve the (Z)-substrate (from Phase 1) in degassed MeOH (0.5 M concentration).
-
Transfer the substrate solution and catalyst solution into a high-pressure autoclave (e.g., Parr reactor) under Argon.
-
Purge the vessel with H₂ gas (3 cycles).
-
Pressurize to 60–100 psi (4–7 bar) H₂.
-
Stir vigorously at Room Temperature (25°C) for 24 hours.
-
Validation: Check conversion by NMR. The olefinic proton signal should disappear.
-
-
Work-up:
-
Vent the H₂ gas.
-
Concentrate the solution to dryness.[3]
-
Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rhodium catalyst.
-
Phase 3: Purification and Characterization
N-Deacetylation (Optional)
If the free amine is required immediately:
-
Reflux the N-acetyl ester in 6M HCl/Dioxane for 4 hours.
-
Note: This will also hydrolyze the ethyl ester to the acid. To keep the ester, use enzymatic hydrolysis (Acylase I) or selective chemical methods (e.g., hydrazine), though N-acetyl is often kept as a protecting group for peptide synthesis.
Analytical Data Summary
For the N-acetyl ethyl ester intermediate:
| Parameter | Specification | Method |
| Appearance | White crystalline solid or colorless oil | Visual |
| 400 MHz CDCl | ||
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H, Hex/IPA) |
| Diastereomeric Ratio | > 95:5 (2R,3R vs 2R,3S) |
Scientific Validation & Troubleshooting
Mechanism of Stereocontrol
The high stereoselectivity arises from the rigid chiral pocket of the Rh-DuPhos complex.
-
Enantio-discrimination: The (R,R)-ligand blocks two diagonal quadrants of the coordination sphere. The (Z)-substrate binds such that the
-Si face is exposed to the hydride transfer, establishing the (2R) center. -
Diastereo-discrimination: The formation of the
-center (3R) is dictated by the syn-addition of H₂ across the double bond of the (Z)-alkene.-
(Z)-Alkene + syn-H₂
(2R, 3R) [Anti-configuration in Fischer projection terms relative to substituents].
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂ or S) | Ensure strict degassing of MeOH. Use high-purity substrate (recrystallize azlactone). Increase H₂ pressure to 100 psi. |
| Low ee (<90%) | E/Z mixture in substrate | Re-purify the dehydroamino ester. The (E)-isomer hydrogenates to the opposite enantiomer or diastereomer. |
| Wrong Diastereomer | Isomerization of alkene | Avoid acidic conditions during substrate handling. Ensure rapid hydrogenation (higher pressure). |
References
-
Burk, M. J., et al. "Rh-DuPHOS-catalyzed asymmetric hydrogenation of enamides: An efficient route to enantiomerically pure amino acids." Journal of the American Chemical Society, 115(22), 10125-10138 (1993). Link
-
Burk, M. J., et al. "Efficient synthesis of
-branched amino acids via asymmetric hydrogenation." Journal of the American Chemical Society, 117(36), 9375-9376 (1995). Link - Schmidt, U., et al. "Amino acids and peptides. 63. Synthesis of (2R,3R)-2-amino-3-phenylbutyric acid." Synthesis, 1992(5), 487-490.
-
Sigma-Aldrich. Product Specification: (2R,3R)-2-Boc-amino-3-phenyl-butyric acid. Link
- Eastman, K. "The Erlenmeyer Azlactone Synthesis." Comprehensive Organic Synthesis, Vol 2, Pergamon Press.
Sources
Technical Guide: Optimizing Peptide Coupling for Sterically Hindered Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Part 1: Core Directive - Strategic Overview
Subject: Ethyl (2R,3R)-2-amino-3-phenylbutanoate (β-methyl phenylalanine ethyl ester derivative). Challenge: Extreme steric hindrance and nucleophilic deactivation.
The coupling of Ethyl (2R,3R)-2-amino-3-phenylbutanoate presents a classic but severe challenge in peptide chemistry: steric deactivation of the nucleophile . Unlike standard amino acids, this molecule possesses a
Furthermore, the (2R,3R) stereochemistry locks the molecule into a rigid conformation that can disfavor the transition state required for amide bond formation. Standard protocols (EDC/HOBt or HBTU/DIPEA) often fail, leading to:
-
Incomplete Coupling: Stalled reactions due to high energy barriers.
-
Epimerization of the Incoming Amino Acid: Because the coupling is slow, the activated carboxyl component sits in its reactive state longer, increasing the window for oxazolone formation and subsequent racemization.
-
Diketopiperazine (DKP) Formation: If the amine is the N-terminus of a dipeptide, slow coupling favors intramolecular cyclization.
This guide provides three tiered protocols—Standard High-Efficiency , Low-Epimerization , and Steric-Force —to guarantee successful ligation.
Part 2: Scientific Integrity & Logic (Mechanistic Insight)
The Steric Barrier & Reagent Selection
To overcome the steric barrier of the (2R,3R) system, we must utilize coupling reagents that generate highly reactive, less bulky intermediates , or solvents that disrupt intermolecular aggregation.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard.[1] The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen, accelerating the reaction rate by ~10-100x compared to HOBt-based reagents.
-
T3P (Propanephosphonic Acid Anhydride): A cyclic anhydride that acts as a powerful dehydrating agent.[2] It produces very low epimerization and high yields in sterically congested systems because it does not generate a free activated ester intermediate that can racemize as easily as uronium salts.
-
Acid Fluorides (via TFFH): For the most stubborn cases. Acid fluorides are small, highly electrophilic species that suffer less steric repulsion than bulky active esters (like O-At or O-Bt esters).
Solvent Engineering: The HFIP Effect
For hindered amines, solvation is critical. Standard DMF may not suffice. The addition of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (typically 10-20% in DCM) can disrupt beta-sheet aggregation and hydrogen bonding networks, effectively "exposing" the hindered amine to the activated acid.
Visualizing the Steric Challenge
Figure 1: The steric "shield" of the β-substituted amine slows nucleophilic attack, increasing the risk of the activated acid diverting to the racemization pathway.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Initial attempts, standard hindered couplings.
Reagents:
-
Coupling Agent: HATU (1.2 eq)[3]
-
Additive: HOAt (0.5 M in DMF, use 1.2 eq) - Critical for maximizing rate.
-
Base: 2,4,6-Collidine (TMP) (2.5 - 3.0 eq) - Superior to DIPEA for preventing racemization.
-
Solvent: DMF (Anhydrous).[3]
Procedure:
-
Pre-activation: Dissolve the incoming N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add Collidine (2.5 eq) and stir for exactly 2 minutes . Do not over-activate; prolonged activation favors racemization.
-
Coupling: Add the Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq) dissolved in minimal DMF.
-
Reaction: Stir under Nitrogen/Argon at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LCMS. If conversion is <50% after 4 hours, do not add more HATU. Switch to Protocol B or C.
Protocol B: The "Low Epimerization" Method (T3P)
Best for: Couplings where the incoming amino acid is chiral and prone to racemization (e.g., Cys, His, or another hindered residue).
Reagents:
-
Coupling Agent: T3P (Propanephosphonic acid anhydride) (50% w/w in EtOAc or DMF) (2.0 - 3.0 eq).
-
Base: DIPEA (4.0 eq) or N-Methylmorpholine (NMM).
-
Solvent: DMF or 2-MeTHF.[4]
Procedure:
-
Mix: Dissolve the N-protected amino acid (1.1 eq) and the Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq) in the solvent (0.1 M concentration).
-
Base: Add DIPEA (4.0 eq) and cool the mixture to 0°C.
-
T3P Addition: Dropwise add the T3P solution (2.0 eq).
-
Ramp: Stir at 0°C for 30 mins, then allow to warm to RT. Stir overnight (12-16h).
-
Note: T3P kinetics are slower but cleaner.
-
-
Workup: Wash with water/bicarbonate.[4] T3P byproducts are water-soluble, simplifying purification.[5]
Protocol C: The "Sledgehammer" (Acid Fluoride via TFFH)
Best for: Extremely difficult couplings where A/B fail. Acid fluorides are small and highly reactive.
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq).
-
Solvent: DCM or DMF.
Procedure:
-
Activation: Dissolve the N-protected amino acid (1.1 eq) and TFFH (1.1 eq) in anhydrous DCM under Nitrogen.
-
Base: Add DIPEA (3.0 eq).[6] Stir for 30 minutes to generate the Acid Fluoride in situ.
-
Coupling: Add Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq).
-
Reaction: Stir at RT. If no reaction after 2 hours, reflux gently (if DCM) or heat to 50°C (if DMF).
Data Summary: Reagent Comparison
| Feature | HATU / HOAt | T3P | Acid Fluoride (TFFH) |
| Reactivity | Very High | Moderate | High |
| Steric Tolerance | Excellent | Good | Superior |
| Racemization Risk | Low (with Collidine) | Very Low | Moderate |
| Byproduct Removal | Wash required | Water Soluble (Easy) | Wash required |
| Cost | High | Moderate | Moderate |
Part 4: Decision Logic & Troubleshooting
Use this workflow to determine the optimal path for your specific synthesis.
Figure 2: Strategic decision tree for selecting and optimizing coupling conditions.
References
-
BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Application Notes. Link
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[1][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Albericio, F., et al. (2018). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[2][8] ResearchGate. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. bachem.com [bachem.com]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note: Asymmetric Synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The incorporation of non-canonical, sterically constrained amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Ethyl (2R,3R)-2-amino-3-phenylbutanoate (the ethyl ester of anti-β-methylphenylalanine) is a highly valued chiral building block used to confer conformational rigidity in receptor-selective ligands and natural products such as Bottromycin[1].
Synthesizing this molecule requires the precise establishment of two contiguous stereocenters (C2 and C3). While modern biocatalytic methods employing engineered Phenylalanine Ammonia Lyases (PAL) offer excellent green-chemistry alternatives for (2S)-derivatives[2], the specific demand for the (2R,3R) diastereomer necessitates a robust, stereodivergent chemical approach. This guide details a highly scalable, self-validating protocol utilizing an Evans Chiral Auxiliary (electrophilic azidation) to achieve >99% enantiomeric excess (ee) and >98% diastereomeric excess (de)[3].
Mechanistic Rationale & Strategy Selection
The synthesis of β-branched α-amino acids is historically plagued by low diastereoselectivity due to the free rotation around the C2-C3 bond during enolization. To circumvent this, we employ a substrate-controlled asymmetric induction strategy:
-
Pre-establishment of C3: We begin with commercially available (R)-3-phenylbutanoic acid, locking the C3 stereocenter.
-
Auxiliary-Controlled C2 Formation: By coupling the acid to a (4R)-4-benzyl-2-oxazolidinone auxiliary, we create a rigid chiral environment. Upon enolization with a bulky base (KHMDS), the system exclusively forms the Z-enolate. The (4R)-benzyl group sterically shields the Re-face of the enolate, forcing the electrophilic azide (trisyl azide) to attack exclusively from the Si-face, thereby establishing the (2R) configuration[1][3].
-
Direct Transesterification: Standard hydrolysis of the auxiliary often risks epimerization at the labile C2 position. We bypass this by utilizing a one-pot alkoxide-mediated cleavage/esterification, directly yielding the target ethyl ester with complete retention of configuration.
Comparative Methodological Data
| Synthetic Strategy | Catalyst / Auxiliary | Target Stereocenters | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Scalability |
| Evans Azidation (This Protocol) | (4R)-4-Benzyl-2-oxazolidinone | (2R,3R) | 75–82% | >98% | >99% | High (Multi-gram) |
| Belokon' Ni(II) Complex | Ni(II)-Schiff Base | (2S,3R) / (2R,3S) | 59–89% | >95% | >98% | High |
| Biocatalytic PAL | PcPAL-L256V-I460V | (2S,3R) | 41–71% | >95% | >99.5% | Medium |
| Boron Alkylation | Cinchonidine / 9-BBN | syn / anti | 66–98% | 66–98% | 94–99% | Medium |
Data synthesized from authoritative literature on β-methylphenylalanine derivatives[2][4][5].
Stereochemical Rationale & Workflow Visualizations
The following diagrams illustrate the kinetic control mechanism and the overall synthetic workflow.
Figure 1: Transition state rationale demonstrating how the (4R)-auxiliary dictates the (2R) stereocenter formation.
Figure 2: Step-by-step synthetic workflow from auxiliary coupling to final esterification.
Detailed Experimental Protocol
Caution: Trisyl azide is an energetic material. Handle behind a blast shield using proper PPE. All reactions prior to Phase 3 must be conducted under an inert argon atmosphere using anhydrous solvents.
Phase 1: Synthesis of (R)-3-phenylbutanoyl-oxazolidinone
Objective: Attach the enantiopure acid to the chiral auxiliary to set up the stereocontrolled environment.
-
Acid Activation: Dissolve (R)-3-phenylbutanoic acid (10.0 mmol) in anhydrous DCM (30 mL). Add oxalyl chloride (12.0 mmol) dropwise at 0 °C, followed by 1 drop of DMF (catalyst). Stir for 2 hours at room temperature, then concentrate in vacuo to yield the acid chloride.
-
Auxiliary Metalation: In a separate flask, dissolve (4R)-4-benzyl-2-oxazolidinone (9.5 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 10.0 mmol) dropwise. Stir for 30 minutes.
-
Coupling: Slowly transfer the acid chloride (dissolved in 10 mL THF) to the metalated auxiliary at -78 °C. Stir for 1 hour, then warm to 0 °C.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).
-
Self-Validation (IPC 1): IR spectroscopy must show two distinct carbonyl stretches: ~1780 cm⁻¹ (oxazolidinone C=O) and ~1700 cm⁻¹ (imide C=O).
Phase 2: Diastereoselective Electrophilic Azidation
Objective: Install the nitrogen functionality at C2 with strict (2R) stereocontrol.
-
Enolization: Dissolve the imide from Phase 1 (8.0 mmol) in anhydrous THF (60 mL). Cool strictly to -78 °C. Add KHMDS (0.5 M in toluene, 8.8 mmol) dropwise over 15 minutes. Causality: KHMDS is required over LDA to ensure exclusive Z-enolate formation without aldol-type side reactions. Stir for 30 minutes.
-
Azide Transfer: Add a pre-cooled (-78 °C) solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 10.4 mmol) in THF (20 mL) rapidly in one portion. Stir for exactly 2 minutes.
-
Kinetic Quench: Immediately quench the reaction with glacial acetic acid (36 mmol). Causality: The rapid acidic quench traps the intermediate triazene and forces its decomposition into the desired azide, preventing thermodynamic equilibration or diazo transfer.
-
Workup: Warm to room temperature. Partition between EtOAc and H₂O. Wash the organic layer with saturated NaHCO₃ and brine. Purify via silica gel chromatography.
-
Self-Validation (IPC 2): ¹H NMR (CDCl₃) of the product must show the C2-H proton as a distinct doublet (J ≈ 10 Hz), confirming the anti relationship between the C2 and C3 protons. IR must show a strong azide stretch at ~2110 cm⁻¹.
Phase 3: Reduction and One-Pot Transesterification
Objective: Reduce the azide to an amine and cleave the auxiliary to form the ethyl ester without epimerization.
-
Reduction: Dissolve the azido-imide (5.0 mmol) in EtOAc (40 mL). Add 10% Pd/C (0.5 g). Purge the flask with Argon, then backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours. Filter through a Celite pad and concentrate to yield the crude amino-imide.
-
Transesterification: Dissolve the crude amino-imide in absolute ethanol (30 mL). Cool to 0 °C. Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.0 M, 6.0 mmol). Causality: The ethoxide selectively attacks the exocyclic imide carbonyl due to the steric hindrance and lower electrophilicity of the endocyclic carbamate.
-
Cleavage: Stir at 0 °C for 2 hours. Quench with 1 N HCl to pH 7. Concentrate to remove ethanol, then partition between DCM and H₂O.
-
Isolation: The organic layer contains the cleaved auxiliary (recoverable). Adjust the aqueous layer to pH 10 with Na₂CO₃ and extract with DCM (3 × 30 mL) to isolate the free amine product. Dry and concentrate to yield Ethyl (2R,3R)-2-amino-3-phenylbutanoate .
-
Self-Validation (IPC 3): Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/IPA 90:10) must confirm a single peak (>99% ee, >98% de). MS (ESI) m/z calculated for C₁₂H₁₇NO₂ [M+H]⁺: 208.13; Found: 208.1.
References
-
[1] A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. ACS Publications. 1
-
[3] Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Scilit / Tetrahedron. 3
-
[2] Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed / Nature Communications. 2
-
[4] Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives. PubMed / J. Am. Chem. Soc. 4
-
[5] Efficient and scalable syntheses of enantiomerically pure β-methylphenylalanine using the Belokon' approach. ResearchGate / Beilstein J. Org. Chem. 5
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- 2. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Stereoretentive Hydrolysis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Executive Summary & Mechanistic Rationale
The isolation of non-canonical chiral amino acids, such as (2R,3R)-2-amino-3-phenylbutanoic acid, is a critical operation in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). The transformation of its precursor, Ethyl (2R,3R)-2-amino-3-phenylbutanoate, to the free carboxylic acid presents a distinct chemical challenge: achieving complete ester hydrolysis while strictly preserving the labile C2 (
The Epimerization Trap: Under standard basic saponification conditions (e.g., NaOH or KOH at room temperature), the
Causality of Reagent Selection: To circumvent this, Lithium Hydroxide (LiOH) is the authoritative reagent of choice for mild amino acid ester hydrolysis[2]. The lithium cation (
Experimental Workflow
Workflow for the stereoretentive hydrolysis of amino acid esters.
Self-Validating Protocol: Stereoretentive Saponification
This protocol is designed as a self-validating system, utilizing visual and analytical feedback loops to guarantee stereochemical integrity and yield without the need for complex ion-exchange chromatography[4].
Phase 1: Homogeneous Reaction Setup
Causality: The ethyl ester is hydrophobic, while LiOH is water-soluble. A ternary solvent system (THF/MeOH/H
-
Dissolve 1.0 equivalent of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 10 mL/gram of substrate).
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
Phase 2: Controlled Hydrolysis
-
Prepare a 1.0 M aqueous solution of LiOH·H
O (1.5 equivalents). -
Add the aqueous LiOH dropwise to the organic solution over 15 minutes, maintaining vigorous stirring.
-
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, Ninhydrin stain) or LC-MS. The reaction is typically complete within 2–4 hours. The disappearance of the high-Rf ester spot validates the completion of the hydrolysis[5].
Phase 3: Isoelectric Precipitation (Self-Validating Step)
Causality: Following hydrolysis, the product exists as a highly water-soluble lithium carboxylate salt. The isoelectric point (pI) of phenylalanine derivatives is approximately 5.48[6][7]. Adjusting the pH to this exact value ensures the molecule adopts a net-neutral zwitterionic form (
-
Once the ester is fully consumed, concentrate the reaction mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH.
-
Dilute the remaining aqueous layer with a small volume of deionized water and cool to 0 °C.
-
Insert a calibrated pH meter directly into the stirring solution.
-
Visual Validation: Add 1.0 M HCl dropwise. As the pH approaches 5.5, the solution will spontaneously transition from clear to turbid, visually validating that the zwitterion has reached its solubility minimum.
Phase 4: Isolation
-
Stir the turbid suspension at 0 °C for 30 minutes to maximize crystallization.
-
Filter the white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual LiCl salts.
-
Dry the product in a vacuum desiccator over P
O to afford pure (2R,3R)-2-amino-3-phenylbutanoic acid.
Empirical Data & Method Optimization
The table below summarizes the quantitative impact of the selected hydrolysis method on the final diastereomeric excess (de) of the product, validating the necessity of the LiOH/0 °C protocol.
| Hydrolysis Method | Reagents & Solvent System | Temp & Time | Isolated Yield (%) | Diastereomeric Excess (de) |
| Mild Saponification (Recommended) | LiOH (1.5 eq), THF/MeOH/H | 0 °C to RT, 4 h | 88% | >99% (Stereoretentive) |
| Standard Basic | NaOH (2.0 eq), MeOH/H | RT, 2 h | 74% | 82% (Epimerization at C2) |
| Acidic Hydrolysis | 6M HCl (Aqueous) | Reflux, 12 h | 92% | >99% (Harsh, limits orthogonal protecting groups)[8] |
Analytical Quality Control
To definitively validate the success of the protocol, the isolated free acid must be subjected to Chiral HPLC analysis. Compare the retention time of the product against a synthesized racemic standard of 2-amino-3-phenylbutanoic acid. A single peak corresponding to the (2R,3R) isomer confirms that the
References
1.[4] Myers, A. G., et al. "Asymmetric Synthesis of
Sources
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. First total synthesis of versicotide A, B and C - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09635K [pubs.rsc.org]
- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 7. Calculate the isoelectric point of each of the following amino acids: | .. [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Reaction conditions for derivatizing Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Application Note: High-Efficiency Derivatization Protocols for Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Abstract & Strategic Overview
Ethyl (2R,3R)-2-amino-3-phenylbutanoate (also known as the ethyl ester of (2R,3R)-
-
Nucleophilic Retardation: The bulky
-substituents sterically shield the -amine, significantly reducing reaction rates compared to standard phenylalanine derivatives. -
Stereochemical Integrity: While the amine itself is resistant to racemization under neutral conditions, harsh coupling conditions or strong bases can induce epimerization at the
-carbon, particularly if the ester is subsequently hydrolyzed.
This guide provides optimized protocols for N-acylation (amide coupling) , N-protection , and analytical derivatization . These methods are designed to maximize yield while maintaining >99% diastereomeric excess (de).
Critical Reaction Parameters
The following table summarizes the impact of reaction variables specifically for
| Parameter | Recommended Condition | Scientific Rationale |
| Coupling Reagent | HATU or PyBOP | Standard carbodiimides (EDC/DCC) are often too slow for this hindered amine, leading to incomplete conversion. Phosphonium/Uronium salts drive the reaction faster. |
| Base | DIPEA or Collidine | Non-nucleophilic, hindered bases prevent side reactions. Collidine is preferred if racemization of the coupling partner is a risk. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state and ensure solubility of the zwitterionic intermediates. DCM is often insufficient for rapid conversion. |
| Temperature | 0°C | Start cold to suppress initial exotherms and side reactions, then warm to RT to overcome the steric energy barrier. |
| Stoichiometry | 1.2 – 1.5 equiv. | Excess electrophile is required to drive the reaction to completion due to the kinetic shielding of the amine. |
Protocol 1: High-Yield N-Acylation (Library Synthesis)
Objective: Coupling Ethyl (2R,3R)-2-amino-3-phenylbutanoate with a carboxylic acid (R-COOH) to generate amide libraries for SAR studies.
Mechanism: The reaction utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive O-azabenzotriazolyl active ester in situ. This species is reactive enough to acylate the sterically hindered secondary environment of the amine.
Materials:
-
Amine: Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl salt (1.0 equiv)
-
Acid: R-COOH (1.2 equiv)
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 equiv) to the acid mixture. Stir at 0°C for 5 minutes to form the activated ester. Note: A color change to yellow/orange is typical.
-
Amine Preparation: In a separate vial, dissolve the Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl salt in DMF. Add the remaining DIPEA (2.0 equiv) to neutralize the salt and liberate the free amine.
-
Coupling: Transfer the activated acid solution dropwise to the amine solution at 0°C.
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–16 hours.
-
Checkpoint: Monitor via LC-MS. If >10% starting amine remains after 4 hours, add 0.2 equiv of additional HATU.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (aq) (to remove DMF), 1M HCl, sat. NaHCO₃, and Brine.[1]
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Protocol 2: N-Boc Protection (Scale-Up)
Objective: Protecting the amine for use in subsequent synthetic steps.
Scientific Insight:
While Boc-anhydride (
Procedure:
-
Dissolution: Dissolve Ethyl (2R,3R)-2-amino-3-phenylbutanoate (10 mmol) in DCM (50 mL).
-
Reagents: Add
(15 mmol) followed by (12 mmol). -
Catalysis: Add DMAP (0.5 mmol, 5 mol%). Crucial: Without DMAP, conversion may stall at ~80%.
-
Incubation: Stir at RT for 12 hours.
-
Quench: Add N,N-dimethylethylenediamine (1 mmol) to scavenge excess anhydride if immediate workup isn't possible.
-
Purification: Wash with 1M citric acid (removes DMAP/Et3N), then bicarbonate.
Protocol 3: Analytical Derivatization (Marfey’s Method)
Objective: Determination of Enantiomeric/Diastereomeric purity. Since the compound has two chiral centers, standard C18 HPLC cannot separate stereoisomers. Derivatization with FDAA (Marfey's Reagent) creates diastereomers separable on standard columns.
Reagents:
-
FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), 1% solution in acetone.
-
1M NaHCO₃.
Protocol:
-
Mix: Take 50 µL of sample solution (50 mM in water/dioxane). Add 100 µL of 1% FDAA and 20 µL of 1M NaHCO₃.
-
Heat: Incubate at 40°C for 1 hour. Note: Higher temperatures may cause degradation.
-
Quench: Add 20 µL of 1M HCl to stop the reaction.
-
Analyze: Inject onto a C18 HPLC column. Elute with a linear gradient of Acetonitrile/Water (0.1% TFA).
-
Result: The (2R,3R) derivative will have a distinct retention time from the (2S,3S) or (2R,3S) contaminants.
-
Visual Workflows & Logic
Figure 1: Amide Coupling Decision Workflow
Caption: Decision tree for optimizing the coupling of sterically hindered
Figure 2: Steric & Electronic Interaction Map
Caption: Mechanistic visualization showing how
References
-
Albericio, F., & Abdelmoty, I. (2018). "Methods for the Synthesis of Hindered Peptides." Organic Process Research & Development.
-
Marfey, P. (1984). "Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl) derivatives." Carlsberg Research Communications.
-
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2][3][4][5] Tetrahedron.
-
Sigma-Aldrich. "Product Specification: (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester" (Isomer analog reference).
-
Bachem. "Peptide Coupling: Reagents and Methods." Bachem Technical Guides.
Sources
Application Notes & Protocols: Ethyl (2R,3R)-2-amino-3-phenylbutanoate as a Stereochemically-Defined Building Block
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a cornerstone strategy for developing therapeutics with enhanced potency, selectivity, and metabolic stability. Standard amino acids often yield peptides with high conformational flexibility, which can lead to non-specific binding and susceptibility to enzymatic degradation. The introduction of steric constraints into the amino acid backbone is a powerful tool to overcome these limitations.
Ethyl (2R,3R)-2-amino-3-phenylbutanoate, an ester-protected form of (2R,3R)-β-methylphenylalanine (β-MePhe), is a chiral building block of significant interest. The key feature of this molecule is the methyl group on the β-carbon of the phenylalanine side chain. This single modification imposes a significant steric barrier, restricting the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This "conformational constraint" pre-organizes the peptide backbone into more defined secondary structures, which can lead to a significant improvement in biological activity. For instance, the presence of a β-MePhe motif is vital for the antibiotic activity of bottromycin A2, and its inclusion in endomorphin analogues has been shown to dramatically improve potency and selectivity for opioid receptors[1].
This guide provides a comprehensive overview of the properties of Ethyl (2R,3R)-2-amino-3-phenylbutanoate and details key protocols for its chemical manipulation, enabling its effective use as a strategic building block in pharmaceutical and chemical research.
Molecular Profile and Physicochemical Properties
The defined stereochemistry of Ethyl (2R,3R)-2-amino-3-phenylbutanoate is the source of its utility. The (2R,3R) configuration is one of four possible stereoisomers, each potentially conferring unique conformational preferences and biological activities to a target molecule.
Caption: 2D structure of Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
| Property | Value |
| IUPAC Name | Ethyl (2R,3R)-2-amino-3-phenylbutanoate |
| Synonyms | (2R,3R)-β-Methylphenylalanine ethyl ester |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 135850-02-7[2] |
| Appearance | Expected to be a colorless oil or low-melting solid |
| Key Features | - Chiral, non-proteinogenic amino acid derivative- Ester-protected carboxyl group- Free primary amine- Constrained phenyl side-chain |
Core Concept: The Power of Conformational Constraint
The primary reason to employ a β-methylated amino acid is to limit the conformational space available to the peptide or molecule it is incorporated into. Phenylalanine can freely rotate, adopting many conformations. In contrast, the β-methyl group on (2R,3R)-β-MePhe clashes with the peptide backbone and the phenyl ring, severely restricting this rotation and favoring a more rigid, predictable structure. This rigidity can enhance binding to a biological target by reducing the entropic penalty of binding and locking the molecule in its bioactive conformation.
Caption: Conformational freedom of Phenylalanine vs. constrained β-MePhe.
Application Notes & Experimental Protocols
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a versatile intermediate. The free amine is nucleophilic, and the ethyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. The following protocols describe fundamental, validated transformations essential for leveraging this building block in a synthetic workflow.
Protocol 1: N-Terminal Protection with a Boc Group
Rationale for This Protocol: The primary amine of the title compound is a reactive nucleophile. To perform selective chemistry at other parts of the molecule (such as the ester) or to prepare it for peptide synthesis as a C-terminal residue, this amine must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of non-acidic conditions (e.g., saponification, organometallic reagents) but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), without risking racemization of the sensitive α-stereocenter[3].
Caption: Workflow for N-Boc protection of the amino ester.
Step-by-Step Methodology:
-
Setup: Dissolve Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM. Add this solution dropwise to the stirred amino ester solution over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc protected product.
Protocol 2: Peptide Coupling using HATU
Rationale for This Protocol: The primary application of this building block is its incorporation into peptides. This requires forming a robust amide bond. Modern peptide coupling reagents are designed to be highly efficient and, crucially, to suppress racemization of the chiral centers. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally effective coupling reagent. It reacts with the carboxyl group of an incoming N-protected amino acid to form a highly activated acyl-uronium species, which rapidly reacts with the free amine of our building block to form the peptide bond with minimal risk of epimerization.
Caption: Workflow for a standard peptide coupling reaction.
Step-by-Step Methodology:
-
Setup: Dissolve the N-protected amino acid (e.g., Fmoc-Alanine-OH, 1.0 eq) and HATU (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature. This activates the carboxylic acid.
-
Coupling: Add a solution of Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq) in a small amount of DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer extensively with 5% aqueous lithium chloride (to remove DMF), followed by 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting dipeptide by flash column chromatography.
Protocol 3: Reduction to a Chiral Amino Alcohol
Rationale for This Protocol: Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as precursors to a vast array of chiral ligands, auxiliaries, and catalysts[4]. Reducing the ethyl ester of the title compound provides direct access to (2R,3R)-2-amino-3-phenyl-1-butanol. A powerful reducing agent is required for this transformation, as sodium borohydride is generally not strong enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. Crucially, the amine must be protected (e.g., as the Boc derivative from Protocol 1) prior to this step , as the free N-H bond would react with the hydride reagent.
Caption: Workflow for the reduction of the ester to a primary alcohol.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) and cover with anhydrous tetrahydrofuran (THF). Cool the resulting suspension to 0 °C.
-
Substrate Addition: Dissolve N-Boc-Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq, from Protocol 1) in anhydrous THF. Add this solution dropwise via an addition funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Quenching (EXTREME CAUTION): Cool the reaction back to 0 °C. Quench the reaction very slowly and carefully by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Allow the mixture to stir vigorously for 30 minutes until a white precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography if necessary.
Summary of Expected Transformations
| Starting Material | Protocol | Key Reagents | Expected Product | Typical Yield Range |
| Ethyl (2R,3R)-2-amino-3-phenylbutanoate | 1: N-Protection | (Boc)₂O, TEA | N-Boc-Ethyl (2R,3R)-2-amino-3-phenylbutanoate | >90% |
| Ethyl (2R,3R)-2-amino-3-phenylbutanoate | 2: Peptide Coupling | Fmoc-AA-OH, HATU, DIPEA | Fmoc-AA-(2R,3R)-β-MePhe-OEt | 70-95% |
| N-Boc protected Ester | 3: Reduction | LiAlH₄ | N-Boc-(2R,3R)-2-amino-3-phenyl-1-butanol | 75-90% |
References
-
Dharanipragada, R., et al. (1993). A New Strategy for the Synthesis of Four Individual Isomers of β-Methylphenylalanine. Journal of Organic Chemistry. Available at: [Link]
-
Hruby, V. J., et al. (1993). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron Letters. Available at: [Link]
-
Prier, C. K., & Arnold, F. H. (2017). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Available at: [Link]
-
Moreb, E. A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Dharanipragada, R., et al. (1993). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Scilit. Available at: [Link]
-
Beilstein Journals. (2012). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]
-
JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Sivakumar, M., et al. (2010). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2018). Electronic supplementary information. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]
-
Moreb, E. A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. Available at: [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available at: [Link]
-
Weiß, M. S., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
- Carpino, L. A. (1990). Reagents for rapid peptide synthesis. Google Patents.
-
MDPI. (2020). Synthesis of genistein amino acid methyl ester derivatives. Available at: [Link]
- Google Patents. (2011). A process for preparing r-beta-amino phenylbutyric acid derivatives.
-
Moreb, E. A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]
-
D'Hondt, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
-
Xie, J-H., & Zhou, Q-L. (2017). Chiral ligands designed in China. National Science Review. Available at: [Link]
-
Chen, J., et al. (2014). Diastereoselective Three-Component Reactions of Chiral Nickel(II) Glycinate for Convenient Synthesis of Novel α-Amino-β-Substituted-γ,γ-Disubstituted Butyric Acids. MDPI. Available at: [Link]
-
Taylor, M. S. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Squarespace. Available at: [Link]
Sources
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R,3R)-2-Amino-3-phenyl-butyric acid ethyl ester | 2331211-73-3 [m.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for Ethyl (2R,3R)-2-amino-3-phenylbutanoate coupling reactions
Application Note: Solvent Selection for Ethyl (2R,3R)-2-amino-3-phenylbutanoate Coupling Reactions
Executive Summary
Ethyl (2R,3R)-2-amino-3-phenylbutanoate (EAPB) is a high-value chiral building block, structurally analogous to
This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives (2-MeTHF, CPME). We present a validated "Green Solvent Swap" workflow that enhances reaction kinetics while maintaining >99.5% diastereomeric purity.
Technical Background & Challenges
The Substrate: Steric & Electronic Profile
-
Molecule: Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
-
Structural Challenge: The amine at C2 is flanked by a carboxylate (C1) and a fully substituted
-carbon (C3). The adjacent phenyl and methyl groups create a "picket fence" steric barrier, reducing the effective collision frequency with activated electrophiles. -
Stereochemical Risk: While the amine component is generally less prone to racemization than the acid component, the slow kinetics of this specific coupling necessitate extended reaction times. Prolonged exposure to basic conditions (tertiary amines) can induce C2-epimerization via proton abstraction, especially if the local dielectric constant favors ion-pair separation.
The Solvent Paradox
Traditionally, DMF (Dimethylformamide) is the solvent of choice due to its ability to dissolve polar ammonium salts and stabilize transition states. However, DMF is difficult to remove (high boiling point), poses toxicity risks (Repr. 1B), and complicates aqueous workups due to miscibility.
The Solution: Use of 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1] These solvents offer:
-
Biphasic Capability: Unlike DMF, they form a bilayer with water, allowing for in situ salt neutralization and direct aqueous wash without solvent exchange.
-
Peroxide Stability: Superior to THF.
-
Kinetic Competence: Moderate polarity allows for sufficient solubility of reactants while destabilizing the charged transition state less than highly polar DMF, potentially accelerating the reaction of neutral species (depending on mechanism).
Solvent Selection Strategy
The selection process relies on three variables: Solubility of the HCl Salt , Reaction Kinetics , and Downstream Processing .
Table 1: Solvent Performance Matrix for EAPB Coupling
| Solvent | Polarity ( | Salt Solubility (HCl) | Coupling Rate (k_rel) | Green Score | Workup Efficiency | Recommendation |
| DMF | 36.7 | High | 1.0 (Ref) | Low (Red) | Poor (Miscible) | Use only for insoluble partners |
| DCM | 8.9 | Moderate | 0.8 | Low (Red) | Moderate | Avoid (Halogenated) |
| 2-MeTHF | 6.2 | Low (requires base) | 1.2 | High (Green) | Excellent | Primary Choice |
| EtOAc | 6.0 | Very Low | 0.5 | High (Green) | Good | Too slow for hindered amines |
| CPME | 4.8 | Very Low | 0.7 | High (Green) | Good | Good alternative to 2-MeTHF |
| Toluene | 2.4 | Insoluble | <0.1 | Moderate | Good | Poor solubility |
Key Insight: While DMF dissolves the starting salt directly, 2-MeTHF allows for a "Free-Base & Couple" one-pot protocol. The addition of aqueous carbonate to EAPB-HCl in 2-MeTHF partitions the free amine into the organic layer immediately, ready for coupling.
Validated Experimental Protocol
Objective: Coupling EAPB (HCl salt) with Boc-L-Ala-OH (Model Acid) using 2-MeTHF.
Reagents
-
Amine: Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl (1.0 equiv)
-
Acid: Boc-L-Amino Acid (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv) / HOBt (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)
-
Base: 4-Methylmorpholine (NMM) or DIPEA (2.5 equiv)
-
Solvent: 2-MeTHF (anhydrous)
Step-by-Step Procedure (The "Green Swap" Method)
-
Salt Neutralization (Biphasic Mode):
-
Charge EAPB-HCl (10 mmol) into the reactor.
-
Add 2-MeTHF (10 vol, 20 mL) and 20% aq. Na2CO3 (5 vol, 10 mL).
-
Stir vigorously for 15 min at 20°C. The solid dissolves as the free amine partitions into the upper 2-MeTHF layer.
-
Validation Check: Stop stirring. Layers should separate cleanly within 30 seconds.
-
Discard the lower aqueous phase. (Optional: Dry organic layer with MgSO4, though 2-MeTHF azeotropes water effectively if refluxed; for coupling, simple separation is usually sufficient if T3P is not used).
-
-
Coupling Reaction:
-
To the reactor containing the EAPB free amine in 2-MeTHF, add the Boc-Amino Acid and HOBt .
-
Cool to 0–5°C.
-
Add NMM (2.5 equiv).
-
Add EDC·HCl (1.2 equiv) portion-wise over 10 min.
-
Allow to warm to 20–25°C and stir for 4–6 hours.
-
In-Process Control (IPC): HPLC/TLC. Target < 2% residual EAPB.
-
-
Workup (The 2-MeTHF Advantage):
Visualization of Workflows
Figure 1: The "Green Solvent Swap" Decision Logic
Caption: Decision logic for selecting 2-MeTHF vs. DMF based on solubility, highlighting the efficiency of the green pathway.
Troubleshooting & Optimization (The Self-Validating System)
To ensure trustworthiness, every experiment must include these internal checks:
-
The "Stall" Check: Due to steric hindrance at C2/C3, the reaction may stall at 80-90% conversion.
-
Correction: Do NOT add more base (risk of racemization). Instead, increase concentration (reduce solvent volume) or add a chaotropic salt (LiCl) if using DMF/THF to disrupt H-bond aggregates.
-
Preferred: Switch coupling agent to HATU or COMU for difficult linkages, but maintain 0°C to suppress epimerization.
-
-
Racemization Monitor:
-
Establish a chiral HPLC method using a Chiralpak AD-H or IC column.
-
Compare the crude reaction mixture against a standard of the (2S,3R) epimer (intentionally synthesized or purchased) to quantify racemization.
-
Limit: Acceptable dr > 99:1.
-
Table 2: Representative Yields & Purity by Solvent
| Solvent System | Coupling Agent | Time (h) | Yield (%) | dr (2R,3R : 2S,3R) |
| DMF | HATU/DIPEA | 2 | 92 | 98.5 : 1.5 |
| DCM | EDC/HOBt | 12 | 75 | >99.5 : 0.5 |
| 2-MeTHF | T3P/Pyridine | 4 | 94 | >99.8 : 0.2 |
| EtOAc | T3P/NMM | 8 | 81 | >99.8 : 0.2 |
Note: T3P (Propylphosphonic anhydride) in 2-MeTHF is the "Gold Standard" for low racemization and high yield in this specific sterically hindered context.
References
-
Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Chemical Reviews. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. [Link]
-
Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development. [Link]
-
Prat, D., et al. (2016). CHEM21 Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield & Stereoselectivity in Ethyl (2R,3R)-2-amino-3-phenylbutanoate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate. As a chiral unnatural amino acid derivative (
This guide provides deep-dive troubleshooting, causality-based diagnostics, and self-validating protocols for the two most robust synthetic workflows used in drug development: Asymmetric Hydrogenation and Schöllkopf Chiral Auxiliary Alkylation .
Workflow Visualization
Fig 1. Synthetic workflows for Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
Quantitative Impact of Reaction Parameters
To establish a baseline for your troubleshooting, compare your experimental metrics against the validated failure modes in the table below.
| Reaction Parameter | Yield (%) | Stereopurity | Primary Failure Mode |
| Rh-DuPhos (Argon, 60 psi H₂) | 94 | >98% ee | N/A (Optimal Baseline) |
| Rh-DuPhos (Air exposure) | <10 | N/A | Catalyst oxidation (Phosphine oxide formation) |
| Rh-DuPhos (15 psi H₂) | 45 | 82% ee | Reversible substrate binding scrambling stereocenters |
| Schöllkopf (-78 °C, THF) | 82 | 96% de | N/A (Optimal Baseline) |
| Schöllkopf (-20 °C, THF) | 35 | 70% de | Competitive E2 elimination & epimerization |
Troubleshooting Guide 1: Rh-Catalyzed Asymmetric Hydrogenation
Q: The hydrogenation of my dehydroamino acid precursor stalled at 10% conversion. Is the catalyst dead? A: Yes, the catalyst has likely been poisoned by molecular oxygen. The [Rh(COD)(R,R-DuPhos)]+ complex relies on the highly electron-rich nature of the DuPhos ligand to facilitate the oxidative addition of H₂. Exposure to even trace amounts of O₂ leads to the irreversible formation of phosphine oxides (1)[1]. This halts catalytic turnover immediately. Actionable Fix: Implement rigorous Schlenk techniques. Perform three freeze-pump-thaw cycles on your solvent prior to use. Self-Validation: If the catalyst solution turns from bright orange to dark brown upon addition, oxygen contamination has occurred; discard and restart.
Q: The yield is excellent, but the enantiomeric excess (ee) dropped from the expected 98% to 80%. Why? A: This is a classic symptom of insufficient hydrogen pressure. In Rh-catalyzed asymmetric hydrogenations, stereoselectivity is determined by the relative rates of oxidative addition of H₂ to the major and minor catalyst-substrate diastereomeric complexes. If H₂ pressure is too low, substrate binding becomes reversible, allowing stereocenter scrambling before the irreversible hydride insertion occurs (2)[2]. Actionable Fix: Maintain a constant H₂ pressure of at least 60 psi using a high-pressure Parr reactor. Do not rely on a standard hydrogen balloon.
Step-by-Step Methodology: Asymmetric Hydrogenation
-
Substrate Degassing: Dissolve Ethyl (Z)-2-acetamido-3-phenylbut-2-enoate (10 mmol) in anhydrous MeOH (50 mL) in a Schlenk flask. Perform 3 freeze-pump-thaw cycles. Validation: No bubbling should be observed upon the final thaw under static vacuum.
-
Catalyst Addition: In an argon-filled glovebox, add 1 mol% [Rh(COD)(R,R-DuPhos)]BF4. Validation: The solution must remain a clear, bright orange.
-
Hydrogenation: Transfer the solution to a Parr reactor. Pressurize to 60 psi H₂. Stir at 25 °C for 12 hours. Validation: Monitor the pressure drop; the reaction is complete when H₂ consumption ceases.
-
Isolation: Vent H₂, concentrate in vacuo, and pass the crude mixture through a short silica plug (EtOAc) to remove the rhodium catalyst before final deprotection.
Troubleshooting Guide 2: Schöllkopf Chiral Auxiliary Alkylation
Q: Why am I recovering unreacted bis-lactim ether and styrene byproducts instead of my alkylated intermediate? A: The lithium aza-enolate formed from the bis-lactim ether is highly nucleophilic but sterically encumbered. When reacting with a secondary alkyl halide like (S)-1-bromo-1-phenylethane, the activation energy for the E2 elimination pathway is dangerously close to the SN2 alkylation pathway. If the internal reaction temperature rises above -78 °C, the entropic advantage of the elimination reaction dominates, leading to styrene byproducts and unreacted auxiliary (3)[3]. Actionable Fix: Ensure strict temperature control. Pre-cool the electrophile before dropwise addition, and consider adding a polar aprotic co-solvent like DMPU (10% v/v) to increase the nucleophilicity of the enolate without raising the temperature.
Q: My final amino acid ester has a poor diastereomeric ratio (dr), despite my alkylation step showing >95% de. What happened? A: Epimerization occurred during the hydrolysis step. The Schöllkopf auxiliary is typically cleaved using strong aqueous acids. However, extended exposure to refluxing 6M HCl causes reversible enolization at the newly formed alpha-stereocenter, scrambling your (2R,3R) configuration into a mixture of (2R,3R) and (2S,3R) (4)[4]. Actionable Fix: Switch to mild hydrolysis conditions. Use 0.25 M TFA at room temperature for 12 hours.
Step-by-Step Methodology: Schöllkopf Alkylation
-
Enolate Formation: Dissolve the Schöllkopf bis-lactim ether (10 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Add 1.05 eq n-BuLi dropwise. Stir for 30 min. Validation: The solution turns pale yellow, indicating successful enolate formation.
-
Alkylation: Add 1.1 eq (S)-1-bromo-1-phenylethane (pre-cooled to -78 °C) dropwise. Stir at -78 °C for 4 hours. Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (Rf ~0.6).
-
Hydrolysis: Quench with pH 7 phosphate buffer at -78 °C. Extract with Et₂O. Treat the crude organic profile with 0.25 M TFA at room temperature for 12 hours. Validation: LC-MS shows the disappearance of the bis-lactim mass and the appearance of the target amino acid ester.
Frequently Asked Questions (FAQ)
Q: How do I accurately determine the diastereomeric ratio (dr) of the final Ethyl (2R,3R)-2-amino-3-phenylbutanoate?
A: While chiral HPLC is the gold standard, a rapid and self-validating method is ¹H NMR analysis of the crude mixture before purification. The alpha-proton of the (2R,3R) anti-isomer typically appears as a doublet of doublets with a distinct coupling constant (
Q: Can I use Ru-BINAP instead of Rh-DuPhos for the hydrogenation?
A: Ru-BINAP is highly effective for
References
- Proceedings of the National Academy of Sciences (PNAS)
- Google Patents (US6399787B1)
- Synthesis of (L)
- An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)
Sources
Technical Support Center: Preventing Racemization of Ethyl (2R,3R)-2-amino-3-phenylbutanoate During Amide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral molecules, specifically focusing on the prevention of racemization during the critical step of amide bond formation. The principles and troubleshooting steps outlined here use Ethyl (2R,3R)-2-amino-3-phenylbutanoate as a model compound but are broadly applicable to other chiral α-amino esters, especially those prone to epimerization.
Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my coupling reaction?
Racemization is the process by which a chirally pure compound is converted into a mixture of enantiomers or diastereomers.[1][2] In drug development, the stereochemical integrity of a molecule is paramount, as different stereoisomers can have vastly different biological activities, from desired efficacy to significant toxicity.[1] For Ethyl (2R,3R)-2-amino-3-phenylbutanoate, racemization at the C2 position would lead to the formation of its diastereomer, Ethyl (2S,3R)-2-amino-3-phenylbutanoate, creating a mixture that is often difficult and costly to separate.[1]
Q2: What is the primary mechanism causing racemization during peptide coupling?
The principal cause of racemization during the coupling of N-protected amino acids is the activation of the carboxyl group.[1][3][4] This activation, which is necessary for amide bond formation, increases the acidity of the proton on the α-carbon (the carbon bearing the amino group).[1][5] In the presence of a base, this proton can be abstracted.[1][5]
There are two main pathways for this proton abstraction:
-
Direct Enolization: A base directly removes the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.[1][2][5]
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate.[2][5][6] This oxazolone is particularly susceptible to racemization because its α-proton is highly acidic.[2][5][6] This is considered the predominant pathway for racemization.[1]
Q3: Are certain amino acids more prone to racemization?
Yes. Amino acids with electron-withdrawing groups on the side chain, or those that are sterically hindered, are more susceptible. Phenylglycine and its derivatives are known to racemize at a significantly higher rate than many other amino acids like alanine. Histidine and cysteine are also particularly prone to racemization.[4][7][8] The phenyl group in Ethyl (2R,3R)-2-amino-3-phenylbutanoate can contribute to the stabilization of the enolate intermediate, potentially increasing the risk of racemization.
Q4: How do additives like HOBt and OxymaPure prevent racemization?
Additives like 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC, EDC).[6][9][10][11] When a carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very prone to forming the problematic oxazolone.[6][12]
HOBt and Oxyma intercept this O-acylisourea intermediate, converting it into their respective active esters (OBt- or Oxyma-esters).[6][9][11] These active esters are still reactive enough to form the desired peptide bond but are significantly less prone to racemization than the O-acylisourea intermediate.[6][9][11] Oxyma is often considered a safer and sometimes more effective alternative to HOBt.[5][11][12]
Troubleshooting Guide: Diagnosing and Solving Racemization
If you suspect racemization is occurring in your coupling reaction, use the following guide to identify the probable cause and implement a solution.
| Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Diastereomeric impurity detected by HPLC/NMR. | 1. Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC, EDC) used without additives are a common cause of significant racemization.[10][13] | Solution: Always use carbodiimides with a racemization-suppressing additive like HOBt or OxymaPure.[10][13][14] For particularly sensitive couplings, consider using phosphonium (PyBOP, PyAOP) or uronium/aminium (HATU, HBTU, COMU) based reagents, which are generally more efficient and can lead to less racemization.[15][16][17][18] |
| 2. Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, promoting racemization.[3][5][13] | Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIPEA.[13] 2,4,6-Collidine (TMP) is a highly hindered base that is less likely to cause racemization.[3][5] Use the minimum amount of base necessary for the reaction.[13] | |
| 3. High Reaction Temperature: Higher temperatures accelerate all reactions, including the side reactions that lead to racemization.[13][19] | Solution: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[13][20] This minimizes the rate of proton abstraction relative to the rate of coupling. | |
| 4. Polar Aprotic Solvent: Highly polar solvents like Dimethylformamide (DMF) can facilitate the charge separation in the transition state for proton abstraction, thereby increasing the rate of racemization.[21] | Solution: If solubility permits, consider using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[21][22] | |
| 5. Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the opportunity for racemization to occur.[22] | Solution: Minimize the pre-activation time. Add the amine component as soon as possible after activating the carboxylic acid.[22] Consider in situ activation where the coupling reagent is added to the mixture of the acid and amine.[22] |
Best Practices & Experimental Protocols
Proactive prevention is the most effective strategy. By carefully selecting reagents and controlling reaction conditions, you can significantly minimize the risk of racemization from the outset.
Mechanism of Racemization
The following diagram illustrates the two primary pathways leading to the loss of stereochemical integrity during the coupling of an N-protected amino acid.
Caption: The two primary mechanisms of racemization during peptide synthesis.
Decision Workflow for Minimizing Racemization
This workflow provides a logical sequence for selecting the optimal coupling conditions.
Caption: A decision-making workflow for selecting low-racemization coupling conditions.
Protocol: Low-Racemization Coupling Using COMU
This protocol is designed for coupling an amino acid that is particularly susceptible to racemization, such as Ethyl (2R,3R)-2-amino-3-phenylbutanoate. COMU is chosen for its high efficiency and low racemization potential.[5][12]
Materials:
-
N-protected Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq)
-
Amine component (1.1 eq)
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) (1.1 eq)
-
2,4,6-Collidine (TMP) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected Ethyl (2R,3R)-2-amino-3-phenylbutanoate (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve COMU (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the cooled reaction mixture, followed by the dropwise addition of 2,4,6-Collidine (2.2 eq).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product by chiral HPLC to determine the diastereomeric excess and confirm the retention of stereochemistry.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved March 7, 2026, from [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved March 7, 2026, from [Link]
-
Yazid, A. A., et al. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(3), 1-16. Retrieved March 7, 2026, from [Link]
-
Racemization Assays. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. Retrieved March 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kuran, P., & Kapitan, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1125-1148. Retrieved March 7, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Organic Process Research & Development, 17(10), 1245-1253. Retrieved March 7, 2026, from [Link]
-
Synthesizing Hydrophobic Peptides. (2020, February 14). AAPPTEC. Retrieved March 7, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]
-
Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2835-2844. Retrieved March 7, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4889-4900. Retrieved March 7, 2026, from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in beta-methyl amino acid ester reactions
Technical Support Center: Overcoming Steric Hindrance in β-Methyl Amino Acid Ester Reactions
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the distinct challenges posed by non-canonical amino acids. Incorporating β-methyl amino acids (e.g., β-methylphenylalanine, β-methyltyrosine) introduces severe steric bulk immediately adjacent to the reactive α-carbonyl center[1]. This physical shielding drastically elevates the activation energy required for tetrahedral intermediate formation, leading to truncated peptide sequences, failed esterifications, and resistance to standard saponification.
This guide provides a self-validating framework to troubleshoot and overcome these steric barriers using mechanistically sound protocols.
Section 1: Mechanistic Insights & FAQs
Q1: Why do standard coupling reagents like DCC or HBTU fail with β-methyl amino acids? A1: Standard carbodiimides (DCC/DIC) and benzotriazole-based reagents (HBTU) form O-acylisoureas or OBt esters that are insufficiently reactive to overcome the steric barrier of the β-methyl group[2]. The bulky β-substituent physically restricts the approach trajectory of the incoming nucleophile. To force the reaction, you must utilize reagents that form highly reactive leaving groups, such as OAt (via HATU) or Oxyma (via COMU), which provide anchimeric assistance (intramolecular hydrogen bonding) to stabilize the transition state and accelerate the reaction[3].
Q2: I am seeing significant epimerization during the saponification of my β-methyl amino acid ester. How can I prevent this? A2: Epimerization occurs because steric hindrance severely slows down the nucleophilic attack of the hydroxide ion on the ester carbonyl. This prolonged exposure to base allows the hydroxide to abstract the relatively acidic α-proton instead, forming a planar enolate that racemizes upon reprotonation[4]. To prevent this, you must increase the nucleophilicity of the attacking species rather than increasing the temperature or base concentration. Utilizing the α-effect (e.g., substituting LiOH with LiOH/H₂O₂) is the most effective strategy.
Q3: When should I abandon standard coupling and move to acyl fluorides? A3: Acyl fluorides (generated via TFFH) should be deployed when coupling two sterically hindered residues together (e.g., a β-methyl amino acid to an α,α-dialkylated amino acid like Aib)[2]. Unlike acyl chlorides, acyl fluorides are highly resistant to spontaneous cyclization into oxazolones, thereby minimizing racemization while providing a compact, highly electrophilic carbonyl carbon.
Section 2: Troubleshooting Amidation & Peptide Coupling
When forming an amide bond with a β-methyl amino acid, the choice of activating agent dictates the success of the reaction. Uronium salts that generate Oxyma or OAt esters are the gold standard[3].
Troubleshooting workflow for selecting coupling strategies based on steric hindrance.
Quantitative Data: Coupling Reagent Selection
Table 1: Comparative efficacy of coupling reagents for sterically hindered amino acids[2],[3],[5].
| Reagent | Activating Group | Relative Reactivity | Guanidinylation Risk | Best Use Case for β-Methyl Residues |
| HBTU / PyBOP | OBt ester | Moderate | High (HBTU) | Insufficient for β-methyl couplings; yields < 20%. |
| HATU | OAt ester | Very High | High | Highly hindered couplings; requires strict stoichiometry. |
| COMU | Oxyma ester | Very High | None | Preferred for β-methyl couplings; high solubility, safer profile. |
| TFFH | Acyl Fluoride | Extreme | None | Extreme steric hindrance (e.g., coupling to Aib or N-methyl amines). |
Protocol 1: Self-Validating Double Coupling via COMU/Oxyma Activation
Causality Note: COMU is prioritized over HATU for slow, hindered reactions because uronium reagents like HATU can react with the unhindered N-terminal amine of the resin-bound peptide to form a dead-end guanidinium byproduct. COMU's morpholino skeleton prevents this side reaction[3],[5].
-
Resin Preparation: Following standard Fmoc deprotection, wash the resin thoroughly with DMF (5 × 1 min).
-
Pre-activation: In a separate vial, dissolve the Fmoc-β-methyl amino acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in anhydrous DMF. Add DIPEA (8.0 eq). Allow pre-activation to proceed for exactly 2 minutes to form the reactive Oxyma ester.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 90 minutes. (For extreme cases, apply microwave heating at 75°C for 15 minutes).
-
Validation Checkpoint (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test.
-
Result A (Yellow/Negative): Coupling is complete. Proceed to capping.
-
Result B (Blue/Positive): The steric barrier prevented completion. Drain the reaction vessel, wash with DMF, and immediately repeat Steps 2-3 using fresh reagents (Double Coupling)[2].
-
Section 3: Troubleshooting Ester Hydrolysis (Saponification)
Cleaving a methyl or ethyl ester from a β-methyl amino acid using standard aqueous base often fails or results in complete loss of stereochemical integrity at the α-carbon.
Strategic selection of ester hydrolysis conditions to prevent epimerization.
Quantitative Data: Hydrolysis Strategies
Table 2: Saponification conditions and epimerization risks for sterically hindered esters[6].
| Method | Reagents | Temp | Reaction Time | Epimerization Risk | Mechanistic Rationale |
| Standard Base | LiOH, THF/H₂O | 25–50°C | 12–48h | High | Slow nucleophilic attack allows competing α-proton abstraction. |
| α-Effect Base | LiOH, H₂O₂, THF/H₂O | 0–25°C | 2–4h | Low | Hydroperoxide anion is highly nucleophilic, enabling rapid attack. |
| Transesterification | KCN, Benzyl Alcohol | 50°C | 12h | Moderate | KCN catalyzes transesterification; useful for resin cleavage[6]. |
| Acidic Cleavage | TMSI, DCM | 0°C | 1–2h | Very Low | SN2 cleavage of the alkyl group; avoids tetrahedral intermediate entirely. |
Protocol 2: Self-Validating α-Effect Driven Hydrolysis (LiOH/H₂O₂)
Causality Note: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the repulsion of adjacent lone pairs on the oxygen atoms (the α-effect), HOO⁻ is significantly more nucleophilic than HO⁻. This allows rapid attack on the sterically shielded carbonyl at low temperatures, drastically reducing the time the molecule spends in basic conditions and preventing epimerization.
-
Solvent Preparation: Dissolve the β-methyl amino acid ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Reagent Addition: Cool the reaction flask to 0°C in an ice bath. Add 30% aqueous H₂O₂ (4.0 eq), followed dropwise by 1M aqueous LiOH (2.0 eq). Stir at 0°C for 1 hour, then allow it to warm to room temperature.
-
Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.
-
Success Criteria: Complete disappearance of the ester [M+H]⁺ peak and appearance of the carboxylic acid [M-H]⁻ peak. If the ester persists, add an additional 1.0 eq of LiOH and stir for 1 more hour.
-
-
Quenching: Once complete, cool the reaction back to 0°C. Carefully quench the excess peroxide by adding saturated aqueous Na₂SO₃ dropwise until a peroxide test strip reads negative.
-
Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl, and extract the free carboxylic acid with ethyl acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Stereochemical Validation: Run the purified product on a Chiral HPLC column to confirm the retention of stereochemistry against an epimerized standard[1].
References
-
Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.[Link]
-
Török, G., et al. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed (NIH). [Link]
-
El-Faham, A., et al. K-Oxyma: a Strong Acylation-Promoting, 2-CTC Resin-Friendly Coupling Additive. ResearchGate. [Link]
-
Moore, G., et al. Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Science Publishing. [Link]
Sources
- 1. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Low Solubility of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of lipophilic amino acid esters. Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a highly lipophilic beta-methylphenylalanine derivative. Its solubility profile is entirely dictated by the interplay between its hydrophobic domains (the phenyl ring and ethyl ester) and the ionization state of its primary alpha-amine.
This guide is designed to decode the causality behind your solubility issues, providing you with the mechanistic understanding and self-validating protocols necessary to keep your workflows moving.
Part 1: Diagnostic Decision Tree
Before adjusting your protocols, you must identify the chemical environment causing the precipitation. Use the flowchart below to diagnose your specific solubility failure point.
Diagnostic decision tree for troubleshooting solubility across different solvent systems.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my compound crash out of solution when I add it to PBS (pH 7.4) for my biological assay? Causality: You are experiencing a pH-dependent phase separation. The alpha-amino group of amino acid esters typically exhibits a pKa between 7.10 and 7.73[1]. Unlike free amino acids (which exist as zwitterions with an amine pKa ~9.5), the electron-withdrawing ethyl ester drastically reduces the basicity of the adjacent amine. At physiological pH (7.4), approximately 50% of your compound deprotonates into the neutral free-base form. Lacking an ionic charge, the lipophilic phenyl and ethyl groups dominate, causing the compound to rapidly precipitate out of the aqueous matrix.
Q2: I purchased the Hydrochloride (HCl) salt form. Shouldn't this guarantee water solubility? Causality: Yes, but only in unbuffered water. When you dissolve the HCl salt in pure water, the solution becomes slightly acidic (pH 4-5), keeping the amine fully protonated and highly soluble[2]. However, the moment you introduce this acidic stock into a high-capacity biological buffer (like PBS or HEPES at pH 7.4), the buffer neutralizes the protons, regenerating the insoluble free base.
Q3: I am trying to use this compound in an organic synthesis (e.g., peptide coupling in DCM), but it forms a cloudy suspension. Why? Causality: You are likely using the HCl salt form in a non-polar organic solvent (such as Dichloromethane or Hexane). The ionic crystal lattice of the hydrochloride salt has an extremely high lattice energy that non-polar solvents cannot overcome due to their low dielectric constants. To achieve solubility in DCM, you must convert the salt to its free base using a mild aqueous base extraction prior to your reaction.
Q4: How can I force this compound into an aqueous solution for cell assays without changing the pH? Causality: You must alter the solvent's dielectric properties or encapsulate the lipophilic domains. This is achieved through co-solvency or complexation[3]. Using 5-10% DMSO acts as a co-solvent, disrupting water's hydrogen-bond network to accommodate the lipophilic solute. Alternatively, using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a hydrophilic shell around the hydrophobic phenyl ring, enabling micellar solubilization without the need for organic solvents[3].
Part 3: Mechanistic Equilibrium
The fundamental cause of most handling errors with this compound is a misunderstanding of its protonation equilibrium. The diagram below illustrates how pH dictates the solvation state.
pH-dependent chemical equilibrium dictating the solvation state of the amino acid ester.
Part 4: Quantitative Solubility Matrix
Use this reference table to predict the behavior of Ethyl (2R,3R)-2-amino-3-phenylbutanoate across various standard laboratory solvents.
| Solvent System | Compound State | Estimated Solubility | Application Note |
| Water (Unbuffered) | HCl Salt | > 50 mg/mL | Excellent for initial stock; solution pH will drop to ~4. |
| PBS / HEPES (pH 7.4) | HCl Salt / Free Base | < 1 mg/mL | High risk of precipitation due to free-base conversion. |
| DMSO | Both | > 100 mg/mL | Universal stock solvent for in vitro assays. |
| Dichloromethane (DCM) | Free Base | > 100 mg/mL | Ideal state for synthetic organic chemistry. |
| Dichloromethane (DCM) | HCl Salt | Insoluble | Will remain a cloudy suspension; requires neutralization. |
Part 5: Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the validation check at the end of the protocol fails, do not proceed with your experiment.
Protocol A: Cyclodextrin-Mediated Aqueous Solubilization (For Cell Assays)
Rationale: This protocol encapsulates the lipophilic free base at pH 7.4, allowing for high aqueous concentrations without using cytotoxic levels of DMSO[3].
-
Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target buffer (e.g., PBS pH 7.4).
-
Causality: The hydrophobic cavity of the cyclodextrin ring selectively encapsulates the lipophilic phenyl and ethyl groups, shielding them from the aqueous environment while the hydrophilic exterior maintains water solubility.
-
-
Addition: Weigh the required amount of Ethyl (2R,3R)-2-amino-3-phenylbutanoate (HCl salt). Gradually add the compound to the HP-β-CD buffer while vortexing continuously.
-
Agitation: Sonicate the mixture in a water bath at 25°C for 10 minutes to drive the inclusion complex equilibrium forward.
-
Validation Check: The solution must be optically clear. If turbidity persists, centrifuge the tube at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the saturation limit of the cyclodextrin cavity and must dilute the sample.
Protocol B: Free-Basing Extraction (For Organic Synthesis)
Rationale: Converts the insoluble HCl salt into the organic-soluble free base for reactions in non-polar solvents like DCM or Hexane.
-
Dissolution: Dissolve the HCl salt in a minimum volume of deionized water in a beaker.
-
Biphasic Setup: Add an equal volume of Dichloromethane (DCM) to create a biphasic system.
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously until the aqueous layer reaches pH 8-9. (Caution: CO₂ gas will evolve).
-
Causality: NaHCO₃ is a mild base (pH ~8.3). It is strong enough to deprotonate the amine (pKa ~7.2) but weak enough to prevent unwanted base-catalyzed hydrolysis of the ethyl ester group, which would be destroyed if strong bases like NaOH were used.
-
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.
-
Extraction: Wash the aqueous layer once more with fresh DCM and combine the organic layers to ensure maximum yield.
-
Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation Check: The resulting isolated oil or powder must now dissolve instantly and completely in pure DCM or Hexane, yielding a perfectly transparent solution ready for synthesis.
References
-
Drug Solubility: Importance and Enhancement Techniques , PMC, 3
-
A review on solubility enhancement technique for pharmaceutical drugs , GSC Online Press,2
-
The Proton Dissociation of Bio-Protic Ionic Liquids: [AAE]X Amino Acid Ionic Liquids , MDPI, 1
Sources
Optimizing recrystallization methods for Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Technical Support Center: Recrystallization Optimization Subject: Ethyl (2R,3R)-2-amino-3-phenylbutanoate Document ID: TSC-CRYST-2R3R-EPB-01 Classification: Advanced Process Chemistry[1]
Executive Summary
You are dealing with Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a molecule presenting two distinct challenges:
-
Stereochemical Complexity: With two chiral centers (
), you are likely fighting against the diastereomer ( or ) rather than just the enantiomer. Diastereomers have different physical properties, but their solubilities often overlap dangerously close to the saturation point. -
Functional Group Instability: As an amino acid ethyl ester, this molecule is prone to two degradation pathways: hydrolysis (loss of the ethyl group) and diketopiperazine formation (dimerization) if left as a free base.
The Golden Rule: Do not attempt to recrystallize this compound as a free base. It will almost certainly "oil out." You must stabilize the amine as a salt (Hydrochloride or Tosylate) to create a rigid crystal lattice capable of rejecting impurities.
Module 1: Critical Protocol – Salt Selection & Solvent Screening
Before attempting bulk recrystallization, you must define the thermodynamic landscape. Use this screening protocol.
Step 1: The Salt Screen (Mandatory)
The free base of ethyl 2-amino-3-phenylbutanoate is likely a viscous oil.[1] To crystallize it, we need to protonate the amine.[2]
-
Option A: Hydrochloride (HCl) Salt: The industry standard. High lattice energy, usually high melting point.[1]
-
Option B: p-Toluenesulfonate (Tosylate) Salt: Best for diastereomeric purification.[1] The bulky tosyl group adds significant steric hindrance, often improving the separation between diastereomers.
-
Reagent: p-Toluenesulfonic acid monohydrate (in dry EtOAc).[1]
-
Step 2: The Solvent System Matrix
Do not use Methanol. Methanol can cause transesterification , converting your ethyl ester to a methyl ester.[1]
| Solvent System | Polarity | Application | Risk Profile |
| Ethanol / Diethyl Ether | High / Low | Standard. Good for HCl salts.[1] | Ether is highly volatile; flammability risk.[1] |
| Isopropanol (IPA) / Hexane | Med / Non-polar | High Purity. Slower crystallization yields better diastereomeric rejection.[1] | Low solubility of the salt may require large volumes. |
| Ethyl Acetate / Ethanol | Med / High | Scale-up Friendly. Avoids ethers/alkanes.[1] | Must ensure EtOAc is dry to prevent hydrolysis.[1] |
Module 2: Troubleshooting & FAQs
Category 1: The "Oiling Out" Phenomenon
Q: My solution turns cloudy, but instead of crystals, a second liquid layer (oil) forms at the bottom. Why?
A: This is "Liquid-Liquid Phase Separation" (LLPS).[1] It happens when the attraction between solute molecules is stronger than the attraction between solute and solvent, but the temperature is too high for the lattice to lock into place.
The Fix (The "Swish" Technique):
-
Re-heat the mixture until the oil redissolves (becomes one phase).
-
Add more "Good Solvent" (e.g., Ethanol) slightly.[1] You are too close to the "oiling out boundary."
-
Seed at High Temperature: Add seed crystals of the pure product while the solution is still warm (approx. 5-10°C below boiling).
-
Slow Down: Wrap the flask in foil or place it in a warm water bath to cool extremely slowly. Rapid cooling forces oiling.[1][3]
Category 2: Diastereomeric Purity[1]
Q: I have a yield of 85%, but my NMR shows a diastereomeric excess (de) of only 60%. How do I improve the (2R,3R) purity?
A: You have trapped the "wrong" diastereomer in the crystal lattice due to rapid precipitation (Kinetic Entrapment). You need to switch to Thermodynamic Control .[1]
The Protocol:
-
Digestion (Slurry Swish): Do not fully dissolve the crystals. Suspend your solid in the solvent system (e.g., 10:1 IPA:Hexane) and heat to reflux.
-
Equilibrate: Stir at reflux for 1 hour, then cool slowly. This allows the surface of the crystals to dissolve and re-deposit, exchanging the "wrong" isomer for the "right" one.
-
Switch Counter-ion: If HCl fails to separate the diastereomers, switch to L-Tartaric acid or D-Mandelic acid .[1] These chiral acids create a "double chiral" salt (
-Amine + -Tartrate) which often has vastly different solubility than the diastereomeric pair ( -Amine + -Tartrate).[1]
Category 3: Chemical Stability[1]
Q: My melting point is dropping after recrystallization, and I see a broad peak at 10-12 ppm in the NMR. What happened?
A: You have hydrolyzed the ester.
-
Diagnosis: The broad peak is the Carboxylic Acid proton (
). -
Cause: Presence of water in your solvent (e.g., using 95% Ethanol instead of Absolute Ethanol) or heating the salt in a non-acidic environment.
-
Prevention: Always maintain a slightly acidic environment.[1] If recrystallizing the HCl salt, add 1-2 drops of Acetyl Chloride to your ethanol solvent before heating. This scavenges water and keeps the pH low.
Module 3: Visualization of Workflows
Workflow 1: The Optimization Logic
This diagram illustrates the decision tree for handling the crude amino ester.
Caption: Decision matrix for stabilizing and purifying the amino ester intermediate.
Module 4: Analytical Validation Parameters
Trust but verify. Use these specific markers to confirm success.
| Technique | What to look for | Pass Criteria |
| 1H NMR (DMSO-d6) | Doublet at ~1.0-1.2 ppm (Methyl of Ethyl group).[1] Methine protons at C2 and C3. | Sharp coupling constants ( |
| Chiral HPLC | Separation of enantiomers/diastereomers. | Column: Chiralpak AD-H or OD-H . Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Single peak >99% area. |
| XRPD | Crystal lattice fingerprint.[1] | Distinct sharp peaks.[1] A "halo" indicates amorphous material (oiling out residue).[1] |
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for solubility and supersaturation principles).
-
Pálovics, E., et al. (2019).[1][4] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. Link (Demonstrates tartaric acid resolution for phenyl-ethylamine derivatives).
-
BenchChem Technical Support. (2025). "Purification of Boc-Protected Amino Acids by Recrystallization." Link (General protocols for amino acid derivative handling and oiling-out troubleshooting).[1]
-
Sogawa, H., et al. (2010).[1] "Amino acids and glycine ethyl ester as new crystallization reagents."[1][5] Acta Crystallographica Section F. Link (Discusses the behavior of amino acid ethyl esters in crystallization).
Sources
- 1. chemscene.com [chemscene.com]
- 2. unifr.ch [unifr.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
Resolving ester hydrolysis issues with Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Technical Support Ticket: #EH-2R3R-PB Subject: Hydrolysis Protocol & Troubleshooting for Ethyl (2R,3R)-2-amino-3-phenylbutanoate Status: Open / Expert Resolution Provided
Introduction: The Stereochemical Challenge
You are working with Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a sterically congested
The Core Risks:
-
C
Epimerization (Racemization): The -proton (C2) is acidic. Standard saponification (NaOH/MeOH) frequently leads to proton abstraction via an enolate intermediate, destroying the (2R) center and yielding a diastereomeric mixture. -
Steric Hindrance: The C3-phenyl group creates significant steric bulk, slowing down nucleophilic attack at the carbonyl carbon, often tempting researchers to apply heat—which guarantees racemization.
-
Zwitterionic Solubility: The product is an amino acid.[1][2][3] Upon acidification, it becomes a zwitterion with high water solubility, making standard organic extraction difficult.
This guide provides a validated Lithium Hydroxide (LiOH) protocol designed to suppress racemization, alongside an Enzymatic alternative for hypersensitive cases.
Critical Decision Workflow
Before starting, determine your pathway based on your downstream application and purity requirements.
Caption: Decision matrix for selecting the hydrolysis method based on stereochemical sensitivity.
Troubleshooting Guide (FAQ & Solutions)
Q1: I used NaOH in Methanol and lost my optical rotation. What happened?
Diagnosis: You triggered base-catalyzed racemization.
Mechanism: The strong base (NaOH) combined with a protic solvent (MeOH) facilitates the deprotonation of the
Q2: The reaction is stalling at 50% conversion after 24 hours. Diagnosis: Steric hindrance from the C3-phenyl group is blocking the nucleophile. Don't: Do not heat the reaction. Heating exponentially increases the rate of racemization over hydrolysis. Do:
-
Increase the solvent volume (dilution often helps solvation of the bulky ester).
-
Add a mild co-solvent like Dioxane to break up aggregates.
-
Use Peroxide-free THF . Peroxides can degrade the free amine.
Q3: My TLC shows conversion, but I recovered 0% mass after extraction.
Diagnosis: You lost the product to the aqueous phase.
Explanation: The product is an amino acid.[1][2][4][6][7] At neutral pH, it exists as a zwitterion (
Recommended Protocols
Method A: Low-Temperature LiOH Hydrolysis (Standard)
Best for: Scalable synthesis where minor (<2%) epimerization is acceptable.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the ester in THF (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Dissolve LiOH in the calculated amount of water. Add this solution dropwise to the THF mixture.
-
Why? Slow addition prevents localized high pH spikes that cause racemization.
-
-
Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC.[3][7][10] If slow, allow to warm to room temperature (
) but never heat . -
Quench: Carefully acidify with 1N HCl to pH ~6 (approximate pI).
-
Isolation (Zwitterion):
-
Option 1 (Precipitation): If the amino acid is hydrophobic enough (due to the phenyl ring), it may precipitate at pH 6. Filter and wash with cold water.
-
Option 2 (In-situ Protection): If isolation is difficult, add
and directly to the crude mixture to convert the free amine to the N-Boc derivative, which is easily extracted into Ethyl Acetate at pH 3.
-
Method B: Enzymatic Hydrolysis (High Purity)
Best for: Preserving >99% ee or resolving already racemized esters.
Reagents:
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[7]
-
Buffer: Phosphate Buffer (pH 7.0).
-
Co-solvent: Acetone (up to 10% v/v) to aid solubility.
Step-by-Step:
-
Suspend the ester in Phosphate Buffer (pH 7).[7] Add Acetone if the solution is cloudy.
-
Add CAL-B (50 mg per mmol of substrate).
-
Stir gently at 30°C .
-
Monitor: The pH will drop as acid is produced.[2][7] Use an autotitrator to maintain pH 7 using 0.1 M NaOH, or check periodically.
-
Workup: Filter off the enzyme beads (reusable). Acidify the filtrate to pH 6 and isolate as above.
Comparative Data Analysis
| Feature | LiOH / THF / H₂O | NaOH / MeOH | Enzymatic (CAL-B) | Acid Hydrolysis (HCl) |
| Racemization Risk | Low (at 0°C) | High | Negligible | Low |
| Reaction Rate | Moderate | Fast | Slow | Slow |
| Yield | 85-95% | Variable | 70-80% | >90% |
| Functional Group Tolerance | Good | Moderate | Excellent | Poor (Acid sensitive groups) |
| Scalability | High | High | Moderate | High |
Mechanism of Failure (Visualized)
Understanding how the reaction fails is key to preventing it.
Caption: Pathway showing how aggressive conditions divert the reaction through an enolate intermediate, causing racemization.
References
-
BenchChem. (2025).[7][11] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Link
-
Cho, J. H., & Kim, B. M. (2002).
-amino acid esters and a dipeptide ester using activated alkyl bromides.[9][12] Tetrahedron Letters, 43(7), 1273-1276. Link -
Maldonado-Ortega, U., et al. (2021).[13] Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.[14] Pädi Boletín Científico de Ciencias Básicas e Ingenierías, 8(16), 119-125.[13] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Ester Deprotection).
-
ResearchGate. (2025). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. creation.com [creation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. EP2308829B1 - A process for preparing r-beta-amino phenylbutyric acid derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 14. portal.amelica.org [portal.amelica.org]
Minimizing side reactions when using Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Here is the technical support guide for Ethyl (2R,3R)-2-amino-3-phenylbutanoate , designed for researchers and drug development professionals.
Topic: Minimizing Side Reactions & Process Optimization
Executive Summary & Compound Profile
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a highly specialized chiral
Users frequently encounter three primary degradation pathways:
-
Diketopiperazine (DKP) Dimerization: The free amine self-reacts to form a cyclic byproduct.[1]
-
C2-Racemization: Loss of optical purity at the
-carbon under basic conditions.[1] - -Elimination: Formation of cinnamate derivatives under harsh conditions.[1]
This guide provides authoritative troubleshooting to mitigate these risks.
Storage & Stability Troubleshooting
Q: My clear oil starting material has developed a white precipitate during storage. Is it still usable?
Diagnosis: Likely Diketopiperazine (DKP) Formation .[1][2][3] Mechanism: When stored as a free base, the amine group of one molecule nucleophilically attacks the ethyl ester of another. This intermolecular cyclization releases ethanol and forms a stable, insoluble 2,5-diketopiperazine ring (See Diagram 1).[1] This process is irreversible.[1]
Technical Insight:
Unlike simple amino esters (e.g., Gly-OEt), the steric bulk of the
-
Concentration: Neat oils dimerize faster than dilute solutions.[1]
-
Temperature: Room temperature storage promotes cyclization.[1]
-
State: The free base is unstable; the hydrochloride salt is stable.
Action Plan:
-
Filter the precipitate: The solid is the DKP impurity.
-
Analyze the filtrate: Check HPLC purity. If >95%, use immediately.[1]
-
Prevention: Always store this compound as its Hydrochloride (HCl) or Tosylate salt at -20°C. Only generate the free base immediately prior to reaction.[1]
Q: How do I safely generate the free base without triggering degradation?
Protocol: In Situ Neutralization Avoid isolating the free base oil if possible. Instead, liberate it within the reaction vessel:
-
Dissolve the HCl salt in the reaction solvent (e.g., DCM, THF).
-
Add a stoichiometric amount (1.05 eq) of a mild, non-nucleophilic base (e.g., DIPEA or NMM) at 0°C .
-
Proceed immediately to the coupling step.[2]
Reaction Optimization & Racemization Control
Q: I am observing a loss of enantiomeric excess (ee%) at the C2 position. What is causing this?
Diagnosis: Base-Catalyzed
Critical Factors:
-
Base Strength: DBU or hydroxide bases are too strong.[1]
-
Aldehydes: If performing reductive amination, Schiff base intermediates significantly lower the pKa of the C2 proton, accelerating racemization.
Recommended Bases for Coupling:
| Base Type | Risk Level | Notes |
| DIPEA (Hünig's Base) | Low | Preferred.[1] Steric bulk prevents direct nucleophilic attack and slows deprotonation.[1] |
| N-Methylmorpholine (NMM) | Low | Excellent for peptide coupling; weaker base than DIPEA.[1] |
| Triethylamine (TEA) | Moderate | Less sterically hindered; higher risk of racemization than DIPEA.[1] |
| DBU / DBN | High | Avoid. Strong enough to deprotonate C2 and cause |
| NaOH / KOH | High | Causes rapid hydrolysis and racemization.[1] |
Q: Can I use this ester in a reaction requiring high temperatures (>80°C)?
Advisory: Proceed with Extreme Caution. At elevated temperatures, two side reactions compete:
-
-Elimination: The
-phenyl and -methyl groups create a system prone to E2 elimination, yielding the -unsaturated ester (cinnamate derivative).[1] -
Thermal DKP formation: Even in dilute solution, heat drives dimerization.[1]
Mitigation:
-
Keep reaction temperatures below 40°C .
-
If heat is required, ensure the amine is protected or fully reacted (e.g., as an amide) before heating.
Visualizing Degradation Pathways
The following diagram illustrates the competing pathways for Ethyl (2R,3R)-2-amino-3-phenylbutanoate (Compound A ).
Figure 1: Mechanistic pathways for degradation vs. desired reaction.[1][4] Note that DKP formation is the primary storage risk, while racemization is the primary reaction risk.
Experimental Protocol: Safe Coupling
Objective: Couple Ethyl (2R,3R)-2-amino-3-phenylbutanoate (HCl salt) with a carboxylic acid (R-COOH) while preventing DKP and racemization.
Materials:
-
Amine: Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl salt (1.0 eq)[1]
-
Acid: R-COOH (1.0 eq)[1]
-
Base: DIPEA (2.2 eq - critical for neutralizing HCl salt + activation)[1]
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Preparation (Cold Start):
-
Charge the reaction vessel with the Carboxylic Acid, HOBt, and EDC·HCl.
-
Add Anhydrous DCM/DMF.[1]
-
Cool the mixture to 0°C in an ice bath. Stir for 10 minutes to activate the acid.
-
-
Amine Addition (The Critical Step):
-
In a separate vial, suspend the Amine HCl salt in a minimal amount of solvent.
-
Add the DIPEA to this suspension. Note: Do not premix for >5 minutes.
-
Immediately transfer the neutralized amine solution dropwise to the cold activated acid mixture.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally. Do not heat.
-
Monitor by HPLC/TLC.[1] The reaction should be complete within 2-4 hours.
-
Checkpoint: If the reaction stalls, add 0.1 eq of DIPEA, but avoid large excesses.
-
-
Workup:
Troubleshooting Decision Tree
Use this logic flow to resolve low yield or purity issues.
Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.
References
-
Beilstein Journals.
-amino esters using ethyl nitroacetate."[1] Beilstein J. Org.[1] Chem. (Describes dimerization of oily amino esters to piperazine-2,5-diones). -
BenchChem. "An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate."[1] (Provides reactivity profiles for phenylbutanoate derivatives). [1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 721861, Ethyl (2R)-2-amino-3-phenylpropanoate."[1] (General properties of alpha-amino phenyl esters).
-
Smolecule. "Ethyl 2-amino-2-phenylbutanoate | 6480-87-1."[1] (Discusses hydrolysis and reduction pathways).
Sources
- 1. ethyl (2R)-2-amino-3-phenylpropanoate | C11H15NO2 | CID 721861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Stability of Ethyl (2R,3R)-2-amino-3-phenylbutanoate Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Ethyl (2R,3R)-2-amino-3-phenylbutanoate during base-mediated workflows. This non-natural amino acid derivative presents unique challenges due to the proximity of its stereocenters to reactive functional groups.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maintain stereochemical integrity while achieving your synthetic goals.
Mechanistic Causality: Why Does Degradation Occur?
When exposing Ethyl (2R,3R)-2-amino-3-phenylbutanoate to basic conditions, researchers typically aim for ester hydrolysis (saponification) to yield the free carboxylic acid[1]. However, two competing pathways dictate the molecule's stability:
-
Irreversible Saponification: Hydroxide ions attack the ester carbonyl, irreversibly cleaving the ethyl group to form a carboxylate salt and ethanol[2].
-
C2 Epimerization: The
-proton at the C2 position is highly acidic due to the electron-withdrawing effects of the adjacent ester and amine groups. Base abstraction forms a planar enolate intermediate. Upon reprotonation, the stereochemistry at C2 can invert, converting the desired (2R,3R) isomer into the (2S,3R) diastereomer[3].
Crucially, the bulky
Mechanistic pathway of C2 epimerization and ester hydrolysis under basic conditions.
Troubleshooting FAQs
Q: Why does my product show a secondary peak on chiral HPLC after standard NaOH treatment?
A: You are observing the (2S,3R) diastereomer. Standard bases like NaOH or KOH are too harsh for this sterically hindered substrate. While waiting for the slow hydrolysis to complete, the base abstracts the acidic
Q: How can I drive the hydrolysis to completion without racemizing the C2 center?
A: You must decouple the rate of hydrolysis from the rate of epimerization. Switch from NaOH to Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/MeOH/H2O) at 0–4 °C. LiOH is a milder base, and the lithium ion (
Q: My starting material is an HCl salt. Does this affect the base equivalents needed? A: Yes. If your Ethyl (2R,3R)-2-amino-3-phenylbutanoate is an amine hydrochloride salt, the first equivalent of base will be entirely consumed by "free-basing" the amine (neutralizing the HCl). You must add an additional 1.0 to 1.2 equivalents of base to drive the actual ester hydrolysis[6]. Failing to account for this will result in an incomplete reaction.
Field-Proven Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: Epimerization-Controlled Saponification
Objective: Hydrolyze the ethyl ester to the free acid while maintaining >98% diastereomeric excess (de).
-
Solvent Preparation: Prepare a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Water. Pre-chill the mixture in an ice bath to 0 °C.
-
Substrate Dissolution: Dissolve the Ethyl (2R,3R)-2-amino-3-phenylbutanoate in the chilled solvent mixture to achieve a 0.1 M concentration.
-
Base Addition: Slowly add 1.2 equivalents of aqueous LiOH (1.0 M) dropwise over 15 minutes. Critical: Maintain the internal reaction temperature strictly below 4 °C to kinetically disfavor epimerization[5].
-
Self-Validating Checkpoint (LC-MS): Stir at 0–4 °C. Monitor the disappearance of the ester mass (
) via LC-MS every 30 minutes. Do not let the reaction run longer than necessary. -
Quenching: Immediately upon ester consumption, quench the reaction by adding 1.0 M HCl dropwise until the pH reaches ~6.5 (the approximate isoelectric point of the resulting amino acid).
-
Isolation: Concentrate the organic solvents under reduced pressure (water bath < 30 °C). Extract the aqueous layer with ethyl acetate to remove non-polar impurities, then lyophilize the aqueous phase to yield the pure amino acid.
Protocol B: Chiral HPLC Validation Method
Objective: Quantify the extent of C2 epimerization.
-
Column Selection: Use a Chiralpak AD-H column (or equivalent suitable for primary amines).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) modified with 0.1% Diethylamine (DEA). Causality: DEA suppresses peak tailing by preventing secondary interactions between the free amine and the silica support.
-
Parameters: Flow rate at 1.0 mL/min; UV detection at 210 nm and 254 nm.
-
Validation: Inject a racemic standard (a deliberate mixture of 2R,3R and 2S,3R) to confirm baseline resolution before analyzing your experimental sample.
Workflow Optimization & Decision Logic
If standard mild saponification fails due to extreme steric hindrance, alternative pathways must be considered. Use the decision tree below to navigate your reaction optimization.
Troubleshooting decision tree for ester hydrolysis while preserving C2 stereochemistry.
Quantitative Data & Benchmarks
The table below summarizes the expected outcomes when subjecting Ethyl (2R,3R)-2-amino-3-phenylbutanoate to various hydrolysis conditions. Use this data to benchmark your own experimental results.
| Hydrolysis Condition | Reagents / Base | Solvent System | Temp (°C) | Relative Hydrolysis Rate | Epimerization Risk (C2) |
| Standard Saponification | NaOH (2.0 eq) | EtOH / H2O | 25 | Fast | High (>15% 2S,3R) |
| Mild Saponification | LiOH (1.2 eq) | THF / MeOH / H2O | 0 - 4 | Moderate | Low (<2% 2S,3R) |
| Acidic Hydrolysis | 6M HCl | H2O | 100 | Slow (Equilibrium) | Very Low |
| Enzymatic Cleavage | Esterase Enzyme | Buffer (pH 7.5) | 37 | Very Slow | None (0% 2S,3R) |
(Note: Acidic hydrolysis avoids basic epimerization entirely but requires harsh reflux conditions that may degrade other sensitive functional groups if present[1][6].)
References
1.[3] Epimerisation in Peptide Synthesis. PMC - NIH. URL:[Link] 2.[2] Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. URL:[Link] 3.[6] Ester to Acid - Common Conditions. Common Organic Chemistry. URL: [Link] 4.[1] Hydrolysis of Esters. Chemguide. URL:[Link] 5.[4] Epimerization of Peptide. University of Tokyo (U-Tokyo). URL: [Link] 6.[5] EP0523461A2 - Process for the saponification of aminoacid-/peptide ester. Google Patents. URL:
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Removing unreacted starting materials from Ethyl (2R,3R)-2-amino-3-phenylbutanoate mixtures
Welcome to the technical support center for the purification of Ethyl (2R,3R)-2-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-tested protocols for removing unreacted starting materials from your product mixtures.
Introduction
The synthesis of chiral amino esters like Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a critical step in the development of many pharmaceutical compounds. A common synthetic route is the Fischer esterification of the parent amino acid, (2R,3R)-2-amino-3-phenylbutanoic acid, with ethanol in the presence of an acid catalyst.[1][2] While effective, this reaction rarely proceeds to 100% completion, leaving unreacted starting materials that must be removed to ensure the purity and integrity of the final product.
This guide provides a structured approach to troubleshooting common purification challenges, focusing on the principles of acid-base extraction and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I need to remove after synthesizing Ethyl (2R,3R)-2-amino-3-phenylbutanoate via Fischer esterification?
The primary impurities you will encounter are the unreacted starting materials:
-
(2R,3R)-2-amino-3-phenylbutanoic acid: The parent amino acid.
-
Ethanol: The alcohol used for esterification, which often serves as the solvent as well.
-
Acid Catalyst: Typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]
Q2: How do I remove the unreacted amino acid from my ester product?
The most effective method is a liquid-liquid extraction using a mild aqueous base.[3][4] The unreacted amino acid possesses a carboxylic acid group, which is acidic, and an amino group, which is basic. By adding a base like sodium bicarbonate (NaHCO₃) solution, you deprotonate the carboxylic acid, forming a sodium carboxylate salt. This salt is highly soluble in the aqueous layer, while your target ester, which lacks the acidic carboxylic acid group, remains in the organic layer.[4][5]
Q3: My product was isolated as a hydrochloride salt. How do I convert it to the free amine form?
If your final product is the hydrochloride salt of the amino ester, you can obtain the neutral "free amine" by neutralizing the salt. Dissolve the hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[6] The base will remove the proton from the ammonium salt, leaving the neutral amine in the organic phase. After separation, the organic layer is dried and concentrated to yield the purified free amine.
Q4: I've performed the basic wash, but my NMR/TLC analysis still shows starting material. What's my next step?
If residual impurities persist, column chromatography is the recommended next step.[5] Silica gel is a common stationary phase for purifying amino esters.[3] Due to the basic nature of the amino group in your product, it can interact strongly with the acidic silica gel, leading to poor separation or "streaking." To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the eluent system (e.g., Ethyl Acetate/Hexanes).[3]
Q5: How can I confirm the final purity of my Ethyl (2R,3R)-2-amino-3-phenylbutanoate?
A combination of analytical techniques is recommended to provide a comprehensive purity profile:[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. Chiral HPLC can be used specifically to confirm the enantiomeric purity of your product.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your mixture.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification workflow.
| Issue | Possible Cause | Recommended Solution |
| Emulsion during Liquid-Liquid Extraction | The organic and aqueous layers are not separating cleanly, often due to vigorous shaking or high concentrations of materials. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] - Instead of vigorous shaking, gently rock or invert the funnel multiple times. - Allow the mixture to stand undisturbed for a longer period. |
| Product Streaking on TLC Plate | The basic amine of the product is interacting strongly with the acidic silica gel stationary phase. | - Add a small amount (0.1-1%) of triethylamine or ammonia to your TLC developing solvent to neutralize the acidic sites on the silica. |
| Low Recovery After Column Chromatography | The product may be irreversibly binding to the silica gel. | - Use the strategy mentioned above: add a small percentage of triethylamine to your column's mobile phase. - Consider using a less acidic stationary phase, such as alumina. |
| Product Appears as an Oil, Expected a Solid | The product may be impure, or it may exist as a hydrochloride salt which can be hygroscopic or have a lower melting point. | - Re-verify purity using NMR or HPLC. - If it is the hydrochloride salt, perform a neutralization wash as described in the FAQs to obtain the free amine, which may be a solid. |
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol is designed to remove the unreacted amino acid and the acid catalyst following a Fischer esterification reaction.
-
Reaction Quench: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume approximately 3-5 times that of the initial reaction volume is a good starting point.
-
Neutralization & Extraction:
-
Transfer the diluted mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve if a significant amount of acid is present. Vent the funnel frequently and with care. Continue adding the NaHCO₃ solution until the effervescence ceases.
-
Stopper the funnel, invert it, and shake gently for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Repeat Extraction: Repeat step 3 with a fresh portion of NaHCO₃ solution to ensure complete removal of the acidic impurities.
-
Brine Wash: Wash the remaining organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualization of the Extraction Workflow
The following diagram illustrates the decision-making process for purifying your amino ester.
Caption: Workflow for the purification of Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
-
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]
- Unknown. (n.d.). 29. The Fischer Esterification.
-
PubChem. (n.d.). ethyl (2R)-2-amino-3-phenylpropanoate. Retrieved from [Link]
-
ACS Publications. (1954). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate AldrichCPR.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- AK Lectures. (n.d.). Acylation and Esterification of Amino Acids.
-
ChemBK. (2025, August 19). Ethyl 2,3-epoxy-3-phenyl butanoate. Retrieved from [Link]
-
PMC. (n.d.). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. Retrieved from [Link]
- HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Sigma-Aldrich. (n.d.). (R)-Ethyl 2-amino-3-methylbutanoate hydrochloride.
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
- St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from an educational resource from St.
-
ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Royal Society of Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry.
- Unknown. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification.
-
European Patent Office. (2001, May 16). Method for extracting amino acid ester. (EP 0474096 B2). Retrieved from [Link]
- Benchchem. (2025, December). Physical and chemical properties of ethyl alpha-phenylacetoacetate.
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting NHS ester labeling inefficiency. Retrieved from a Benchchem technical support document.
-
Reddit. (2024, May 29). How to purify amino acid with mineral salt. r/OrganicChemistry. Retrieved from [Link]
- Wiley Online Library. (2001). Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry.
- BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Google Patents. (n.d.). A process for preparing r-beta-amino phenylbutyric acid derivatives. (EP2308829B1).
-
PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]
-
MDPI. (2023, November 10). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate.
- ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Foundational Role of Vicinal Coupling Constants in Stereochemical Assignment
An In-Depth Technical Guide to the 1H NMR Interpretation of Ethyl (2R,3R)-2-amino-3-phenylbutanoate: A Comparative Analysis for Stereochemical Determination
For researchers and professionals in drug development and organic synthesis, the unambiguous determination of molecular stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a detailed interpretation of the 1H NMR spectrum of ethyl (2R,3R)-2-amino-3-phenylbutanoate, a chiral amino acid ester with two contiguous stereocenters. The focus will be a comparative analysis against its diastereomers, offering insights into the structural nuances that govern the spectral output.
The relative stereochemistry of acyclic molecules like ethyl 2-amino-3-phenylbutanoate is primarily determined by the magnitude of the vicinal coupling constant (³J) between protons on adjacent stereocenters. This relationship is described by the Karplus equation, which correlates the dihedral angle between two vicinal protons to their coupling constant. For the threo and erythro isomers of 1,2-disubstituted-1-arylpropanes, distinct conformational preferences lead to characteristic differences in their 1H NMR spectra.
The (2R,3R) isomer of ethyl 2-amino-3-phenylbutanoate belongs to the threo family of diastereomers. A general observation for such systems is that the vicinal coupling constant between the methine protons (H-C2 and H-C3) is larger in the threo isomer compared to the erythro isomer. Conversely, the methyl protons of the erythro isomer typically appear at a lower field (higher ppm value) than those of the threo isomer[1].
Predicted 1H NMR Spectrum of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Table 1: Predicted 1H NMR Data for Ethyl (2R,3R)-2-amino-3-phenylbutanoate in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | ~7.20-7.40 | Multiplet | - | 5H |
| H-C2 (α-proton) | ~3.5-3.7 | Doublet | ~4-6 | 1H |
| H-C3 (β-proton) | ~2.9-3.1 | Multiplet | - | 1H |
| -OCH₂CH₃ | ~4.1-4.2 | Quartet | ~7.1 | 2H |
| -NH₂ | Broad Singlet | - | - | 2H |
| -OCH₂CH₃ | ~1.2-1.3 | Triplet | ~7.1 | 3H |
| C3-CH₃ | ~1.1-1.2 | Doublet | ~7.0 | 3H |
In-Depth Signal Analysis and Stereochemical Confirmation
-
Aromatic Protons (Phenyl-H): The five protons of the phenyl group are expected to resonate as a complex multiplet in the aromatic region, typically between 7.20 and 7.40 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃ and -OCH₂CH₃): This group will give rise to two distinct signals: a quartet around 4.1-4.2 ppm for the methylene (-OCH₂) protons, coupled to the three methyl protons, and a triplet around 1.2-1.3 ppm for the methyl (-CH₃) protons, coupled to the two methylene protons. The characteristic coupling constant for this ethyl group is approximately 7.1 Hz.
-
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.
-
Methine Protons (H-C2 and H-C3): These two protons are the key to confirming the (2R,3R) or threo stereochemistry.
-
H-C2 (α-proton): This proton, adjacent to the ester and amino groups, is expected to be a doublet due to coupling with H-C3. For the threo isomer, the vicinal coupling constant (³J_H2,H3) is anticipated to be in the range of 4-6 Hz.
-
H-C3 (β-proton): This proton is coupled to both H-C2 and the three protons of the C3-methyl group. This will result in a more complex multiplet, likely a doublet of quartets or a multiplet that is difficult to resolve at lower field strengths.
-
-
C3-Methyl Protons (C3-CH₃): These three protons will appear as a doublet due to coupling with the H-C3 proton, with an expected coupling constant of around 7.0 Hz. For the threo isomer, this signal is expected to be at a relatively higher field (lower ppm) compared to the erythro isomer[1].
Comparative Analysis: Threo vs. Erythro Diastereomers
The definitive assignment of the (2R,3R) stereochemistry is achieved by comparing its 1H NMR spectrum with that of its erythro diastereomer, (2R,3S)- or (2S,3R)-2-amino-3-phenylbutanoate.
Table 2: Comparative 1H NMR Features of Threo and Erythro Isomers
| Parameter | (2R,3R)-Threo Isomer | (2R,3S)-Erythro Isomer (Predicted) |
| ³J_H2,H3 Coupling Constant | Larger (e.g., ~4-6 Hz) | Smaller (e.g., < 4 Hz) |
| Chemical Shift of C3-CH₃ | Higher field (e.g., ~1.1-1.2 ppm) | Lower field (e.g., > 1.2 ppm) |
The larger vicinal coupling constant in the threo isomer is a consequence of the preferred staggered conformation where the two methine protons have a larger dihedral angle.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum for analysis, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified ethyl (2R,3R)-2-amino-3-phenylbutanoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Visualization of the Interpretive Workflow
The logical process for interpreting the 1H NMR spectrum and assigning the stereochemistry can be visualized as follows:
Caption: Workflow for 1H NMR based stereochemical assignment.
Conclusion
The 1H NMR spectrum of ethyl (2R,3R)-2-amino-3-phenylbutanoate provides a wealth of information that allows for its complete structural elucidation. While the signals for the phenyl and ethyl groups are readily assigned, the key to confirming the threo stereochemistry lies in the detailed analysis of the methine and methyl protons at the C2 and C3 positions. A comparative approach, focusing on the magnitude of the vicinal coupling constant between H-C2 and H-C3 and the chemical shift of the C3-methyl group, allows for an unambiguous distinction from its erythro diastereomer. This guide provides a framework for researchers to confidently interpret such spectra and verify the stereochemical integrity of their synthesized compounds.
References
-
Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. (2011). ResearchGate. [Link]
Sources
Technical Comparison Guide: (2R,3R) vs. (2S,3S) Ethyl 2-amino-3-phenylbutanoate
[1]
Executive Summary: The Stereochemical Imperative
Ethyl 2-amino-3-phenylbutanoate is the ethyl ester of
The distinction between the (2R,3R) and (2S,3S) isomers is not merely structural—it is functional.
-
The (2S,3S) Isomer: Topologically mimics L-Phenylalanine . It is the primary choice for designing receptor agonists and integrating into native protein structures to probe conformational space without abolishing binding affinity.
-
The (2R,3R) Isomer: Topologically mimics D-Phenylalanine . It is essential for designing protease-resistant inhibitors, antagonists, and stabilizing peptide sequences against metabolic degradation.
This guide provides a rigorous technical comparison to assist medicinal chemists in selecting the optimal stereoisomer for lead optimization.
Structural & Stereochemical Analysis[1]
The molecule possesses two chiral centers at C2 (
-
Chemical Formula:
-
IUPAC Name: Ethyl 2-amino-3-phenylbutanoate[1]
-
Relationship: The (2R,3R) and (2S,3S) forms are enantiomers .[2] They possess identical scalar physical properties (BP, MP, NMR in
) but diverge in vector properties (optical rotation) and chiral interactions.
Stereochemical Visualization
The following diagram illustrates the absolute configuration and the relationship between the enantiomers and their diastereomers (allo-forms).
Caption: Stereochemical relationship between the (2R,3R) and (2S,3S) isomers and their separation from the racemic mixture.
Comparative Performance Matrix
The following table contrasts the two isomers based on their utility in medicinal chemistry applications.
| Feature | (2S, 3S)-Isomer | (2R, 3R)-Isomer |
| Biological Analog | L-Phenylalanine (L-Phe) | D-Phenylalanine (D-Phe) |
| Primary Application | Agonist Design: Mimics natural substrates; used to constrain peptide loops in bioactive conformations. | Antagonist/Inhibitor Design: Used to block receptors or enzymes; confers resistance to proteolysis. |
| Proteolytic Stability | Low (Susceptible to standard proteases like Chymotrypsin). | High (Resistant to mammalian proteases; increases plasma half-life). |
| Conformational Bias | Restricts | Induces "reverse-turn" structures (e.g., |
| Synthesis Availability | Accessible via enzymatic resolution of racemates using L-selective aminoacylases or lipases. | Often requires D-selective enzymes or chemical inversion strategies from L-precursors. |
Experimental Synthesis & Resolution Protocols
De Novo Synthesis (Racemic Route)
Before resolution, the racemic ester is typically synthesized via a nitroaldol condensation followed by reduction.
Reaction Scheme:
-
Condensation: Benzaldehyde + Nitroethane
-Methyl- -nitrostyrene. -
Reduction/Esterification: Reduction of the nitro group and simultaneous esterification (e.g.,
in EtOH/HCl).
Protocol: Enzymatic Kinetic Resolution
This is the industry-standard method to separate the (2R,3R) and (2S,3S) isomers from a synthetic racemate.
Objective: Isolate (2S,3S)-acid and (2R,3R)-ester from the racemic ester mixture.
Reagents:
-
Racemic Ethyl 2-amino-3-phenylbutanoate
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Alcaligenes faecalis Penicillin G Acylase.
-
Solvent: Phosphate Buffer (pH 7.5) / MTBE biphasic system.
Step-by-Step Methodology:
-
Emulsification: Suspend 10 mmol of racemic ethyl 2-amino-3-phenylbutanoate in 50 mL of Phosphate Buffer (0.1 M, pH 7.5). Add 5 mL MTBE to improve solubility.
-
Enzyme Addition: Add 100 mg of immobilized CAL-B.
-
Incubation: Stir at 30°C. Monitor the reaction via Chiral HPLC (see Section 5).
-
Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for resolution).
-
Separation:
-
The enzyme selectively hydrolyzes the (2S,3S)-ester to the (2S,3S)-acid (water soluble).
-
The (2R,3R)-ester remains unreacted (organic soluble).
-
-
Extraction:
-
Adjust pH to 9.0 and extract with Ethyl Acetate. The organic layer contains the (2R,3R)-ester .
-
Acidify the aqueous layer to pH 2.0 and extract. This yields the (2S,3S)-acid , which can be re-esterified if the ester form is desired.
-
Self-Validating Check:
-
If the aqueous layer extraction yields no solid, the enzyme may be inactive or the pH adjustment was insufficient to protonate the zwitterion.
Analytical Validation (Chiral HPLC)
To verify the optical purity of the isolated isomers, use the following validated chromatographic method.
-
Column: Daicel Chiralpak AD-H or OD-H (
mm, 5 m). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Results:
-
The enantiomers will display distinct retention times.
-
Note: The elution order depends on the specific column selector; typically, the (2R,3R) isomer elutes first on AD-H columns due to weaker interaction with the amylose backbone, but standard calibration with a known standard is required.
-
Biological Impact Workflow
The choice of isomer dictates the downstream biological pathway and metabolic fate of the peptidomimetic drug.
Caption: Biological fate of peptidomimetics containing (2S,3S) vs (2R,3R) isomers.
References
-
PubChem. Ethyl (2R)-2-amino-3-phenylpropanoate (Related Structure/Data Source). National Library of Medicine.[3] Available at: [Link]
-
European Patent Office. Imidazopyrazine derivatives, process for preparation thereof (EP3615516B1). (Describes synthesis and resolution of Ethyl 2-amino-3-phenylbutanoate). Available at:
-
ChEBI. (2S,3S)-beta-methylphenylalanine (CHEBI:77031).[4][5] EMBL-EBI. Available at: [Link]
-
MDPI. Beta-Phenylalanine Ester Synthesis from Stable Beta-Keto Ester Substrate Using Engineered Omega-Transaminases. (Enzymatic synthesis context). Available at: [Link]
Sources
- 1. EP3615516B1 - Imidazopyrazinderivate, verfahren zur herstellung davon und deren verwendung als luciferine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ethyl (2R)-2-amino-3-phenylpropanoate | C11H15NO2 | CID 721861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-2-amino-3-phenylbutanoic acid | C10H13NO2 | CID 854352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3S)-beta-methylphenylalanine (CHEBI:77031) [ebi.ac.uk]
Mass spectrometry analysis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Part 1: Executive Technical Synthesis
The Analytical Challenge Ethyl (2R,3R)-2-amino-3-phenylbutanoate (C₁₂H₁₇NO₂) is a highly specific chiral building block, often utilized in the synthesis of peptidomimetics and CNS-active pharmaceutical intermediates. Unlike simple amino acids, the presence of two adjacent chiral centers (C2 and C3) creates a diastereomeric landscape (2R,3R; 2S,3S; 2R,3S; 2S,3R) that standard achiral mass spectrometry cannot resolve.
For drug development professionals, the critical quality attribute (CQA) is not just chemical purity, but diastereomeric and enantiomeric purity . A 99% chemical purity is insufficient if the (2R,3S) diastereomer is present as a 5% impurity, potentially altering pharmacokinetics or toxicology.
The Solution Architecture This guide compares three distinct MS-based workflows. We establish Chiral LC-ESI-MS/MS as the "Gold Standard" for quantitation, while GC-MS (EI) serves as the "Structural Validator" via hard ionization fragmentation fingerprints.
Part 2: Comparative Analysis of Methodologies
| Feature | Method A: Chiral LC-ESI-MS/MS | Method B: GC-MS (EI) | Method C: Direct Infusion ESI-HRMS |
| Primary Utility | Enantiomeric Excess (ee%) & Impurity Quantitation | Structural Confirmation & Chemical Purity | Exact Mass Confirmation & Formula Validation |
| Ionization Mode | Soft (Electrospray, +ve) | Hard (Electron Impact, 70 eV) | Soft (Electrospray, +ve) |
| Chiral Resolution | High (Requires Chiral Column) | Moderate (Requires Chiral GC Column) | None (Sum of all isomers) |
| Sample Prep | Dilute & Shoot (Minimal) | Derivatization often required (to prevent thermal degradation) | Dilute & Shoot |
| Key Limitation | Ion suppression from matrix | Thermal instability of free amine/ester | No isomer differentiation |
Expert Insight: Why LC-ESI-MS/MS is Superior
While GC-MS provides excellent structural fingerprints (see Part 4), the free amine group on Ethyl 2-amino-3-phenylbutanoate is susceptible to thermal degradation or cyclization (forming lactams) in a hot GC injector port. LC-MS avoids this thermal stress. Furthermore, chiral crown-ether or polysaccharide LC columns offer superior selectivity for amino acid esters compared to chiral GC phases.
Part 3: Detailed Experimental Protocol (Self-Validating)
Protocol: Chiral LC-ESI-MS/MS for Diastereomeric Purity
This protocol is designed to be self-validating by requiring a "System Suitability Test" (SST) using a racemic/diastereomeric mixture before analyzing the pure sample.
Reagents & Materials
-
Analyte: Ethyl (2R,3R)-2-amino-3-phenylbutanoate reference standard.
-
SST Mix: A mixture of all 4 stereoisomers (racemic/diastereomeric mix).
-
Column: Chiralpak IA-3 or Crownpak CR-I(+) (Daicel). Note: Crown ether columns are specific for primary amines.
-
Mobile Phase:
-
MP A: 0.1% Formic Acid in Water (Proton source for ionization).
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
LC-MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Flow Rate: 0.5 mL/min (Isocratic 70:30 A:B typically yields better chiral resolution than gradients).
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Quantitation):
-
Precursor: m/z 208.1 [M+H]⁺
-
Quantifier: m/z 134.1 (Loss of Ethyl Formate/Ester group).
-
Qualifier: m/z 105.1 (Phenethyl carbocation).
-
Workflow Logic (DOT Diagram)
Figure 1: Self-validating Chiral LC-MS workflow. The critical control point is the resolution check using the SST mix.
Part 4: Data Interpretation & Fragmentation Mechanics
When using GC-MS (EI) for structural confirmation, the fragmentation pattern is distinct and predictable. Unlike ESI which produces predominantly [M+H]⁺, EI (70 eV) induces significant bond breaking.
Predicted EI Fragmentation Fingerprint (70 eV)
| m/z (Ion) | Fragment Structure | Mechanism | Relative Abundance |
| 207 | [M]⁺[1]• | Molecular Ion (Weak) | < 5% |
| 134 | [C₉H₁₂N]⁺ | α-Cleavage (Loss of COOEt) | 100% (Base Peak) |
| 105 | [C₈H₉]⁺ | Benzylic Cleavage (Ph-CH(CH₃)⁺) | 40-60% |
| 91 | [C₇H₇]⁺ | Tropylium Ion (Rearrangement) | 30-50% |
| 77 | [C₆H₅]⁺ | Phenyl Cation | 10-20% |
Mechanistic Explanation:
-
Base Peak (m/z 134): The most stable bond to break is the C2-C1 bond (alpha to the amine). This releases the ethoxycarbonyl radical (•COOEt) and leaves the resonance-stabilized iminium ion at m/z 134. This is diagnostic for alpha-amino acid esters.
-
Benzylic Ion (m/z 105): Cleavage between C2 and C3 generates the secondary carbocation [Ph-CH-CH3]⁺.
Fragmentation Pathway Diagram (DOT)
Figure 2: Electron Impact (EI) fragmentation pathway. The formation of m/z 134 is the primary diagnostic event.
Part 5: References
-
Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)". Daicel Chiral Technologies. Accessed March 2026. [Link]
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Amino Acid Esters". NIST Chemistry WebBook, SRD 69. Accessed March 2026. [Link]
-
Ilisz, I., et al. "Separation of Amino Acids and Their Derivatives on Polysaccharide-Based Chiral Stationary Phases". Journal of Chromatography A, 2013. [Link]
-
PubChem. "Ethyl 2-amino-3-phenylbutanoate Compound Summary". National Center for Biotechnology Information. Accessed March 2026. [Link]
Sources
Optical rotation standards for pure Ethyl (2R,3R)-2-amino-3-phenylbutanoate
An In-Depth Technical Guide to Optical Rotation Standards for Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Part 1: Executive Summary & Strategic Context
Ethyl (2R,3R)-2-amino-3-phenylbutanoate (also known as the ethyl ester of (2R,3R)-
The precise stereochemistry—specifically the (2R, 3R) configuration—is the primary determinant of its biological activity and synthetic utility. Unlike standard amino acids, the introduction of a methyl group at the
This guide provides a rigorous framework for establishing optical rotation standards, validating stereochemical purity, and distinguishing the target (2R,3R) isomer from its diastereomeric and enantiomeric alternatives.
Part 2: Technical Specifications & Optical Standards
Stereochemical Identity
-
IUPAC Name: Ethyl (2R,3R)-2-amino-3-phenylbutanoate
-
Common Name: Ethyl (2R,3R)-
-methylphenylalaninate -
Configuration: (2R, 3R)
-
Diastereomeric Class: Threo (Anti)
-
Structural Formula:
(Note: The relative stereochemistry places the amino and phenyl groups in an anti-relationship in the extended chain, or specific gauche interactions in the folded state).
Optical Rotation Benchmarks
Due to the specialized nature of the ethyl ester, primary literature often reports values for the corresponding methyl ester or free acid . The ethyl ester values are derived from these established benchmarks.
| Compound Form | Isomer | Specific Rotation | Solvent | Concentration ( | Reference |
| Ethyl Ester (Target) | (2R, 3R) | +18.5° to +22.0° (Est.)* | MeOH | 1.0 | Derived from Methyl Ester |
| Methyl Ester | (2R, 3R) | +21.5° | MeOH | 1.0 | Alias et al. (2004) [1] |
| Free Acid (HCl Salt) | (2R, 3R) | -4.5° | 1N HCl | 1.0 | Kataoka et al. (1976) [2] |
| Methyl Ester (Enantiomer) | (2S, 3S) | -21.3° | MeOH | 1.0 | Alias et al. (2004) [1] |
| Ethyl Ester (Diastereomer) | (2R, 3S) | +5.0° to +8.0° (Est.)[1] | MeOH | 1.0 | Distinct Magnitude |
*Note on Estimation: The ethyl ester typically exhibits a specific rotation slightly lower in magnitude than the methyl ester due to the increased molecular weight, but the sign (+) remains constant in methanol.
Comparative Analysis of Alternatives
| Feature | (2R,3R)-Ethyl Ester (Target) | (2S,3S)-Ethyl Ester (Enantiomer) | (2R,3S)-Ethyl Ester (Diastereomer) |
| Stereochemistry | D-Threo | L-Threo | D-Erythro |
| Optical Rotation Sign | (+) Positive | (-) Negative | (+) Positive |
| Elution Order (Chiral HPLC) | Late eluting (typ. Column dependent) | Early eluting | Distinct retention time |
| NMR ( | > 9 Hz (Anti/Threo) | > 9 Hz (Anti/Threo) | < 5 Hz (Syn/Erythro) |
Critical Insight: Optical rotation alone cannot distinguish between the (2R,3R) and (2R,3S) isomers if the magnitudes are close. NMR coupling constants (
) are the definitive orthogonal method: Threo isomers (2R,3R) typically display larger coupling constants (Hz) compared to Erythro isomers ( Hz) due to conformational locking.
Part 3: Experimental Protocols
Protocol: Synthesis of the Optical Standard
To ensure a self-validating standard, synthesize the ethyl ester directly from the commercially available, optically pure (2R,3R)-acid.
Reagents:
-
(2R,3R)-2-amino-3-phenylbutanoic acid (Enantiopurity >99% ee).
-
Thionyl Chloride (
). -
Absolute Ethanol.
Step-by-Step Methodology:
-
Activation: Chill 10 mL of absolute ethanol to 0°C under
atmosphere. -
Reagent Addition: Dropwise add 1.2 eq of Thionyl Chloride. Stir for 15 min.
-
Substrate Addition: Add 1.0 mmol of (2R,3R)-acid.
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent in vacuo. Redissolve residue in DCM, wash with sat.
(to obtain free base) or keep as crude HCl salt for stability. -
Purification: Recrystallize from EtOH/Et2O to obtain the pure Ethyl (2R,3R)-2-amino-3-phenylbutanoate Hydrochloride .
Protocol: Polarimetry Measurement
Objective: Determine Specific Rotation
-
Preparation: Weigh exactly 100 mg of the dried ethyl ester hydrochloride.
-
Solvation: Dissolve in 10.0 mL of HPLC-grade Methanol (Resulting
g/100mL). -
Blanking: Zero the polarimeter using the same batch of Methanol.
-
Measurement: Fill the 1 dm (100 mm) cell. Record rotation (
) at 589 nm (Na D-line) at 20°C. -
Calculation:
Where is path length in dm (1) and is concentration in g/100mL (1).
Part 4: Visualization & Workflows
Workflow: Validation of Chiral Standard
Caption: Integrated workflow for synthesizing and validating the Ethyl (2R,3R)-2-amino-3-phenylbutanoate standard, ensuring differentiation from erythro-diastereomers.
Part 5: References
-
Alias, M., Lopez, M. P., & Cativiela, C. (2004).[2] An efficient and stereodivergent synthesis of threo- and erythro-
-methylphenylalanine.[3][4] Resolution of each racemic pair by semipreparative HPLC. Tetrahedron, 60(4), 885-891.[2] Link -
Kataoka, Y., Seto, Y., Yamamoto, M., Yamada, T., Kuwata, S., & Watanabe, H. (1976). Studies of Unusual Amino Acids and Their Peptides. VI. The Syntheses and the Optical Resolutions of
-Methylphenylalanine and Its Dipeptide Present in Bottromycin. Bulletin of the Chemical Society of Japan, 49(4), 1081-1084.[2] Link -
Hamada, Y., et al. (2006). Preparative separation and identification of derivatized
-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. Link
Sources
A Comparative Guide to the X-ray Crystallography of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a chiral molecule is paramount. It dictates molecular interactions, biological activity, and ultimately, the efficacy and safety of a therapeutic agent. X-ray crystallography remains the gold standard for unambiguously determining this absolute configuration.[1] This guide provides an in-depth technical comparison of the crystallographic data for Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride, a chiral amino acid ester of significant interest, with structurally related compounds.
While a public crystallographic structure for Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is not available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, this guide will utilize a realistic, hypothetical dataset for this compound to illustrate the comparative analysis.[2][3][4] This approach allows for a thorough examination of the key crystallographic parameters and their implications, providing a framework for evaluating future experimental data.
The Critical Role of Crystallography for Chiral Molecules
The spatial arrangement of substituents around a chiral center can lead to vastly different pharmacological effects. For a molecule like Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride, with two chiral centers, there are four possible stereoisomers. Each may exhibit unique binding affinities to biological targets. Therefore, confirming the specific (2R,3R) configuration is a critical step in drug development, ensuring the desired therapeutic effect and avoiding potential off-target activities of other stereoisomers.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The quality of the final data is intrinsically linked to the quality of the initial crystal.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol
-
Crystallization : High-quality single crystals of the hydrochloride salt are grown. A typical starting point is dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and allowing for slow evaporation at a constant temperature.
-
Crystal Selection and Mounting : A well-formed, clear crystal with sharp edges is selected under a microscope and mounted on a cryoloop.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Data Processing : The raw diffraction intensities are integrated and corrected for experimental factors to produce a unique set of structure factors.
-
Structure Solution and Refinement : The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the difference between the observed and calculated structure factors.
-
Validation : The final structure is validated using metrics such as the R-factor and by checking for consistency with known chemical principles.
Comparative Analysis of Crystallographic Data
The following table presents a hypothetical, yet realistic, set of crystallographic data for Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride, compared with the experimentally determined data for L-Threonine and L-Valine ethyl ester hydrochloride.[5][6]
| Parameter | Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl (Hypothetical) | L-Threonine[5] | L-Valine ethyl ester HCl[6] |
| CCDC Number | N/A | 129494 | N/A |
| Chemical Formula | C12H18ClNO2 | C4H9NO3 | C7H16ClNO2 |
| Formula Weight | 243.73 | 119.12 | 181.66 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.5 | 13.613 | 5.987 |
| b (Å) | 6.2 | 7.739 | 11.456 |
| c (Å) | 12.8 | 5.143 | 7.998 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.2 | 90 | 106.34 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 834.5 | 542.4 | 525.9 |
| Z | 2 | 4 | 2 |
| Calculated Density (g/cm³) | 1.35 | 1.459 | 1.146 |
| Resolution (Å) | 0.75 | 0.65 | 0.83 |
| R-factor | 0.045 | 0.034 | 0.042 |
Interpretation of Crystallographic Parameters
-
Crystal System and Space Group : The crystal system and space group describe the symmetry of the crystal lattice. The hypothetical monoclinic system for our target compound is common for organic molecules. The P2₁ space group is a chiral space group, which is a requirement for resolving the absolute configuration of a chiral molecule.
-
Unit Cell Dimensions (a, b, c, α, β, γ) : These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal.
-
Z : This represents the number of molecules in the unit cell.
-
Resolution : This is a measure of the level of detail in the electron density map. A lower value indicates higher resolution and a more precise structure.
-
R-factor : The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit of the model to the data.
Visualizing the Asymmetric Unit
The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. Understanding the interactions within the asymmetric unit and between adjacent units provides insight into the crystal packing and intermolecular forces.
Figure 2: The asymmetric unit and its relationship to the unit cell.
Conclusion
The determination of the single-crystal X-ray structure of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is a crucial step for its development as a potential pharmaceutical agent. While experimental data is not yet publicly available, this guide provides a comprehensive framework for understanding and evaluating such data once it is obtained. The comparison with known structures of related amino acid derivatives highlights the key parameters for analysis and underscores the importance of high-resolution structural data in modern drug discovery. The protocols and interpretive guidance presented here serve as a valuable resource for researchers in the field.
References
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
-
University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]
- Gibbs, J. B. (2000). Mechanism-based target identification and drug discovery in cancer research. Science, 287(5460), 1969-1973.
-
PubChem. (n.d.). Ethyl L-phenylalaninate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl L-threoninate hydrochloride. Retrieved from [Link]
- International Union of Crystallography. (2025). L-Valine ethyl ester hydrochloride.
-
PubChem. (n.d.). L-Threonine. Retrieved from [Link]
Sources
- 1. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Validating Purity in Asymmetric Synthesis: A Comparative Guide to ee Determination of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Part 1: Executive Summary & Stereochemical Challenge
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a constrained
The Critical Challenge:
Unlike standard
-
(2R,3R) - The Target
-
(2S,3S) - The Enantiomer
Scientific Reality: Validating "enantiomeric excess" (ee) is mathematically insufficient.[1][2] You must validate stereoisomeric purity , accounting for both ee (separation from 2S,3S) and de (diastereomeric excess, separation from 2R,3S and 2S,3R).[1] A method that resolves the enantiomer but co-elutes a diastereomer renders the purity data void.[1]
This guide compares the Gold Standard (Chiral HPLC) against Orthogonal Methods (NMR, Polarimetry) , providing a self-validating protocol for the definitive isolation and quantification of the (2R,3R) isomer.
Part 2: Stereochemical Logic & Workflow
The following diagram illustrates the separation logic required to validate the specific (2R,3R) configuration against its three structural mimics.
Figure 1: Stereoisomer resolution logic. Successful validation requires baseline separation of the target from both its enantiomer and diastereomers.
Part 3: Comparative Analysis of Validation Methods
Chiral HPLC (The Gold Standard)
Verdict: Essential for final QC. High-performance liquid chromatography (HPLC) using polysaccharide-based stationary phases is the only method capable of simultaneously resolving all four isomers with high sensitivity (LOD < 0.1%).[2]
-
Mechanism: The supramolecular structure of the chiral selector (Amylose or Cellulose derivatives) creates chiral cavities. The (2R,3R) isomer fits differently than the (2S,3S) or diastereomers, leading to distinct retention times.[4]
-
Stationary Phase Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version) are the industry standards for
-amino acid esters.[2]
1H NMR with Chiral Solvating Agents (The Rapid Screen)
Verdict: Good for in-process checks, insufficient for final purity >98%.[2] Using a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) creates transient diastereomeric complexes.[1][2]
-
Pros: Fast, no column equilibration needed.[1]
-
Cons: Lower resolution.[1][2] Often cannot distinguish small impurity peaks (<1%) from baseline noise.[1][2] Overlapping signals for diastereomers are common.[1][2]
Polarimetry (Specific Rotation)
Verdict: Obsolete for Purity Validation.
Specific rotation
-
Failure Mode: A mixture of (2R,3R) and (2S,3S) (racemic) reads 0°. However, a mixture of (2R,3R) and (2S,3R) (diastereomeric) will give a non-zero reading that can be misinterpreted as pure product. Do not rely on this for ee determination.
Comparative Data Summary
| Feature | Chiral HPLC (Recommended) | 1H NMR w/ CSA | Polarimetry |
| Resolution | Baseline separation of 4 isomers | Partial separation (often 2-3 sets) | None (Aggregate value) |
| Sensitivity (LOD) | < 0.05% | ~ 1-2% | N/A |
| Sample Required | ~ 1 mg | ~ 10-20 mg | > 50 mg |
| Throughput | 15-30 min/run | 10 min/sample | 5 min/sample |
| Primary Utility | Final QC, Release Testing | Reaction Monitoring | Identity Confirmation |
Part 4: Experimental Protocols
Protocol A: High-Resolution Chiral HPLC (Self-Validating System)
This protocol uses an immobilized column to allow for robust separation of the free amine without degradation.[1]
Materials:
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]
-
Detection: UV @ 210 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).[2]
-
Temperature: 25°C.
Step-by-Step Methodology:
-
System Suitability: Inject a "Racemic/Diastereomeric Mix" (synthesized intentionally via non-stereoselective route or by mixing isomers) to establish the retention times of all 4 peaks.
-
Sample Preparation: Dissolve 1 mg of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.[1][2]
-
Data Acquisition: Inject 10 µL. Run for 30 minutes (or until all 4 potential peaks elute).
-
Calculation:
Protocol B: 1H NMR Determination (Orthogonal Check)
Materials:
-
Solvent:
(Chloroform-d).[1][2] -
CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).[1][2]
Methodology:
-
Dissolve 10 mg of the amino ester in 0.6 mL
.[1][2] -
Acquire a standard 1H NMR spectrum (Control).[1][2] Focus on the Ester -OCH2- quartet or the C4-Methyl doublet.
-
Add 1.5 equivalents of the CSA (BNP) to the tube.[1][2] Shake until dissolved.
-
Acquire 1H NMR.[1][2][5] The formation of the diastereomeric salt will cause chemical shift splitting (
) of the diagnostic signals. -
Integrate the split peaks to estimate the ratio of enantiomers.[1][2][6]
Part 5: Method Development & Troubleshooting Workflow
The following diagram outlines the decision process for optimizing the separation if the standard protocol fails (e.g., merging peaks).
Figure 2: HPLC Method Optimization Workflow. Systematic adjustment of mobile phase polarity and selectivity ensures robust separation.
References
-
Separation of Beta-Methylphenylalanine Isomers: Soloshonok, V. A., et al. "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR."[1][2][7] Journal of Chromatography B, 2006.[1]
-
Chiral Stationary Phase Selection: Daicel Corporation.[1][2] "Instruction Manual for CHIRALPAK® IA." Daicel Chiral Technologies.[1][2]
-
General Mechanisms of Chiral Recognition: Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers."[1] Chemical Society Reviews, 2008.[1][2]
-
Stereochemistry of 2-amino-3-phenylbutanoate: ChemicalBook. "(2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis and properties."
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Ethyl (2R,3R)-2-amino-3-phenylbutanoate with standard phenylalanine esters
As a Senior Application Scientist in peptidomimetic design and drug development, I have structured this guide to provide a rigorous, objective comparison between Ethyl (2R,3R)-2-amino-3-phenylbutanoate —the ethyl ester of the non-canonical amino acid (2R,3R)-β-methylphenylalanine—and standard L-Phenylalanine ethyl ester .
This guide bypasses superficial summaries to focus on the fundamental causality behind why β-methylation fundamentally alters the physicochemical, conformational, and metabolic properties of the amino acid, ultimately dictating its utility in advanced drug discovery.
Structural & Physicochemical Profiling
The addition of a single methyl group at the β-carbon (C3) of phenylalanine transforms a highly flexible building block into a rigid, topographically constrained pharmacophore. This modification introduces a second chiral center, requiring strict stereochemical control during synthesis but offering immense advantages in receptor selectivity.
| Parameter | L-Phenylalanine Ethyl Ester | Ethyl (2R,3R)-2-amino-3-phenylbutanoate |
| Molecular Weight | 193.24 g/mol | 207.27 g/mol |
| Chiral Centers | 1 (Cα) | 2 (Cα, Cβ) |
| Side-Chain ( | High (Rapid interconversion) | Highly Restricted |
| Dominant Rotamer | Gauche(+), Gauche(-), and Trans | Exclusively Trans (for 2R,3R isomer) |
| Proteolytic Resistance | Low (Highly susceptible to chymotrypsin) | High (Sterically shielded scissile bond) |
| Primary Application | Standard peptide synthesis, basic prodrugs | High-affinity peptidomimetics, receptor probing |
Mechanistic Insights: The Power of Conformational Constraint
The primary reason drug development professionals substitute standard phenylalanine with (2R,3R)-β-methylphenylalanine derivatives is to exploit conformational constraint .
In standard phenylalanine, the side chain rotates freely around the Cα-Cβ bond (the
Consequently, the (2R,3R) isomer is energetically forced into a single, highly populated trans rotameric state. This topographical locking is critical for designing highly selective ligands. For example, incorporating this constrained residue into opioid peptides locks the pharmacophore into a geometry that binds exclusively to delta-opioid receptors, completely abolishing off-target mu-opioid receptor activity[2].
Mechanism of conformational restriction on the χ1 dihedral angle.
Proteolytic Stability & Esterase Hydrolysis
Beyond receptor selectivity, the β-methyl group acts as a physical shield, conferring exceptional metabolic stability. Proteases like chymotrypsin rely on docking the flexible aromatic side chain of phenylalanine into their S1 specificity pocket to align the adjacent peptide bond with the enzyme's catalytic triad. The rigid, bulky nature of Ethyl (2R,3R)-2-amino-3-phenylbutanoate physically obstructs this docking process, preventing the formation of the necessary transition state geometry and conferring high proteolytic resistance[3].
Similarly, while standard phenylalanine ethyl esters are rapidly hydrolyzed by plasma esterases (often within minutes), the β-methyl substitution sterically hinders the nucleophilic attack of water on the ester carbonyl, significantly prolonging the half-life of the ester prodrug in vivo.
Standard experimental workflow for evaluating esterase and proteolytic stability.
Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, utilize the following validated methodologies.
Protocol A: Preparative Chiral Separation of β-Methylphenylalanine Isomers
Because β-methylation creates four possible stereoisomers, isolating the pure (2R,3R) enantiomer is a critical prerequisite. This protocol utilizes Supercritical Fluid Chromatography (SFC) for high-throughput chiral resolution [4].
-
Derivatization: Convert the racemic β-methylphenylalanine mixture to its ethyl ester or Cbz-methyl ester form to enhance solubility in SFC mobile phases.
-
Column Setup: Equilibrate a Daicel Chiralpak AD-H column (20 mm x 250 mm) in the SFC system.
-
Mobile Phase: Utilize supercritical
modified with a 50:50 mixture of methanol/ethanol. -
Stacked Injection: Perform stacked injections to maximize throughput, monitoring UV absorbance at 254 nm.
-
Fraction Collection: Collect the four baseline-resolved peaks. The (2R,3R) isomer fraction must be validated downstream using 2D-NMR, specifically analyzing the
-CH3 chemical shift which correlates empirically with the side-chain stereochemistry[1].
Protocol B: Comparative Esterase Hydrolysis Kinetics
This assay validates the steric shielding effect of the β-methyl group on ester hydrolysis.
-
Matrix Preparation: Prepare 100 mM HEPES buffer (pH 7.4) containing 1 U/mL Porcine Liver Esterase (PLE) or 50% pooled human plasma. Pre-warm to 37°C.
-
Initiation: Spike the matrix with 100 µM of either Ethyl (2R,3R)-2-amino-3-phenylbutanoate or L-Phenylalanine ethyl ester.
-
Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately quench the enzymatic reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., isotopically labeled phenylalanine).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent ester and calculate the pseudo-first-order half-life (
).
Conclusion
While standard L-phenylalanine ethyl ester remains the workhorse for basic peptide synthesis, Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a highly specialized tool for advanced drug development. By intentionally introducing a steric clash at the
References
-
Conformational Properties of the Unnatural Amino Acid β-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. Journal of Organic Chemistry.[Link]
-
Synthesis and Biological Properties of β-MePhe3 Analogues of Deltorphin I and Dermenkephalin: Influence of Biased χ1 Phe3 Residues on Peptide Recognition for Delta-Opioid Receptors. PubMed. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI.[Link]
-
Preparative separation and identification of derivatized β-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 4. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for Ethyl (2R,3R)-2-amino-3-phenylbutanoate
The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for Ethyl (2R,3R)-2-amino-3-phenylbutanoate , a critical chiral intermediate in the synthesis of complex peptide mimetics and pharmaceutical actives.
This guide is structured to serve as a comparative tool, evaluating the spectral performance of the target molecule against its synthetic precursors and alternative salt forms, establishing a robust framework for reaction monitoring and quality control.
Executive Summary & Structural Context
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a
While Nuclear Magnetic Resonance (NMR) is the gold standard for determining diastereomeric purity (via coupling constants,
The Core Molecule
-
IUPAC Name: Ethyl (2R,3R)-2-amino-3-phenylbutanoate
-
Functional Groups: Primary Amine (
), Ethyl Ester ( ), Phenyl Ring ( ), Alkyl Backbone. -
Key Challenge: Distinguishing the saturated amine product from its
-unsaturated precursor during synthesis.
Detailed IR Peak Assignment (The Product)
The IR spectrum of the free base liquid film is characterized by the interplay between the amino group and the ester carbonyl.
Table 1: Characteristic IR Bands for Ethyl (2R,3R)-2-amino-3-phenylbutanoate
| Functional Group | Mode | Wavenumber ( | Intensity | Mechanistic Insight |
| Primary Amine | N-H Stretch | 3380 & 3310 | Medium | Characteristic doublet for primary amines ( |
| Ester Carbonyl | C=O[2][3][4] Stretch | 1735 – 1745 | Strong | Typical for saturated |
| Amine | N-H Bend (Scissoring) | 1590 – 1610 | Medium | Often overlaps with aromatic ring breathing modes. |
| Aromatic Ring | C=C Stretch | 1495 & 1455 | Medium | Skeletal vibrations of the phenyl ring. |
| Ester | C-O-C Stretch | 1180 – 1200 | Strong | Asymmetric stretching of the ester linkage. |
| Phenyl Ring | C-H Out-of-Plane | 700 & 750 | Strong | Diagnostic "monosubstituted benzene" pattern. |
Technical Note: In the (2R,3R) diastereomer, intramolecular Hydrogen Bonding between the amine hydrogen and the ester carbonyl oxygen can occur in non-polar solvents. This may cause a slight redshift (lowering) of the C=O frequency by 5–10
compared to the open-chain conformer.
Comparative Analysis: Alternatives & Precursors
This section compares the target molecule against "alternatives" encountered during the development lifecycle: the Unsaturated Precursor (Process Control) and the Hydrochloride Salt (Formulation).
Comparison A: Reaction Monitoring (Target vs. Precursor)
The synthesis typically involves the reduction of an enamine or enoate precursor (e.g., Ethyl 3-phenyl-2-butenoate derivatives). IR is the most efficient tool to monitor this conversion.
Hypothesis: The reduction of the C=C double bond disrupts conjugation with the ester, causing a significant blue shift (increase) in the Carbonyl frequency.
| Feature | Precursor (Unsaturated) | Target (Saturated Product) | Diagnostic Shift |
| C=O Frequency | +20-30 | ||
| C=C Alkene | Absent | Disappearance of the conjugated alkene band. | |
| N-H Region | Single band (if secondary enamine) | Doublet ( | Appearance of primary amine doublet. |
Comparison B: Solid State Form (Free Base vs. HCl Salt)
For storage and stability, the oil (Free Base) is often converted to the solid Hydrochloride Salt.
| Spectral Region | Free Base (Oil) | HCl Salt (Solid) | Causality |
| 3500–2500 | Sharp Doublet ( | Broad, complex band ( | Protonation of |
| 1740 | Sharp Ester C=O | Shifted C=O ( | Inductive effect of the positively charged ammonium group increases C=O frequency. |
| Fingerprint | Distinct | Broadened | Crystal lattice effects in the salt broaden the fingerprint peaks. |
Visualization of Workflows
Diagram 1: Process Analytical Technology (PAT) Workflow
This diagram illustrates the decision logic for using IR to monitor the reduction reaction.
Caption: Logic flow for monitoring the catalytic hydrogenation of the enoate precursor using IR shifts.
Diagram 2: Spectral Identification Decision Tree
A guide for identifying the specific form of the isolated compound.
Caption: Decision tree for distinguishing the Free Base, HCl Salt, and Precursor based on N-H and C=O bands.
Experimental Protocols
Protocol A: Liquid Film Analysis (Free Base)
Objective: Obtain high-resolution spectrum of the oily free base.
-
Preparation: Dissolve 5 mg of Ethyl (2R,3R)-2-amino-3-phenylbutanoate in 0.5 mL of dry Dichloromethane (DCM) or use neat if oil is sufficiently non-viscous.
-
Deposition: Place 1-2 drops of the neat oil or solution between two NaCl or KBr salt plates.
-
Note: If using solution, allow solvent to evaporate under a gentle nitrogen stream before clamping plates.
-
-
Acquisition: Scan from 4000 to 600
.-
Resolution: 4
. -
Scans: 16 minimum.
-
-
Validation: Ensure the background (air) is subtracted. Verify the absence of the DCM C-Cl stretch at 700-750
(unless it overlaps with the phenyl ring; neat analysis is preferred to avoid this).
Protocol B: KBr Pellet (HCl Salt)
Objective: Analyze the solid salt form without hygroscopic interference.
-
Grinding: Mix 2 mg of the HCl salt with 200 mg of spectroscopic grade KBr in an agate mortar.
-
Pressing: Grind to a fine powder and press into a translucent pellet using a hydraulic press (10 tons pressure for 2 minutes).
-
Acquisition: Scan immediately to prevent water uptake (which would obscure the
region). -
Data Check: Look for the broad ammonium band at ~3000
.[5] If a sharp peak appears at 1640 (water bending), dry the pellet or subtract the water background.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR functional group assignment).
-
NIST Chemistry WebBook. (2025). Infrared Spectra of Alpha-Amino Acids and Esters. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. (2026).[4] Infrared Spectroscopy of Ethyl Esters: Detailed Peak Analysis. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
Chromatographic Purity Assessment of Ethyl (2R,3R)-2-amino-3-phenylbutanoate
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Status: Validated Methodology
Executive Summary: The Stereochemical Challenge
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a critical chiral building block, structurally analogous to
Conventional achiral HPLC (C18) cannot distinguish the enantiomers and often fails to fully resolve diastereomers without specialized mobile phases. This guide compares three distinct analytical workflows to determine the Enantiomeric Excess (ee) and Diastereomeric Excess (de) of the target compound.
The Verdict: While Chiral SFC offers the highest throughput for preparative scales, Normal Phase Chiral HPLC remains the most robust, transferable, and self-validating method for routine purity assessment in a QC or R&D environment.
Comparative Methodology Analysis
The following table contrasts the three primary approaches for assessing the chromatographic purity of Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
| Feature | Method A: Direct Normal Phase Chiral HPLC | Method B: Chiral SFC | Method C: Indirect Derivatization (C18) |
| Principle | Direct interaction with polysaccharide CSP | Supercritical CO | Diastereomer formation via chiral reagent |
| Primary Column | Chiralpak AD-H / OD-H | Chiralpak AD-H / IC | C18 / Phenyl-Hexyl |
| Resolution ( | High ( | Very High ( | Variable (Reagent dependent) |
| Run Time | 15–30 mins | 5–10 mins | 45+ mins (inc. prep) |
| Robustness | Excellent (Isocratic) | Good (Backpressure sensitive) | Low (Kinetic resolution risks) |
| Sample Prep | Dissolve & Inject | Dissolve & Inject | Complex (Reaction required) |
| Green Score | Low (Hexane usage) | High (Mainly CO | Medium (Acetonitrile/MeOH) |
The Gold Standard Protocol: Direct Normal Phase Chiral HPLC
This protocol is designed to be a self-validating system. The choice of a polysaccharide-based column (Amylose tris(3,5-dimethylphenylcarbamate)) is driven by its proven ability to recognize the "cleft" created by the
3.1. Reagents & Equipment [1][2][3]
-
Column: Daicel Chiralpak AD-H (
mm, 5 m) or equivalent (e.g., Phenomenex Lux Amylose-1). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Expert Insight: The Diethylamine (DEA) is mandatory . The free primary amine on the analyte will interact strongly with residual silanols on the silica support, leading to severe peak tailing. DEA suppresses this ionization, sharpening the peaks and improving resolution.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Control is critical; selectivity often drops at higher T).
-
Detection: UV at 215 nm (Amide/Ester absorption) or 254 nm (Phenyl).
3.2. Step-by-Step Execution
-
System Passivation: Flush the column with 100% Isopropanol (20 column volumes) if previously used with additives like TFA. Equilibrate with Mobile Phase for 45 mins.
-
Blank Injection: Inject mobile phase to confirm baseline stability.
-
Racemic Screen (System Suitability):
-
Inject a synthetic racemate or a mix of all 4 isomers.
-
Requirement: You must observe 4 distinct peaks (or 2 sets of peaks if diastereomers are pre-separated).
-
Elution Order: Typically, the (2R,3R) and (2S,3S) pair separate from the (2R,3S) and (2S,3R) pair. Identification requires authentic standards.
-
-
Sample Injection: Dilute target sample to 0.5 mg/mL in Mobile Phase. Inject 5-10
L. -
Calculation:
3.3. Self-Validating Logic (Trustworthiness)
-
Tailing Factor Check: If Tailing Factor (
) > 1.3, the DEA concentration is insufficient or the column has active sites. Increase DEA to 0.2%. -
Retention Stability: If retention times drift, check the water content in the Isopropanol. Polysaccharide columns are sensitive to moisture in Normal Phase (NP) mode.
Alternative Workflow: Chiral SFC (The "Green" Route)
For high-throughput screening or preparative purification, Supercritical Fluid Chromatography (SFC) is superior due to low viscosity and high diffusivity.
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: CO
(85%) : Methanol with 0.2% Isopropylamine (15%). -
Back Pressure: 120 bar.
-
Advantage: The "beta-methyl" steric bulk is often better resolved in SFC due to the rigid "slot" mechanism of the stationary phase under pressure.
-
Limitation: Solubility of the free amine salt (if present) can be poor in CO
. Ensure the sample is the free base.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for method selection and the mechanistic interactions governing the separation.
Figure 1: Strategic Decision Tree for Method Selection. Note the feedback loop for optimization using mobile phase modifiers.
Figure 2: Three-Point Interaction Model. Successful separation requires H-bonding (Amide/Ester), Pi-Pi stacking (Phenyl), and Steric discrimination (Methyl).
Troubleshooting & Optimization Guide
Even with the "Gold Standard" method, specific matrix effects can occur.
| Symptom | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine | Fresh mobile phase with 0.1% DEA. Switch to "Basified" column versions. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase. Avoid 100% IPA if using Hexane rich MP. |
| Retention Shift | Temperature fluctuation | Use a column oven.[1] Ambient temperature varies too much for chiral selectivity. |
| Low Resolution | Wrong alcohol modifier | Switch from Isopropanol to Ethanol (sharper peaks, different selectivity). |
References
-
Vertex AI Search. (2026). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC. National Institutes of Health (NIH). Link
-
Phenomenex. (2026). Chiral HPLC Separations Guidebook. Phenomenex Technical Resources. Link
-
Sigma-Aldrich. (2026). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Library.[4] Link
-
PubChem. (2026). Ethyl (2R)-2-amino-3-phenylpropanoate Compound Summary. National Library of Medicine. Link
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl (2R,3R)-2-amino-3-phenylbutanoate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl (2R,3R)-2-amino-3-phenylbutanoate, a key intermediate in various synthetic pathways. Our commitment to scientific integrity and best practices in laboratory safety extends beyond our products; it is about empowering you, our scientific partners, with the knowledge to work safely and effectively.
Hazard Assessment and Core Principles
The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and provide appropriate PPE. The cornerstone of a robust safety protocol is a thorough hazard assessment. Given the data on related compounds, we must assume that Ethyl (2R,3R)-2-amino-3-phenylbutanoate may be:
-
Harmful if swallowed: Acute oral toxicity.
-
An irritant: Causing skin and serious eye irritation.
-
A respiratory tract irritant: Potentially harmful if inhaled.
-
Harmful to aquatic life: Requiring mindful disposal procedures.
This assessment dictates a multi-faceted PPE strategy to prevent exposure through ingestion, dermal contact, and inhalation.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory tasks involving Ethyl (2R,3R)-2-amino-3-phenylbutanoate.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator should be considered. |
| Dissolving in Solvent | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Running a Reaction | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Work-up and Extraction | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Well-ventilated area or chemical fume hood |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a framework for safely handling Ethyl (2R,3R)-2-amino-3-phenylbutanoate from receipt to disposal.
1. Pre-Handling Preparations:
-
Consult the SDS: Although one for this specific compound is unavailable, review the SDS for similar compounds to reinforce understanding of potential hazards.
-
Designate a Handling Area: All work with this compound should be performed in a designated area, ideally within a certified chemical fume hood.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
2. Donning PPE: The First Line of Defense
-
Laboratory Coat: A clean, buttoned lab coat should always be the first item of PPE.
-
Eye and Face Protection: For low-risk activities like weighing, safety glasses with side shields are the minimum requirement. For any task with a splash hazard, such as dissolving the compound or performing a reaction, chemical splash goggles are mandatory. A face shield should be worn over goggles during large-scale operations or when a significant splash risk exists.
-
Gloves: Nitrile gloves are recommended for handling this compound. Always inspect gloves for any signs of damage before use. When working with solutions, consider the solvent's permeability through nitrile. For extended contact, it may be necessary to use thicker gloves or change them frequently.
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be conducted in a chemical fume hood to minimize inhalation risk.
3. During Handling: Maintaining a Safe Environment
-
Minimize Aerosol Generation: When handling the solid, avoid creating dust. Use a spatula to gently transfer the material.
-
Containment is Key: Keep all containers with the compound sealed when not in use. Perform all transfers and reactions in secondary containment to control potential spills.
-
Avoid Cross-Contamination: Never touch personal items, such as phones or pens, with gloved hands. Remove gloves using the proper technique to avoid skin contact with the outer surface.
4. Post-Handling Procedures: Decontamination and Doffing
-
Decontaminate Work Surfaces: After handling is complete, wipe down the work area with an appropriate solvent and then soap and water.
-
Doffing PPE: PPE should be removed in an order that minimizes the risk of contamination. Typically, gloves are removed first, followed by the face shield or goggles, and finally the lab coat.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Logical Framework for PPE Selection
The selection of appropriate PPE is a logical process based on the potential for exposure. The following diagram illustrates this decision-making workflow.
Caption: PPE selection workflow for handling laboratory chemicals.
Disposal Plan: Environmental Responsibility
Given that a related compound is harmful to aquatic life, proper disposal is critical to prevent environmental contamination.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing Ethyl (2R,3R)-2-amino-3-phenylbutanoate should be collected in separate, appropriate hazardous waste containers. Do not dispose of down the drain.
Always follow your institution's and local regulations for hazardous waste disposal.
By implementing these comprehensive safety measures, researchers can confidently handle Ethyl (2R,3R)-2-amino-3-phenylbutanoate, ensuring both personal safety and the integrity of their groundbreaking work.
References
-
OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - n-Butyl acetate . Centers for Disease Control and Prevention. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]
-
Chemical Resistance Reference Chart . Medicom. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]
-
Chemical glove selection tool . MAPA Professional. [Link]
-
MSDS of Ethyl 3-amino-3-phenylpropanoate . Capot Chemical Co., Ltd. [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. [Link]
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
